4-Methylumbelliferyl Decanoate
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJJKMPGKQQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404823 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66185-70-4 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Principle of 4-Methylumbelliferyl Decanoate Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realms of high-throughput screening, enzyme kinetics, and diagnostic assays, the demand for sensitive, reliable, and efficient methods for detecting enzymatic activity is paramount. Fluorogenic substrates have emerged as indispensable tools, offering significant advantages over traditional colorimetric methods. Among these, 4-Methylumbelliferyl Decanoate (4-MUD) has garnered attention as a valuable substrate for the continuous and highly sensitive assay of lipolytic enzymes, such as carboxylesterases and lipases. This technical guide elucidates the core principle of 4-MUD fluorescence, provides detailed experimental protocols, and presents key data for its application in research and drug development.
The Fundamental Principle: From Non-Fluorescence to Intense Blue Light
The utility of this compound as a fluorogenic substrate lies in a straightforward yet elegant enzymatic reaction. 4-MUD itself is a non-fluorescent molecule. The decanoate group, a ten-carbon fatty acid chain, is linked to the 7-hydroxyl group of 4-methylumbelliferone (4-MU) via an ester bond. This ester linkage effectively quenches the inherent fluorescence of the 4-methylumbelliferone core.
The central principle is the enzymatic hydrolysis of this ester bond by a target enzyme, such as a lipase or a carboxylesterase. This cleavage event liberates two products: decanoic acid and the highly fluorescent molecule, 4-methylumbelliferone (4-MU), also known as hymecromone.[1] Once liberated, 4-MU exhibits a strong blue fluorescence under ultraviolet (UV) light. The intensity of this fluorescence is directly proportional to the amount of 4-MU produced, which, in turn, is a direct measure of the enzyme's activity.
The fluorescence of 4-methylumbelliferone is highly dependent on the pH of the surrounding medium. Its fluorescence intensity significantly increases at alkaline pH, with a maximum signal typically observed above pH 9.[2] This property is often exploited in endpoint assays where the reaction is stopped by the addition of a high-pH buffer, thereby maximizing the fluorescent signal for sensitive detection.
Quantitative Data Summary
For accurate and reproducible experimental design, a thorough understanding of the photophysical properties of the fluorescent product, 4-methylumbelliferone, and the kinetic parameters of the enzymatic reaction is crucial.
Table 1: Photophysical Properties of 4-Methylumbelliferone (4-MU)
| Property | Value | Conditions |
| Excitation Wavelength (λex) | ~360-365 nm | Optimal at alkaline pH (>9) |
| Emission Wavelength (λem) | ~445-450 nm | Optimal at alkaline pH (>9) |
| pH Dependence | Fluorescence intensity increases with pH, maximal above pH 9 | |
| Quantum Yield | High in alkaline solutions | |
| Molar Extinction Coefficient | ~18,000 M⁻¹cm⁻¹ at 360 nm |
Table 2: Kinetic Parameters for Lipase with 4-Methylumbelliferyl Ester Substrates (Illustrative)
While specific Km and Vmax values for this compound are dependent on the specific enzyme and assay conditions, the following table provides illustrative data for lipases with similar 4-MU ester substrates to demonstrate the typical range of these parameters.
| Substrate | Enzyme | Km (mM) | Vmax (U/mg) | Reference |
| 4-Methylumbelliferyl Butyrate | Candida rugosa lipase | ~0.1 - 0.5 | Not specified | [3] |
| p-Nitrophenyl Palmitate | Bacillus thermocatenulatus lipase | 0.104 | 3.58 |
Note: The determination of Km and Vmax for a specific enzyme with 4-MUD requires experimental investigation following a standard Michaelis-Menten kinetics protocol.
Experimental Protocols
The following are detailed methodologies for performing enzyme assays using this compound.
Protocol 1: Continuous Fluorometric Assay for Lipase/Esterase Activity
This protocol allows for the real-time monitoring of enzyme activity.
Materials:
-
This compound (4-MUD) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% Triton X-100 or other suitable detergent to solubilize the substrate)
-
Enzyme solution (purified or as a cell lysate)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm
Procedure:
-
Prepare Working Substrate Solution: Dilute the 4-MUD stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). It is crucial to ensure the substrate is fully solubilized, which may require sonication or vortexing.
-
Set up the Reaction: In each well of the microplate, add:
-
50 µL of Assay Buffer
-
25 µL of enzyme solution (at various dilutions) or control (buffer for blank, or a known inhibitor)
-
-
Pre-incubate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 25 µL of the working substrate solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every minute for a period of 15-60 minutes.
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity against time for each enzyme concentration.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of product formation using a standard curve of 4-methylumbelliferone.
-
Protocol 2: Endpoint Assay for High-Throughput Screening
This protocol is suitable for screening large numbers of samples or potential enzyme inhibitors.
Materials:
-
Same as Protocol 1
-
Stop Solution (e.g., 100 mM Glycine-NaOH, pH 10.5)
Procedure:
-
Prepare Working Substrate Solution: As described in Protocol 1.
-
Set up the Reaction: In each well of the microplate, add:
-
50 µL of Assay Buffer
-
25 µL of enzyme solution, compound to be screened, or control.
-
-
Initiate the Reaction: Add 25 µL of the working substrate solution to each well.
-
Incubate: Incubate the plate at the desired reaction temperature for a fixed period (e.g., 30 minutes).
-
Stop the Reaction: Add 100 µL of Stop Solution to each well. This will halt the enzymatic reaction and maximize the fluorescence of the 4-MU product.
-
Measure Fluorescence: Read the fluorescence intensity of each well in a microplate reader.
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Compare the fluorescence of the test samples to the controls to determine enzyme activity or inhibition.
-
Visualizations
To further clarify the principles and workflows, the following diagrams are provided.
Caption: Enzymatic cleavage of non-fluorescent 4-MUD to fluorescent 4-MU.
Caption: General experimental workflow for a 4-MUD enzyme assay.
Conclusion
This compound serves as a powerful and sensitive tool for the investigation of lipase and carboxylesterase activity. The core principle, based on the enzymatic release of the highly fluorescent 4-methylumbelliferone, allows for both continuous and endpoint assays suitable for a wide range of applications, from fundamental enzyme characterization to high-throughput screening in drug discovery. By understanding the fundamental principles and adhering to robust experimental protocols, researchers can effectively leverage the advantages of this fluorogenic substrate to advance their scientific endeavors.
References
A Technical Guide to 4-Methylumbelliferyl Decanoate in Esterase Assays: Mechanism, Protocols, and Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl Decanoate (4-MUD) is a widely utilized fluorogenic substrate in biochemical assays for the detection and quantification of esterase activity. Its utility lies in the enzymatic cleavage of the non-fluorescent 4-MUD molecule, which liberates the highly fluorescent product, 4-methylumbelliferone (4-MU). The resulting fluorescent signal is directly proportional to the esterase activity, providing a sensitive and continuous method for monitoring enzyme kinetics. This technical guide provides an in-depth overview of the mechanism of action of 4-MUD, detailed experimental protocols, and a summary of kinetic data for its interaction with various esterases.
Core Mechanism of Action
The fundamental principle of the 4-MUD esterase assay is the enzymatic hydrolysis of an ester bond. In its native state, this compound is a non-fluorescent molecule. An esterase enzyme catalyzes the cleavage of the ester bond linking the decanoate group to the 4-methylumbelliferone core. This hydrolysis reaction yields two products: decanoic acid and the highly fluorescent compound 4-methylumbelliferone (4-MU).
The liberated 4-MU exhibits strong blue fluorescence upon excitation with ultraviolet (UV) light. The intensity of this fluorescence is directly proportional to the amount of 4-MU produced, which in turn correlates with the level of esterase activity in the sample.
Physicochemical and Fluorescent Properties of 4-Methylumbelliferone (4-MU)
The fluorescence of 4-MU is highly dependent on the pH of the solution. The fluorescence intensity increases significantly in alkaline conditions, with an emission maximum around 445-455 nm. The excitation maximum is also pH-dependent, with values around 320 nm in acidic to neutral conditions and shifting to approximately 360-385 nm in alkaline conditions.[1] For this reason, esterase assays using 4-MUD are often terminated by the addition of a high pH stop solution to maximize the fluorescent signal of the liberated 4-MU.
Signaling Pathway and Experimental Workflow
The interaction of 4-MUD with an esterase and the subsequent detection of the fluorescent product can be visualized as a clear signaling pathway and experimental workflow.
Quantitative Data: Kinetic Parameters
The efficiency of an esterase in hydrolyzing 4-MUD can be quantified by determining the Michaelis-Menten kinetic parameters, Km and Vmax. Km represents the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the substrate's affinity for the enzyme. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Enzyme | Source | Km (µM) | Vmax (µmol/min/mg or U/mg) | Reference |
| Esterase (Est4L) | Oil-polluted mud flat metagenomic library | 100 (for p-nitrophenyl decanoate) | 0.036 | [2] |
Detailed Experimental Protocols
This section provides a detailed methodology for a typical 4-MUD esterase assay in a 96-well plate format.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 (or other buffer suitable for the specific esterase).
-
4-MUD Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the 4-MUD stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined by performing a substrate titration curve.
-
Esterase Solution: Prepare a stock solution of the esterase in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Store on ice.
-
Stop Solution: 0.2 M Glycine-NaOH buffer, pH 10.5.
-
4-Methylumbelliferone (4-MU) Standard Stock Solution: Prepare a 1 mM stock solution of 4-MU in DMSO.
-
4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard stock solution in Assay Buffer containing the Stop Solution (e.g., from 0 to 50 µM).
Assay Procedure
-
Prepare the 96-well Plate:
-
Add 50 µL of Assay Buffer to each well.
-
For the standard curve, add 50 µL of each 4-MU standard dilution to separate wells.
-
Add 50 µL of Assay Buffer to a well to serve as a blank (no enzyme).
-
-
Add Enzyme:
-
Add 50 µL of the diluted esterase solution to the wells designated for the assay.
-
For the blank and standard curve wells, add 50 µL of Assay Buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the esterase (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the working substrate solution to each well to initiate the reaction. The final volume in each well will be 150 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add 100 µL of the Stop Solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity in a microplate reader with excitation at approximately 365 nm and emission at approximately 445 nm.
-
Data Analysis
-
Subtract Background: Subtract the fluorescence reading of the blank from all experimental and standard curve readings.
-
Generate Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve. Determine the linear regression equation for the curve.
-
Calculate Esterase Activity: Use the standard curve to convert the fluorescence readings of the experimental samples into the concentration of 4-MU produced. The esterase activity can then be calculated using the following formula:
Activity (U/mL) = ( [4-MU produced] (µM) / incubation time (min) ) * dilution factor
One unit (U) of esterase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-MU per minute under the specified assay conditions.
Conclusion
This compound is a robust and sensitive substrate for the continuous fluorometric assay of esterase activity. Understanding its mechanism of action, the pH-dependent fluorescence of its product, and employing a well-defined experimental protocol are crucial for obtaining accurate and reproducible results. This guide provides the foundational knowledge and practical steps for researchers, scientists, and drug development professionals to effectively utilize 4-MUD in their studies of esterase function and inhibition.
References
4-Methylumbelliferyl Decanoate: A Technical Guide for Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylumbelliferyl Decanoate (4-MUD) is a fluorogenic substrate extensively utilized in biochemical research to assay the activity of various hydrolytic enzymes, primarily lipases and carboxylesterases. This technical guide provides an in-depth overview of the principles underlying 4-MUD-based assays, detailed experimental protocols, and data presentation for researchers in academia and the pharmaceutical industry. The enzymatic cleavage of the non-fluorescent 4-MUD yields the highly fluorescent product 4-methylumbelliferone (4-MU), enabling sensitive and continuous monitoring of enzyme activity. This guide will serve as a comprehensive resource for the effective application of 4-MUD in enzyme kinetics, inhibitor screening, and other research applications.
Introduction
Enzyme assays are fundamental tools in life sciences and drug discovery for elucidating enzyme mechanisms, determining kinetic parameters, and identifying potential therapeutic agents. Fluorogenic substrates, such as those derived from 4-methylumbelliferone (4-MU), offer significant advantages over colorimetric or radiometric methods, including higher sensitivity, lower background signals, and suitability for high-throughput screening (HTS). This compound (4-MUD), a derivative of 4-MU with a ten-carbon acyl chain, is particularly useful for probing the activity of enzymes that hydrolyze medium-chain fatty acid esters, such as certain lipases and carboxylesterases. The application of 4-MUD has been noted in various research contexts, from studying enzyme activity in plant tissues to assessing the degradation of biopharmaceutical excipients.[1][2]
Principle of the Assay
The 4-MUD assay is based on a straightforward enzymatic reaction that results in a measurable fluorescent signal.
-
Enzymatic Hydrolysis: In the presence of a suitable hydrolase, such as a lipase or carboxylesterase, the ester bond in the non-fluorescent 4-MUD molecule is cleaved.
-
Product Formation: This hydrolysis reaction yields two products: decanoic acid and the highly fluorescent molecule, 4-methylumbelliferone (4-MU).
-
Fluorescence Detection: The liberated 4-MU can be excited by ultraviolet (UV) light and emits a strong blue fluorescence, which can be quantified using a fluorometer or a microplate reader. The rate of fluorescence increase is directly proportional to the enzymatic activity under appropriate assay conditions.
The workflow for a typical 4-MUD based enzyme assay is depicted below.
References
Measuring Carboxylesterase Activity: A Technical Guide to the Use of 4-Methylumbelliferyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterases (CEs) are a crucial class of serine hydrolase enzymes involved in the metabolism of a wide array of xenobiotics, including many therapeutic drugs. The activity of these enzymes can significantly impact the pharmacokinetics, efficacy, and toxicity of ester-containing drugs. Therefore, accurate measurement of CE activity is paramount in drug discovery and development. This technical guide provides an in-depth overview of the use of 4-Methylumbelliferyl Decanoate (4-MUD), a fluorogenic substrate, for the sensitive and continuous monitoring of carboxylesterase activity.
The fundamental principle of this assay lies in the enzymatic cleavage of the non-fluorescent 4-MUD substrate by carboxylesterases. This hydrolysis reaction yields two products: decanoic acid and the highly fluorescent molecule, 4-methylumbelliferone (4-MU). The intensity of the fluorescence emitted by 4-MU is directly proportional to the enzymatic activity of the carboxylesterase present in the sample. The fluorescent signal can be monitored over time to determine the reaction kinetics.
The Role of Carboxylesterases in Drug Development
Carboxylesterases play a pivotal role in the metabolic fate of numerous drugs.[1][2][3][4][5][6][7][8] They are responsible for the hydrolysis of ester prodrugs into their active forms, a common strategy to enhance the oral bioavailability of pharmaceuticals. Conversely, CEs can also inactivate ester-containing drugs, influencing their half-life and therapeutic window. Understanding the interaction of a drug candidate with carboxylesterases is therefore essential for:
-
Predicting Pharmacokinetics: Assessing the rate of drug metabolism by CEs helps in predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Optimizing Prodrug Design: Quantifying CE activity aids in the rational design of ester prodrugs with optimal activation rates.
-
Identifying Drug-Drug Interactions: Investigating the potential of a new chemical entity to inhibit or induce carboxylesterases can prevent adverse drug-drug interactions.
-
Understanding Interindividual Variability: Genetic polymorphisms in CE genes can lead to significant differences in enzyme activity among individuals, affecting drug response. Measuring CE activity can help in personalizing medicine.
Biochemical Pathway of 4-MUD Hydrolysis
The enzymatic reaction at the core of this assay is the hydrolysis of the ester bond in this compound by a carboxylesterase. The enzyme's active site, containing a catalytic triad of serine, histidine, and aspartate or glutamate, facilitates the nucleophilic attack on the carbonyl carbon of the ester. This results in the release of the fluorescent 4-methylumbelliferone and decanoic acid.
Experimental Protocols
The following provides a detailed methodology for measuring carboxylesterase activity using 4-MUD in a 96-well microplate format. This protocol is a general guideline and may require optimization for specific experimental conditions, such as the source of the enzyme (e.g., tissue homogenates, cell lysates, recombinant enzymes) and the specific carboxylesterase isoform being studied.
Materials and Reagents
-
This compound (4-MUD)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
4-Methylumbelliferone (4-MU) standard
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~450 nm)
-
Enzyme source (e.g., liver microsomes, cell lysate)
-
Bradford reagent or other protein quantification assay kit
Preparation of Solutions
-
4-MUD Stock Solution: Prepare a 10 mM stock solution of 4-MUD in DMSO. Store in small aliquots at -20°C, protected from light.
-
Working Substrate Solution: On the day of the experiment, dilute the 4-MUD stock solution in Tris-HCl buffer to the desired final concentrations (e.g., a range from 0.1 µM to 100 µM for kinetic studies). It is crucial to ensure that the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid enzyme inhibition.
-
4-MU Standard Stock Solution: Prepare a 1 mM stock solution of 4-MU in DMSO.
-
4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM). This curve will be used to convert the relative fluorescence units (RFU) to the amount of product formed (moles).
Enzyme Preparation
-
Tissue Homogenates: Homogenize fresh or frozen tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors) on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant (e.g., S9 fraction or microsomes).
-
Cell Lysates: Lyse cultured cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer compatible with enzyme activity). Centrifuge to remove insoluble material.
-
Protein Quantification: Determine the protein concentration of the enzyme preparation using a standard method like the Bradford assay.
Assay Procedure
-
Plate Setup: Add 50 µL of the appropriate buffer to all wells of a black 96-well microplate.
-
Enzyme Addition: Add 20 µL of the enzyme preparation (diluted in assay buffer to an appropriate concentration) to the sample wells. For the negative control wells, add 20 µL of buffer or heat-inactivated enzyme.
-
Substrate Addition: To initiate the reaction, add 30 µL of the working substrate solution to each well. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for a period of 30-60 minutes.
-
Standard Curve: In a separate set of wells, add 100 µL of each 4-MU standard dilution and measure the endpoint fluorescence.
Data Analysis
-
Calculate the rate of reaction: For each sample, plot the fluorescence intensity (RFU) against time (minutes). The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion (ΔRFU/min).
-
Convert RFU to moles of product: Using the 4-MU standard curve, determine the amount of 4-MU (in moles) that corresponds to the change in fluorescence.
-
Calculate enzyme activity: Express the carboxylesterase activity as the rate of product formation per unit of time per amount of protein (e.g., nmol/min/mg protein).
Experimental Workflow
The following diagram illustrates the general workflow for a carboxylesterase activity assay using 4-MUD.
Data Presentation: Quantitative Analysis of Carboxylesterase Activity
The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are essential for characterizing the enzymatic activity of carboxylesterases. These parameters can be determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Below is a template for summarizing the kinetic data for carboxylesterase activity with 4-MUD. It is important to note that the specific values will vary depending on the enzyme source, isoform, and experimental conditions. Researchers should experimentally determine these values for their specific system.
| Enzyme Source | Carboxylesterase Isoform | Kₘ (µM) for 4-MUD | Vₘₐₓ (nmol/min/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| Human Liver Microsomes | CES1 | [To be determined] | [To be determined] | [To be determined] |
| Human Liver Microsomes | CES2 | [To be determined] | [To be determined] | [To be determined] |
| Rat Liver Microsomes | CES1 | [To be determined] | [To be determined] | [To be determined] |
| Recombinant Human CES1 | CES1 | [To be determined] | [To be determined] | [To be determined] |
| Recombinant Human CES2 | CES2 | [To be determined] | [To be determined] | [To be determined] |
Table 1: Template for Summarizing Kinetic Parameters of Carboxylesterase Activity with this compound.
For comparative purposes, the following table provides examples of kinetic parameters for carboxylesterases with other substrates.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |
| Human CES1 | Dabigatran Etexilate (ethyl ester) | 24.9 ± 2.9 | 676 ± 26 | [9] |
| Human CES2 | Dabigatran Etexilate (carbamate ester) | 5.5 ± 0.8 | 12.0 ± 0.3 | [9] |
| Rat Nasal Respiratory Mucosa | Vinyl Acetate | 300 - 1070 | 22 - 46 (µmol/min/mg) | [10][11] |
| Rat Nasal Olfactory Mucosa | Vinyl Acetate | 300 - 1070 | 89 - 165 (µmol/min/mg) | [10][11] |
Table 2: Examples of Kinetic Parameters for Carboxylesterases with Various Substrates.
Conclusion
The fluorometric assay using this compound is a robust, sensitive, and continuous method for measuring carboxylesterase activity. Its application in drug discovery and development provides valuable insights into the metabolic stability and pharmacokinetic properties of ester-containing drug candidates. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can effectively utilize this powerful tool to advance their drug development programs. The provided templates for data presentation and the visual workflows are intended to facilitate the implementation and interpretation of this important enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abcam.com [abcam.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. content.abcam.com [content.abcam.com]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Detection techniques of carboxylesterase activity: An update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of nasal carboxylesterase-mediated metabolism of vinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Hydrolysis of 4-Methylumbelliferyl Decanoate by Lipases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic hydrolysis of 4-methylumbelliferyl decanoate serves as a cornerstone for the sensitive and continuous monitoring of lipase activity. Lipases, a class of enzymes that catalyze the hydrolysis of lipids, are pivotal in numerous physiological processes and have extensive applications in biotechnology and pharmacology. The use of fluorogenic substrates, such as 4-methylumbelliferyl esters, has revolutionized the study of these enzymes. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of this compound and other structurally similar esters in lipase research.
The fundamental advantage of employing this compound and its analogs lies in the fluorometric detection method, which offers inherently higher sensitivity compared to traditional colorimetric assays.[1] The enzymatic cleavage of the non-fluorescent 4-methylumbelliferyl ester yields the highly fluorescent product, 4-methylumbelliferone (4-MU). This allows for the detection of lipase activity at much lower concentrations, which is particularly crucial when working with purified enzyme preparations, cell lysates, tissue homogenates, and serum, or for high-throughput screening of lipase inhibitors.[1][2]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, by a lipase. This reaction cleaves the ester bond, releasing the decanoate fatty acid and the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of the increase in fluorescence intensity is directly proportional to the lipase activity in the sample. The fluorescence of 4-MU is typically measured at an excitation wavelength of approximately 360-365 nm and an emission wavelength of around 445-450 nm.[1][2] It is important to note that other esterases may also hydrolyze this substrate; therefore, appropriate controls are necessary to ensure the specific measurement of lipase activity.[2]
The selection of the acyl chain length of the 4-methylumbelliferyl ester is critical and depends on the specific lipase being investigated, as different lipases exhibit varying specificities towards substrates with different acyl chain lengths.[1] While this guide focuses on the decanoate derivative, data for other chain lengths such as butyrate, heptanoate, and palmitate are often more readily available in the literature and can provide valuable comparative insights.
Experimental Protocols
General Fluorometric Lipase Assay Protocol
This protocol provides a general guideline for a fluorometric lipase assay using a 4-methylumbelliferyl ester substrate. Modifications may be required based on the specific lipase and experimental conditions.
Materials:
-
This compound (or other 4-MU ester) substrate solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0)
-
Enzyme solution (lipase)
-
4-Methylumbelliferone (4-MU) standard for calibration curve
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. Store this solution at -20°C, protected from light.[2]
-
Standard Stock Solution (1 mM 4-MU): Dissolve an appropriate amount of 4-MU in DMSO to achieve a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.[2]
-
Working Substrate Solution: Dilute the Substrate Stock Solution with Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before each experiment.
-
4-MU Standard Curve: Prepare a series of dilutions of the 4-MU Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0-100 µM).
Assay Procedure:
-
Pipette 50 µL of the enzyme solution (and appropriate controls, such as a buffer blank) into the wells of the microplate.[1]
-
Initiate the reaction by adding 50 µL of the Working Substrate Solution to each well.[1]
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.[1] Measurements can be taken in kinetic mode or as an endpoint reading after a specific incubation time.
Data Analysis:
-
Subtract the fluorescence reading of the blank control from all other readings.
-
Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of 4-MU produced in each sample well.
-
Calculate the lipase activity, often expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of 4-methylumbelliferone per minute under the specified assay conditions.[2]
Data Presentation
Quantitative data for the hydrolysis of 4-methylumbelliferyl esters by various lipases are summarized below. Data for the decanoate ester are limited in the reviewed literature, so data for other chain lengths are included for comparison.
Table 1: Michaelis-Menten Constants (Km) for Lipase-Catalyzed Hydrolysis of 4-Methylumbelliferyl Esters
| Lipase Source | Substrate | Km (mM) | Reference |
| Candida rugosa (free) | Olive Oil | 0.15 | [3][4] |
| Not Specified | Butyryl 4-methyl umbelliferone | Not specified, but calculated | [5] |
Note: The Km value for olive oil hydrolysis by Candida rugosa lipase is provided as a reference point for a natural substrate.
Table 2: Inhibition of Lipase Activity
| Lipase Source | Inhibitor | Substrate | IC50 | Reference |
| Pancreatic Lipase | F01 (flavonoid derivative) | p-nitrophenyl palmitate | 17.68 ± 1.43 µM | [6] |
| Pancreatic Lipase | Orlistat (reference compound) | p-nitrophenyl palmitate | > 100 µM for most tested flavonoids | [6] |
| Candida rugosa Lipase | Tropolone | 4-MUB and 4-MUP | Not specified, but determined | [7] |
Note: The data in this table is for different lipase substrates and inhibitors, illustrating the application of such assays in drug development.
Table 3: Optimal Conditions for Lipase Activity
| Lipase Source | Parameter | Optimal Value | Reference |
| Candida rugosa (free) | pH | 7.0 | [3][4] |
| Candida rugosa (immobilized) | pH | 6.0 | [3][4] |
| Candida rugosa (free) | Temperature | 37°C | [3][4] |
| Candida rugosa (immobilized) | Temperature | 50°C | [3][4] |
| Pyrococcus furiosus (recombinant) | pH | 7.0 | [8] |
| Pyrococcus furiosus (recombinant) | Temperature | 60°C | [8] |
Visualizations
Enzymatic Reaction Workflow
Caption: Enzymatic hydrolysis of this compound by lipase.
Experimental Workflow for Lipase Assay
Caption: General experimental workflow for a fluorometric lipase assay.
Conclusion
The hydrolysis of this compound and other related esters provides a robust and highly sensitive method for the characterization of lipase activity. This technical guide offers a foundational understanding and practical protocols for researchers, scientists, and drug development professionals. The high sensitivity of this fluorometric assay makes it particularly suitable for high-throughput screening of potential lipase inhibitors and for detailed kinetic studies. While data specific to the decanoate derivative may be less prevalent, the principles and methodologies outlined are broadly applicable across a range of 4-methylumbelliferyl esters, allowing for adaptable and powerful insights into the function of lipases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization and Characterization of a Recombinant Thermostable Lipase (Pf2001) from Pyrococcus furiosus on Supports with Different Degrees of Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence of 4-Methylumbelliferone (4-MU)
For Researchers, Scientists, and Drug Development Professionals
Core Principles of 4-Methylumbelliferone Fluorescence
4-Methylumbelliferone (4-MU), a coumarin derivative also known as hymecromone, is a widely utilized fluorophore in biomedical research and diagnostics. Its utility stems from its distinct fluorescent properties, which are highly sensitive to its chemical environment, most notably pH. In its native, non-ionized state, 4-MU exhibits minimal fluorescence. However, upon deprotonation of its 7-hydroxyl group in an alkaline environment, it is converted to the highly fluorescent phenolate form. This pH-dependent fluorescence is the cornerstone of its application in a vast array of enzymatic assays.[1][2][3]
Derivatives of 4-MU are synthesized to be non-fluorescent substrates for specific enzymes.[4] When an enzyme, such as a glycosidase or phosphatase, cleaves the substrate, it liberates the 4-MU molecule.[4][5][6] The subsequent increase in fluorescence intensity upon liberation and in an appropriately buffered alkaline solution is directly proportional to the enzymatic activity.[4]
Quantitative Fluorescence Properties of 4-Methylumbelliferone
The fluorescence of 4-MU is characterized by its excitation and emission spectra, quantum yield, and pKa. These properties are significantly influenced by the pH of the solvent.
Table 1: pH-Dependent Spectral Properties of 4-Methylumbelliferone
| pH Range | Excitation Maximum (λex) | Emission Maximum (λem) | Predominant Species |
| Low (1.97 - 6.72) | 320 nm | 445 nm | Neutral (Protonated) |
| High (7.12 - 10.3) | 360 nm | 445 - 455 nm | Anionic (Deprotonated) |
| Neutral (approx. 7.0) | 320 nm | 445 nm | Mixture |
| Alkaline (>9) | 360 nm | 449 nm | Anionic (Deprotonated) |
Data compiled from multiple sources.[5][6][7][8][9]
Table 2: Physicochemical and Photophysical Properties of 4-Methylumbelliferone
| Property | Value | Conditions |
| Molecular Formula | C₁₀H₈O₃ | - |
| Molecular Weight | 176.2 g/mol | - |
| pKa (7-hydroxyl group) | 7.79 - 7.85 | - |
| Quantum Yield (Φ) | 0.74 | pH 5.98 |
| Quantum Yield (Φ) | 0.95 | pH 9.75 |
Data compiled from multiple sources.[2][8][10]
Visualizing Key Processes and Relationships
Enzymatic Activation of 4-MU Fluorescence
The following diagram illustrates the general principle of using a 4-MU derivative as a fluorogenic substrate for enzyme activity measurement.
Caption: Enzymatic activation of 4-MU fluorescence.
pH-Dependent Fluorescence of 4-Methylumbelliferone
This diagram illustrates the equilibrium between the non-fluorescent and fluorescent forms of 4-MU as a function of pH.
Caption: pH-dependent fluorescence of 4-MU.
General Experimental Workflow for 4-MU Based Enzyme Assays
The following workflow outlines the key steps in a typical enzyme assay using a 4-MU substrate.
Caption: General workflow for 4-MU enzyme assays.
Detailed Experimental Protocols
The following protocols provide a generalized framework for conducting enzyme assays using 4-methylumbelliferone-based substrates. Specific concentrations and incubation times may need to be optimized for the particular enzyme and experimental conditions.
Preparation of Reagents
-
4-MU Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of 4-methylumbelliferone in a suitable solvent such as methanol or DMSO.[2] Store this stock solution protected from light at 4°C or -20°C.
-
4-MU Standard Solutions: Prepare a series of dilutions of the 4-MU stock solution in the assay stop buffer to generate a standard curve. The concentration range should encompass the expected concentrations of 4-MU produced in the enzymatic reaction.
-
4-MU Substrate Stock Solution: Dissolve the specific 4-MU substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide) in an appropriate solvent (e.g., DMSO or water) to a desired stock concentration. Store as recommended by the manufacturer, typically at -20°C and protected from light.
-
Assay Buffer: The composition of the assay buffer will depend on the optimal pH for the enzyme of interest. For many enzymes, this will be in the neutral to slightly acidic range.
-
Stop Buffer (e.g., 0.2 M Sodium Carbonate, pH ~10.5): This is a crucial component. The alkaline pH of the stop buffer serves two purposes: it terminates the enzymatic reaction and it maximizes the fluorescence of the liberated 4-MU by ensuring its complete deprotonation.[11]
Enzyme Activity Assay Protocol
-
Prepare Standard Curve: In a microplate, add the prepared 4-MU standard dilutions to individual wells. Add the stop buffer to each well to bring the final volume to the same as the reaction wells.
-
Prepare Samples: Prepare serial dilutions of the enzyme sample (e.g., cell lysate, purified protein) in the assay buffer. Include a no-enzyme control (blank) containing only the assay buffer.
-
Initiate the Reaction: Add the 4-MU substrate to each well containing the enzyme samples and the blank. The final substrate concentration should be optimized for the specific enzyme, often at or near its Michaelis constant (Km).
-
Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period. The incubation time should be within the linear range of the reaction, where the product formation is proportional to time.
-
Terminate the Reaction: Stop the reaction by adding the alkaline stop buffer to each well.
-
Measure Fluorescence: Read the fluorescence intensity of the plate using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[7][12][13]
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample and standard readings.
-
Plot the fluorescence intensity of the 4-MU standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to determine the concentration of 4-MU produced in each enzyme sample.
-
Calculate the enzyme activity, typically expressed in units such as nmol of product formed per minute per mg of protein.
-
Considerations and Potential Interferences
-
pH Control: As demonstrated, the fluorescence of 4-MU is highly pH-dependent.[1][2] It is critical to maintain a consistent and alkaline pH in the final measurement step to ensure accurate and reproducible results.
-
Fluorescence Quenching: Certain compounds can quench the fluorescence of 4-MU, leading to an underestimation of enzyme activity.[14] It is important to test for potential quenching effects of components in the sample matrix.
-
Solvent Effects: The polarity of the solvent can influence the fluorescence emission of 4-MU.[15] While aqueous buffers are standard, the presence of organic solvents may alter the spectral properties.
-
Inner Filter Effect: At high concentrations, 4-MU can absorb the excitation light, leading to a non-linear relationship between concentration and fluorescence.[16] It is important to work within a concentration range where this effect is negligible, which can be confirmed by the linearity of the standard curve.
Conclusion
4-Methylumbelliferone remains an invaluable tool in life sciences research due to its robust and sensitive fluorescent properties. A thorough understanding of its pH-dependent fluorescence, coupled with carefully designed experimental protocols, enables researchers to accurately quantify a wide range of enzymatic activities. By adhering to the principles and methodologies outlined in this guide, scientists can effectively leverage the power of 4-MU in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. nbinno.com [nbinno.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chemsynlab.com [chemsynlab.com]
- 7. 4-Methylumbelliferone | 90-33-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 13. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 16. researchgate.net [researchgate.net]
4-Methylumbelliferyl Decanoate: An In-Depth Technical Guide to Substrate Specificity for Esterases
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl Decanoate (4-MUD) is a fluorogenic substrate widely employed in biochemical assays to detect and quantify esterase activity. As a member of the 4-methylumbelliferone (4-MU) family of substrates, 4-MUD offers high sensitivity and a continuous assay format, making it a valuable tool in academic research and industrial settings, including high-throughput screening (HTS) for drug discovery. This technical guide provides a comprehensive overview of the substrate specificity of 4-MUD for various esterases, detailed experimental protocols for its use, and its application in drug development.
The core principle of the 4-MUD assay lies in the enzymatic hydrolysis of the non-fluorescent 4-MUD molecule by an esterase. This reaction cleaves the ester bond, releasing decanoic acid and the highly fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence of 4-MU can be monitored in real-time, providing a direct measure of enzyme activity. The intensity of the fluorescent signal is proportional to the rate of substrate hydrolysis, allowing for the determination of kinetic parameters such as K_m and V_max.
Substrate Specificity of this compound
The decanoate (C10) acyl chain of 4-MUD plays a crucial role in determining its specificity for different types of esterases. Generally, esterases are a broad class of enzymes that can be further categorized based on their substrate preferences. The length of the fatty acid chain is a key determinant for whether an enzyme is classified as a "true" esterase (preferring short-chain fatty acids) or a lipase (acting on long-chain triglycerides). 4-MUD, with its medium-length C10 chain, can be hydrolyzed by both esterases and lipases, but the efficiency of this hydrolysis varies significantly among different enzymes.
General Trends in Substrate Specificity:
-
Carboxylesterases (CEs): This large family of enzymes is involved in the metabolism of a wide range of xenobiotics and endogenous compounds. Human carboxylesterase 1 (hCE-1) and human carboxylesterase 2 (hCE-2) are two of the most well-characterized CEs. While hCE-1 generally prefers substrates with a large acyl group and a small alcohol moiety, hCE-2 shows a preference for substrates with a small acyl group and a large alcohol moiety.[1] The medium-chain length of 4-MUD makes it a substrate for both, though kinetic parameters will differ.
-
Lipases: These enzymes are specialized in hydrolyzing long-chain triglycerides. However, many lipases also exhibit activity towards medium-chain fatty acid esters like 4-MUD. For instance, pancreatic lipases and microbial lipases are often assayed using a panel of 4-MU esters with varying chain lengths to profile their substrate specificity.
-
Other Esterases: Various other esterases, such as acetylcholinesterases and butyrylcholinesterases, may also show some activity towards 4-MUD, although it is generally not their preferred substrate.
Quantitative Data on Substrate Specificity
The substrate specificity of an esterase for 4-MUD is best described by its kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while V_max reflects the maximum rate of the reaction. The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m, where k_cat is the turnover number.
| Enzyme | Substrate | K_m (mM) | V_max (U/mg) | Source |
| Est2L | p-Nitrophenyl butyrate (C4) | 0.67 | 0.072 | [2] |
| Est4L | p-Nitrophenyl butyrate (C4) | 0.10 | 0.036 | [2] |
| Acetyl Xylan Esterase I | 4-Methylumbelliferyl acetate | 0.45 | - | |
| Acetyl Xylan Esterase II | 4-Methylumbelliferyl acetate | 0.56 | - |
Note: This table includes data for other esterase substrates to provide context on kinetic parameters, as direct comparative data for a wide range of esterases with 4-MUD is limited in the literature. Researchers should determine the kinetic parameters for their specific enzyme and assay conditions.
Experimental Protocols
The following section provides a detailed methodology for a standard fluorometric esterase assay using 4-MUD. This protocol can be adapted for use in 96-well or 384-well microplates for high-throughput applications.
Materials and Reagents:
-
This compound (4-MUD)
-
4-Methylumbelliferone (4-MU) standard
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Esterase enzyme solution
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
4-MUD Stock Solution (10 mM): Dissolve an appropriate amount of 4-MUD in DMSO. Store at -20°C, protected from light.
-
4-MU Standard Stock Solution (1 mM): Dissolve an appropriate amount of 4-MU in DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the 4-MUD stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare fresh daily.
-
Enzyme Solution: Prepare a dilution of the esterase in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
-
Assay Protocol:
-
Standard Curve: Prepare a series of dilutions of the 4-MU standard stock solution in Assay Buffer to generate a standard curve (e.g., 0-50 µM). Add a fixed volume (e.g., 50 µL) of each standard to the wells of the microplate.
-
Enzyme Reaction:
-
Add a specific volume of the enzyme solution (e.g., 25 µL) to the wells of the microplate.
-
Include appropriate controls:
-
Blank: Assay Buffer without enzyme.
-
Negative Control: A known inactive enzyme or a buffer control.
-
Positive Control: An esterase with known activity towards 4-MUD.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding a specific volume of the working substrate solution (e.g., 25 µL) to all wells.
-
-
Incubation: Incubate the plate at the desired temperature for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Termination and Measurement:
-
Stop the reaction by adding a specific volume of Stop Solution (e.g., 100 µL) to each well. The basic pH of the stop solution enhances the fluorescence of the 4-MU product.
-
Read the fluorescence in a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.
-
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence of the 4-MU standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of 4-MU produced in each enzyme reaction.
-
Calculate the enzyme activity, typically expressed in units such as nmol of 4-MU produced per minute per milligram of protein.
-
Visualization of Experimental Workflow and Reaction Principle
Enzymatic Hydrolysis of 4-MUD
Caption: Enzymatic hydrolysis of 4-MUD by an esterase to produce the fluorescent 4-MU.
Experimental Workflow for 4-MUD Esterase Assay
Caption: A typical workflow for a 4-MUD based fluorometric esterase assay.
Application in Drug Discovery and Development
The high sensitivity and amenability to miniaturization make the 4-MUD assay a powerful tool in drug discovery for the identification of esterase inhibitors. Esterases are therapeutic targets for a variety of diseases, and their inhibition can modulate the metabolism of ester-containing prodrugs.
High-Throughput Screening (HTS) of Esterase Inhibitors:
The 4-MUD assay can be readily adapted for HTS campaigns to screen large compound libraries for potential esterase inhibitors. In a typical HTS format, the enzyme, substrate, and test compounds are incubated together in a microplate, and the reduction in fluorescence signal in the presence of a compound indicates potential inhibition.
Logical Flow for an HTS Campaign:
Caption: Logical flow of a high-throughput screening campaign for identifying esterase inhibitors.
Conclusion
This compound is a versatile and sensitive substrate for the characterization of esterase and lipase activity. Its utility in determining enzyme kinetics and its adaptability for high-throughput screening make it an invaluable tool for researchers in basic science and drug development. Understanding the nuances of its substrate specificity allows for the design of more targeted and informative experiments, ultimately accelerating the pace of discovery in enzymology and therapeutic development.
References
The Cornerstone of High-Throughput Screening: A Technical Guide to Umbelliferyl-Based Enzyme Substrates
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, principles, and applications of umbelliferyl-based enzyme substrates. This whitepaper details their role in revolutionizing enzyme kinetics and diagnostics through high-sensitivity, fluorogenic assays.
In the landscape of modern biochemical and pharmaceutical research, the quest for sensitive, reliable, and high-throughput analytical methods is paramount. Umbelliferyl-based enzyme substrates have emerged as a cornerstone technology, offering unparalleled advantages for the study of enzyme activity.[1][2] This technical guide provides an in-depth exploration of the discovery, development, and diverse applications of these fluorogenic substrates, equipping researchers with the knowledge to effectively implement them in their workflows.
The core principle behind umbelliferyl-based assays lies in the enzymatic cleavage of a non-fluorescent substrate to liberate the highly fluorescent molecule, 4-methylumbbelliferone (4-MU).[2] This process results in a direct and proportional increase in fluorescence intensity, enabling real-time monitoring of enzyme kinetics with exceptional sensitivity.[2][3] The versatility of this platform allows for the design of substrates for a wide array of enzymes, including glycosidases, phosphatases, and sulfatases, making it an invaluable tool in genetics, enzymology, and molecular signaling research.[1][4][5][6]
Principle of Umbelliferyl-Based Fluorogenic Assays
Umbelliferyl-based substrates are synthesized by linking 4-methylumbelliferone to a specific enzyme recognition moiety (e.g., a sugar, phosphate, or sulfate group) via a bond that can be cleaved by the target enzyme. In their conjugated form, these substrates are typically non-fluorescent or exhibit very low fluorescence. Upon enzymatic hydrolysis, the fluorescent 4-MU is released. The fluorescence of 4-MU is highly dependent on pH, with maximum emission occurring in alkaline conditions (pH > 10).[7] This property is often exploited in discontinuous assays where the reaction is stopped with a high-pH buffer to maximize the fluorescent signal.[2][4] However, fluorinated derivatives of 4-MU, such as 6,8-difluoro-4-methylumbelliferone, have been developed with lower pKa values, enabling continuous assays at neutral or acidic pH.[4][8]
The workflow for a typical umbelliferyl-based enzyme assay is straightforward and adaptable to high-throughput screening formats.
Key Enzyme Classes and Corresponding Umbelliferyl Substrates
The adaptability of the umbelliferone core has led to the development of a broad spectrum of substrates targeting various enzyme classes.
| Enzyme Class | Substrate Example | Abbreviation | Target Enzyme Example |
| Glycosidases | 4-Methylumbelliferyl-β-D-glucuronide | 4-MUG | β-Glucuronidase |
| 4-Methylumbelliferyl-β-D-galactopyranoside | 4-MUGal | β-Galactosidase[5] | |
| 4-Methylumbelliferyl-β-D-glucopyranoside | 4-MUGlc | β-Glucosidase[9][10] | |
| 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide | 4-MUNAG | β-N-acetylglucosaminidase[11] | |
| 4-Methylumbelliferyl-α-L-iduronide | 4-MUI | α-L-iduronidase[5] | |
| Phosphatases | 4-Methylumbelliferyl phosphate | 4-MUP | Acid and Alkaline Phosphatase[12][13][14] |
| 6,8-Difluoro-4-methylumbelliferyl phosphate | DiFMUP | Acid Phosphatase[4] | |
| Sulfatases | 4-Methylumbelliferyl sulfate | 4-MUS | Arylsulfatases[6][8] |
| 6,8-Difluoro-4-methylumbelliferyl sulfate | DiFMUS | Arylsulfatases[8] | |
| Lipases/Esterases | 4-Methylumbelliferyl palmitate | Lipase[1] | |
| 4-Methylumbelliferyl caprylate | MU-C8 | Esterase[15] |
Quantitative Data and Kinetic Parameters
A significant advantage of umbelliferyl-based substrates is their utility in determining key enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax).[16] These parameters are crucial for characterizing enzyme-substrate interactions and for the development of enzyme inhibitors.
| Substrate | Enzyme | Km (µM) | Vmax (relative) | Optimal pH | Excitation (nm) | Emission (nm) |
| 4-MUP | Acid Phosphatase | - | - | 4.0-5.5 | ~360 | ~450 |
| 4-MUP | Alkaline Phosphatase | - | - | 9.0-10.5 | ~360 | ~450 |
| DiFMUP | Acid Phosphatase | Lower than 4-MUP | >10-fold higher signal than 4-MUP at pH 5.0[4] | 5.0 | - | - |
| 4-MUG | β-Glucuronidase | - | - | 6.8-7.5 | 362 | 445[17] |
| CMUG | β-Glucuronidase | - | >2-fold higher fluorescence than 4-MUG[18] | - | - | - |
| 4-MUS | Arylsulfatase A | - | - | 5.0 | - | - |
| DiFMUS | Arylsulfatase A | Up to 20-fold lower than 4-MUS[8] | Greater than 4-MUS[8] | 5.0-7.0 | - | - |
| 4-MUGlc | β-Glucosidase | - | - | - | 330-385 (pH dependent)[9] | 445-454[9] |
Note: Specific Km and Vmax values are highly dependent on the enzyme source, purity, and assay conditions. The data presented here are for comparative purposes.
The Michaelis-Menten model describes the relationship between the initial reaction rate and substrate concentration.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are example protocols for common umbelliferyl-based enzyme assays.
Protocol 1: General Assay for Phosphatase Activity using 4-MUP
Materials:
-
4-Methylumbelliferyl phosphate (4-MUP) substrate solution (e.g., 1 mM in assay buffer).
-
Assay buffer: e.g., 0.1 M acetate buffer (pH 5.0) for acid phosphatase or 0.1 M glycine buffer (pH 10.4) for alkaline phosphatase.
-
Enzyme sample (e.g., purified enzyme, cell lysate, or serum).
-
Stop solution: 0.2 M NaOH or glycine-carbonate buffer (pH 10.4).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 20 µL of the enzyme sample to the wells.
-
To initiate the reaction, add 20 µL of the 4-MUP substrate solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
A standard curve using known concentrations of 4-MU should be prepared to quantify the amount of product formed.
Protocol 2: High-Throughput Screening for β-Glucosidase Inhibitors using 4-MUGlc
Materials:
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUGlc) substrate solution.
-
β-Glucosidase enzyme solution.
-
Assay buffer (e.g., 50 mM sodium citrate, pH 5.0).
-
Compound library dissolved in DMSO.
-
Stop solution (e.g., 0.5 M sodium carbonate).
-
384-well black microplate.
-
Automated liquid handling system.
-
Fluorescence microplate reader.
Procedure:
-
Using an automated liquid handler, dispense 1 µL of each compound from the library into the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Add 20 µL of the β-glucosidase enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the 4-MUGlc substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 20 µL of stop solution.
-
Read the fluorescence intensity (Ex: ~365 nm, Em: ~445 nm).
-
Wells showing a significant reduction in fluorescence compared to the negative control indicate potential inhibitors.
Applications in Drug Discovery and Diagnostics
The high sensitivity and adaptability of umbelliferyl-based assays have made them indispensable in drug discovery for high-throughput screening of enzyme inhibitors.[1][19][20][21][22] They are also widely used in clinical diagnostics and environmental monitoring. For example, 4-MUG is used for the rapid detection of E. coli in water samples through the detection of β-glucuronidase activity.[18] Similarly, 4-MUGlc is used to detect enterococci by assaying for β-glucosidase activity.[18]
Future Directions
The development of novel umbelliferyl-based substrates continues to expand the utility of this powerful technology. Efforts are focused on creating substrates with improved sensitivity, lower background fluorescence, and suitability for in vivo imaging.[18][23] The synthesis of substrates for a wider range of enzymes and the development of multiplexed assays will further solidify the role of umbelliferyl-based probes in advancing our understanding of complex biological systems.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme substrates for glycosidases (glycoside hydrolases) [gbiosciences.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scientificlabs.com [scientificlabs.com]
- 11. The use of fluorogenic substrates to measure fungal presence and activity in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. phosphatase substrate, fluorogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Untitled Document [ucl.ac.uk]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Substrate arrays for fluorescence-based enzyme fingerprinting and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. High-throughput screening, next generation sequencing and machine learning: advanced methods in enzyme engineering - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04635G [pubs.rsc.org]
- 22. Fluorogenic substrates for high-throughput measurements of endothelial lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research Applications of 4-Methylumbelliferyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core applications of 4-Methylumbelliferyl Decanoate (4-MUD) in basic research. 4-MUD is a fluorogenic substrate primarily utilized for the sensitive detection of carboxylesterase and lipase activity.[1] The principle of its use lies in the enzymatic cleavage of the non-fluorescent 4-MUD molecule, which releases the highly fluorescent product, 4-methylumbelliferone (4-MU). This process allows for the continuous monitoring of enzyme activity, making it a valuable tool in various research and drug discovery contexts.
Principle of the Assay
The enzymatic assay using 4-MUD is based on a straightforward hydrolytic reaction. In its esterified form, the fluorescence of the 4-methylumbelliferyl moiety is quenched. Upon hydrolysis by a lipase or carboxylesterase, the fluorescent 4-methylumbelliferone (4-MU) is liberated. The resulting increase in fluorescence intensity, measured at an excitation wavelength of approximately 360-365 nm and an emission wavelength of around 445-450 nm, is directly proportional to the enzymatic activity.[2][3] It is important to note that the fluorescence of 4-MU is pH-dependent, with maximal fluorescence observed at a pH above 9.[4] Therefore, assay conditions and the use of stop solutions should be optimized accordingly.
Quantitative Data
For accurate and reproducible experimental design, a clear understanding of the photophysical properties of the reporter molecule and the kinetic parameters of the enzymatic reaction is essential.
Fluorescence Properties of 4-Methylumbelliferone (4-MU)
The product of the enzymatic hydrolysis of 4-MUD is 4-methylumbelliferone (4-MU), a highly fluorescent molecule. Its fluorescence characteristics are highly dependent on the pH of the solution.
| Property | Condition | Wavelength (nm) |
| Excitation Maximum | Low pH (1.97-6.72) | ~320 |
| High pH (7.12-10.3) | ~360 | |
| 0.1 M Tris pH 8.0 | 365[5] | |
| Water | 380[6] | |
| Emission Maximum | pH-dependent range | 445-455 |
| 0.1 M Tris pH 8.0 | 445[5] | |
| Water | 454[6] |
Data compiled from multiple sources.[4][5][6]
Enzyme Kinetic Parameters
| Substrate | Enzyme | Km (mM) | Vmax (µM/min) |
| 4-Methylumbelliferyl Butyrate (4-MUB) | Candida rugosa lipase | 0.46 ± 0.06 | 0.54 ± 0.03 |
| 4-Methylumbelliferyl Palmitate (4-MUP) | Human lysosomal acid lipase | Not specified | Not specified |
Data for 4-MUB from a study on Candida rugosa lipase.[7] Data for other substrates with specific enzymes are often determined empirically in individual studies.
Experimental Protocols
The following protocols provide a framework for utilizing 4-MUD in standard and high-throughput screening assays. These should be optimized for the specific enzyme and experimental conditions.
Protocol 1: Standard Lipase/Carboxylesterase Activity Assay
This protocol describes a general procedure for measuring lipase or carboxylesterase activity in a 96-well plate format.
Materials:
-
This compound (4-MUD)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0)
-
Enzyme solution (purified or cell/tissue lysate)
-
4-Methylumbelliferone (4-MU) standard
-
Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.7)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve 4-MUD in DMSO.
-
Working Substrate Solution (e.g., 100 µM): Dilute the stock solution in Assay Buffer to the desired final concentration. Prepare this solution fresh.
-
4-MU Standard Curve: Prepare a series of dilutions of 4-MU in Assay Buffer (e.g., 0-50 µM) to generate a standard curve.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution (and appropriate controls, such as a no-enzyme blank) to the wells of the microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the Working Substrate Solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the reaction temperature, protected from light.
-
-
Measurement:
-
Kinetic Assay: Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~450 nm) over time.
-
Endpoint Assay: After a fixed incubation time (e.g., 30 minutes), add 50 µL of Stop Solution to each well and measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Use the 4-MU standard curve to convert the fluorescence readings into the amount of product formed (nmol).
-
Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per milligram of protein.
-
Protocol 2: High-Throughput Screening (HTS) for Lipase/Carboxylesterase Inhibitors
This protocol is designed for screening compound libraries for potential inhibitors of lipase or carboxylesterase activity.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
Multi-channel pipettes or automated liquid handling system
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 96- or 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Enzyme Addition:
-
Add 50 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 50 µL of the Working Substrate Solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal reaction temperature and measure the fluorescence as described in Protocol 1 (typically as an endpoint assay for HTS).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive control.
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Hits can then be further validated through dose-response curves to determine their IC50 values.[8]
-
Visualizations: Pathways and Workflows
Visual representations of the underlying biochemical processes and experimental procedures can greatly aid in understanding the applications of this compound.
Caption: Enzymatic hydrolysis of this compound.
Caption: General workflow for a 4-MU based enzyme assay.[9]
Caption: Role of lipases in lipid metabolism and signaling.[10][11]
References
- 1. Carboxyl ester lipase: structure-function relationship and physiological role in lipoprotein metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. abcam.com [abcam.com]
- 5. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening of lipase inhibitors as anti-obesity drugs on liquid crystal-infused porous surfaces: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Screening of Lipase Inhibitors in Scutellaria baicalensis by Using Porcine Pancreatic Lipase Immobilized on Magnetic Core–Shell Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Metabolic Lipases in the Pathogenesis and Management of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Standard Curve Generation for 4-Methylumbelliferyl Decanoate (4-MUD) Lipase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-Methylumbelliferyl Decanoate (4-MUD) assay is a highly sensitive method used to measure lipase activity. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, 4-MUD, by a lipase. This reaction releases the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of 4-MU formation, measured by its fluorescence, is directly proportional to the lipase activity in the sample.
To accurately quantify the amount of 4-MU produced and thus determine the enzyme activity, it is essential to generate a standard curve. This curve correlates known concentrations of 4-MU with their corresponding fluorescence intensity. This application note provides a detailed protocol for creating a reliable 4-MU standard curve for use in 4-MUD and other similar fluorometric enzyme assays.
The fluorescence of 4-MU is pH-dependent, with optimal fluorescence occurring at a pH of approximately 10.0 or higher.[1] Therefore, the assay is typically stopped with a high pH buffer before reading the fluorescence. The standard excitation wavelength for 4-MU is around 360-365 nm, and the emission wavelength is approximately 445-460 nm.[1][2][3][4][5]
Experimental Protocol
This protocol details the steps to prepare 4-MU standards and generate a standard curve.
Materials and Reagents
| Reagent/Material | Specifications |
| 4-Methylumbelliferone (4-MU) | Purity >98%, MW: 176.17 g/mol |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ACS Grade |
| Assay Buffer | e.g., 0.1 M Tris-HCl, pH 7.0-8.0 |
| Stop Solution | e.g., 0.2 M Sodium Carbonate (Na₂CO₃), pH ~10.5 |
| Microplate Reader | Fluorescence detection capability |
| Black, flat-bottom 96-well microplate | For low background fluorescence |
| Standard laboratory equipment | Pipettes, tubes, vortex mixer |
Reagent Preparation
-
10 mM 4-MU Stock Solution:
-
Dissolve 1.76 mg of 4-Methylumbelliferone in 1 mL of DMSO.
-
Vortex thoroughly until fully dissolved.
-
Store this stock solution in small aliquots at -20°C, protected from light.
-
-
1 mM 4-MU Intermediate Solution:
-
Dilute the 10 mM 4-MU Stock Solution 1:10 in DMSO to create a 1 mM solution. For example, add 100 µL of 10 mM 4-MU stock to 900 µL of DMSO.
-
-
Assay Buffer:
-
Prepare the appropriate buffer for your specific lipase assay (e.g., 0.1 M Tris-HCl, pH 8.0).
-
-
Stop Solution:
-
Prepare a 0.2 M Sodium Carbonate solution in deionized water. This will stop the enzymatic reaction and raise the pH to maximize 4-MU fluorescence.
-
Standard Curve Generation
-
Prepare 4-MU Working Standards:
-
Perform a serial dilution of the 1 mM 4-MU Intermediate Solution in Assay Buffer to create a range of working standards. The final concentrations in the plate wells should typically range from 0 µM to 50 µM or 100 µM.[4]
-
A suggested dilution series is outlined in the table below.
-
-
Plate Setup:
-
Add 50 µL of each 4-MU working standard dilution to triplicate wells of a black 96-well microplate.
-
Add 50 µL of Assay Buffer to triplicate wells to serve as the blank (0 µM standard).
-
-
Reaction Simulation:
-
To mimic the final conditions of an enzyme assay, add 50 µL of Assay Buffer to each well containing the standards and the blank. Note: In an actual enzyme assay, this volume would consist of the enzyme sample and substrate.
-
-
Stop Reaction & Read Plate:
Data Presentation
The fluorescence readings should be processed and presented clearly.
Data Processing
-
Calculate Average RFU: For each concentration, calculate the average of the triplicate Relative Fluorescence Unit (RFU) readings.
-
Subtract Blank: Subtract the average RFU of the blank (0 µM standard) from the average RFU of all other standards.
-
Plot Data: Plot the background-subtracted RFU (y-axis) against the corresponding 4-MU concentration (x-axis).
-
Linear Regression: Perform a linear regression analysis on the linear portion of the curve to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.99 indicates a good linear fit.
Sample Data Table
The following table shows example data for a 4-MU standard curve.
| 4-MU Conc. (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Background Subtracted RFU |
| 0 (Blank) | 52 | 55 | 53 | 53.3 | 0.0 |
| 1.56 | 488 | 495 | 491 | 491.3 | 438.0 |
| 3.13 | 925 | 933 | 928 | 928.7 | 875.4 |
| 6.25 | 1810 | 1822 | 1815 | 1815.7 | 1762.4 |
| 12.5 | 3580 | 3595 | 3588 | 3587.7 | 3534.4 |
| 25.0 | 7120 | 7145 | 7131 | 7132.0 | 7078.7 |
| 50.0 | 14050 | 14082 | 14065 | 14065.7 | 14012.4 |
Visualization
The workflow for generating the 4-MU standard curve can be visualized as follows.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 3. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methylumbelliferyl Decanoate in a 96-Well Plate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl Decanoate (4-MUD) is a fluorogenic substrate utilized for the sensitive detection of carboxylesterase activity. Carboxylesterases (EC 3.1.1.1) are a class of enzymes that catalyze the hydrolysis of ester-containing compounds. This assay is based on the enzymatic cleavage of the non-fluorescent 4-MUD into decanoic acid and the highly fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU is directly proportional to the carboxylesterase activity, providing a robust method for high-throughput screening of enzyme activity and inhibitor profiling in a 96-well plate format.
The reaction product, 4-methylumbelliferone, exhibits maximal fluorescence at a basic pH. Therefore, the reaction is typically stopped with a high-pH buffer to enhance the signal. The fluorescence is measured with an excitation wavelength of approximately 360-365 nm and an emission wavelength of around 440-450 nm.
Principle of the Assay
The fundamental principle of the 4-MUD assay lies in the enzymatic hydrolysis of the ester bond in the 4-MUD substrate by a carboxylesterase. This reaction releases the fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified using a fluorescence plate reader.
Caption: Enzymatic cleavage of 4-MUD by carboxylesterase.
Data Presentation
The following tables summarize key quantitative data for this compound and its fluorescent product, 4-methylumbelliferone.
| Compound | Molecular Weight ( g/mol ) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solubility |
| This compound | 330.42 | N/A (non-fluorescent) | N/A (non-fluorescent) | Soluble in DMSO, DMF |
| 4-Methylumbelliferone (4-MU) | 176.17 | ~360-365 | ~440-450 | Soluble in water (especially at alkaline pH) |
| Parameter | Value | Enzyme/Substrate | Notes |
| Recommended Starting Concentration | 1 mM | 4-MUD | Optimal concentration may vary depending on the specific enzyme and should be determined empirically. |
| Representative Km | 7.61 - 19.72 µM | Carboxylesterase with 1-naphthyl acetate | This provides a general range; the Km for 4-MUD may differ.[1] |
Experimental Protocols
Materials and Reagents
-
This compound (4-MUD)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Carboxylesterase enzyme or sample containing carboxylesterase activity
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0-8.0, or 50 mM Tris-HCl, pH 7.4)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate, pH 10.5)
-
4-Methylumbelliferone (4-MU) standard
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Preparation of Reagents
-
4-MUD Stock Solution (10 mM):
-
Dissolve 3.3 mg of 4-MUD in 1 mL of DMSO or DMF.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
4-MUD Working Solution (e.g., 2 mM):
-
On the day of the experiment, thaw a vial of the 10 mM 4-MUD stock solution.
-
Dilute the stock solution to the desired final concentration in Assay Buffer. For a 2X working solution of 2 mM, dilute the 10 mM stock 1:5 in Assay Buffer (e.g., 20 µL of 10 mM 4-MUD in 80 µL of Assay Buffer). Note: The final concentration in the well will be 1 mM.
-
-
4-MU Standard Stock Solution (1 mM):
-
Dissolve 1.76 mg of 4-MU in 10 mL of Assay Buffer.
-
This will be used to generate a standard curve. Store at 4°C, protected from light.
-
-
4-MU Standard Curve Solutions:
-
Perform serial dilutions of the 1 mM 4-MU standard stock solution in Assay Buffer to prepare standards ranging from 0 to 100 µM.
-
96-Well Plate Assay Protocol
The following workflow outlines the steps for performing the 4-MUD assay in a 96-well plate format.
Caption: Experimental workflow for the 4-MUD 96-well plate assay.
Step-by-Step Procedure:
-
Prepare the 96-well plate:
-
Add 50 µL of your enzyme solution (or sample) to the wells of a black, clear-bottom 96-well plate. Include appropriate controls:
-
Blank: 50 µL of Assay Buffer without enzyme.
-
Negative Control: 50 µL of a sample known to have no carboxylesterase activity.
-
Positive Control: 50 µL of a known concentration of purified carboxylesterase.
-
-
-
Initiate the reaction:
-
Add 50 µL of the 2X 4-MUD working solution to each well to start the enzymatic reaction. The final volume in each well will be 100 µL, and the final 4-MUD concentration will be 1 mM.
-
-
Incubate:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
-
Stop the reaction:
-
Add 50 µL of Stop Solution to each well to terminate the reaction and maximize the fluorescence of the 4-MU product.
-
-
Measure fluorescence:
-
Read the fluorescence of the plate using a microplate reader with excitation set to ~365 nm and emission set to ~445 nm.
-
Data Analysis
-
Generate a 4-MU Standard Curve:
-
In a separate set of wells on the same plate, prepare the 4-MU standards.
-
Add 50 µL of each 4-MU standard dilution to wells.
-
Add 50 µL of Assay Buffer.
-
Add 50 µL of Stop Solution.
-
Read the fluorescence as described above.
-
Plot the fluorescence intensity versus the known concentration of 4-MU to generate a standard curve.
-
-
Calculate Carboxylesterase Activity:
-
Subtract the fluorescence reading of the blank from all experimental wells.
-
Use the standard curve to convert the fluorescence readings from your samples into the concentration (or amount) of 4-MU produced.
-
Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per milligram of protein (nmol/min/mg).
-
Formula for Enzyme Activity:
Activity (nmol/min/mg) = ( [4-MU produced (nmol)] / [Incubation time (min)] ) / [Protein amount (mg)]
Conclusion
The this compound assay provides a sensitive and reliable method for measuring carboxylesterase activity in a high-throughput 96-well plate format. This protocol offers a detailed guide for researchers in academic and industrial settings to effectively implement this assay for enzyme characterization, inhibitor screening, and other drug development applications. It is recommended to optimize assay conditions, such as substrate concentration and incubation time, for each specific enzyme and experimental setup to ensure accurate and reproducible results.
References
Application Notes and Protocols for High-Throughput Screening of Esterase Inhibitors using 4-Methylumbelliferyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds and play crucial roles in various physiological processes, including drug metabolism and neurotransmission. The identification of potent and selective esterase inhibitors is a significant area of research in drug discovery for conditions ranging from neurological disorders to metabolic diseases. High-throughput screening (HTS) provides an efficient approach to screen large compound libraries for potential inhibitors. This document outlines the use of the fluorogenic substrate 4-Methylumbelliferyl Decanoate (4-MUD) for a sensitive and continuous HTS assay to identify esterase inhibitors.
The assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUD substrate by an esterase to produce the highly fluorescent product, 4-methylumbelliferone (4-MU). The increase in fluorescence intensity is directly proportional to the esterase activity. Potential inhibitors will decrease the rate of 4-MU formation, allowing for the rapid identification and characterization of inhibitory compounds.
Principle of the Assay
The enzymatic reaction involves the cleavage of the ester bond in this compound by an esterase, releasing decanoic acid and the fluorescent molecule 4-methylumbelliferone.
Caption: Enzymatic hydrolysis of 4-MUD.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| This compound (4-MUD) | Sigma-Aldrich | MXXXX | -20°C, protect from light |
| Porcine Liver Esterase (PLE) | Sigma-Aldrich | E3019 | -20°C |
| Tris-HCl Buffer (pH 7.4) | Thermo Fisher Scientific | 15567027 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temperature |
| Known Esterase Inhibitor (e.g., Paraoxon) | Sigma-Aldrich | 36185 | 4°C |
| Black, flat-bottom 96- or 384-well plates | Corning | 3571 or 3573 | Room Temperature |
Instrumentation
-
Fluorescence microplate reader with excitation at ~360 nm and emission detection at ~450 nm.
-
Automated liquid handling system for HTS.
-
Incubator capable of maintaining 37°C.
Experimental Protocols
Protocol 1: Determination of Optimal 4-MUD and Esterase Concentrations
This protocol is essential to establish the optimal concentrations of substrate and enzyme that yield a robust and linear assay signal.
-
Prepare a 10 mM stock solution of 4-MUD in DMSO.
-
Prepare a 1 mg/mL (e.g., 1000 U/mL) stock solution of Porcine Liver Esterase (PLE) in Tris-HCl buffer (50 mM, pH 7.4).
-
Perform a matrix titration in a 96-well plate.
-
Prepare serial dilutions of 4-MUD in Tris-HCl buffer to achieve final concentrations ranging from 1 µM to 100 µM.
-
Prepare serial dilutions of PLE in Tris-HCl buffer to achieve final concentrations ranging from 0.01 U/mL to 1 U/mL.
-
-
Add 50 µL of the 4-MUD dilutions to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the PLE dilutions to the respective wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the fluorescence intensity (Ex: 360 nm, Em: 450 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each condition by determining the slope of the linear portion of the fluorescence versus time curve.
-
Select the concentrations of 4-MUD and PLE that result in a robust, linear increase in fluorescence over time and are in the sensitive range of the instrument. Typically, a 4-MUD concentration close to its Km value is chosen for inhibitor screening.
Protocol 2: High-Throughput Screening of Esterase Inhibitors
Caption: HTS workflow for esterase inhibitors.
Detailed Steps:
-
Compound Plating:
-
Prepare a master plate containing the compound library, positive controls (e.g., a known esterase inhibitor like paraoxon), and negative controls (DMSO).
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound solution to the wells of a 384-well black assay plate.
-
-
Reagent Preparation:
-
Prepare the esterase solution at the pre-determined optimal concentration in Tris-HCl buffer.
-
Prepare the 4-MUD substrate solution at its optimal concentration in Tris-HCl buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
-
Assay Procedure:
-
Add the esterase solution to all wells of the assay plate containing the compounds.
-
Incubate the plate for 15 minutes at 37°C to allow for the interaction between the inhibitors and the enzyme.
-
Initiate the enzymatic reaction by adding the 4-MUD substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Ex: 360 nm, Em: 450 nm) in a microplate reader at 37°C for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear phase of the kinetic read.
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (V₀_compound - V₀_blank) / (V₀_DMSO - V₀_blank)] x 100%
-
V₀_compound = Initial velocity in the presence of the test compound.
-
V₀_blank = Initial velocity of a well with no enzyme.
-
V₀_DMSO = Initial velocity in the presence of DMSO (negative control).
-
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation
Table 1: Representative Assay Parameters for Esterase HTS
| Parameter | Recommended Value | Notes |
| Enzyme | Porcine Liver Esterase | Other esterases can be substituted. |
| Substrate | This compound | |
| Buffer | 50 mM Tris-HCl, pH 7.4 | Optimal pH may vary for different esterases. |
| Final 4-MUD Concentration | 10 - 50 µM | Should be determined empirically, ideally near the Km value. |
| Final Enzyme Concentration | 0.1 - 0.5 U/mL | Should provide a linear signal for at least 30 minutes. |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | ~360 nm | |
| Emission Wavelength | ~450 nm | |
| Final DMSO Concentration | ≤ 1% |
Table 2: Example IC₅₀ Values of Known Esterase Inhibitors (Hypothetical Data for 4-MUD Assay)
| Inhibitor | Target Esterase | IC₅₀ (µM) |
| Paraoxon | Porcine Liver Esterase | 0.05 |
| Diisopropyl fluorophosphate (DFP) | Porcine Liver Esterase | 0.1 |
| Eserine | Acetylcholinesterase | 0.01 |
Note: The IC₅₀ values are highly dependent on the specific assay conditions (e.g., substrate concentration, enzyme concentration, pH, temperature).
Signaling Pathway and Logical Relationships
Caption: Logical flow of the esterase inhibition assay.
Conclusion
The this compound-based fluorogenic assay provides a robust, sensitive, and high-throughput method for the screening and identification of esterase inhibitors. The continuous nature of the assay allows for the monitoring of reaction kinetics, providing valuable information on inhibitor potency and mechanism of action. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery to establish and validate this assay for their specific research needs.
Application Notes and Protocols for Detecting Microbial Esterase Activity with 4-Methylumbelliferyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases (E.C. 3.1.1.x) are a diverse group of hydrolase enzymes that catalyze the cleavage and formation of ester bonds.[1] In microorganisms, these enzymes play crucial roles in metabolism, pathogenesis, and the degradation of environmental compounds. The detection and quantification of microbial esterase activity are essential in various fields, including microbiology, drug development (for screening enzyme inhibitors), and environmental science.[2]
This document provides a detailed guide to utilizing 4-Methylumbelliferyl Decanoate (4-MUD), a fluorogenic substrate, for the sensitive detection of microbial esterase activity. The assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUD to the highly fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer.[3][4] This method offers a rapid, sensitive, and high-throughput alternative to traditional colorimetric or titrimetric assays.[1]
Principle of the Assay
The core of this fluorometric assay lies in the enzymatic cleavage of the ester bond in this compound by a microbial esterase. This reaction releases the fluorophore 4-methylumbelliferone (4-MU). The fluorescence intensity of the liberated 4-MU, measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 445-460 nm, is directly proportional to the esterase activity in the sample.[3][4] The reaction is typically stopped, and the fluorescence is enhanced by adding a high-pH buffer, such as a sodium carbonate or glycine-carbonate buffer.[3][5]
Data Presentation
Table 1: Key Parameters for the this compound Esterase Assay
| Parameter | Value | Reference |
| Substrate | This compound (4-MUD) | |
| Product | 4-Methylumbelliferone (4-MU) | [3][4] |
| Excitation Wavelength (Ex) | ~365 nm | [3] |
| Emission Wavelength (Em) | ~445 - 460 nm | [3][4][6] |
| Recommended pH for measurement | > 10 | [5] |
| Storage of 4-MUD stock solution | -20°C in the dark | [7] |
Table 2: Example 4-Methylumbelliferone (4-MU) Standard Curve Data
| 4-MU Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 0.1 | 250 |
| 0.25 | 600 |
| 0.5 | 1200 |
| 1.0 | 2350 |
| 2.5 | 5800 |
| 5.0 | 11500 |
Note: This is example data. A standard curve must be generated for each experiment.
Experimental Protocols
Protocol 1: Preparation of Reagents
1. This compound (4-MUD) Stock Solution (e.g., 10 mM):
- Dissolve the appropriate amount of 4-MUD powder in a suitable organic solvent such as dimethylformamide (DMF) or methylcellosolve (ethyleneglycolmonomethylether).[5][7]
- Vortex until fully dissolved.
- Store in small aliquots at -20°C, protected from light.
2. Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0):
- Prepare a 50 mM solution of sodium phosphate buffer.
- Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide. The optimal pH may vary depending on the specific microbial esterase and should be determined empirically.
- Store at 4°C.
3. Stop Buffer (e.g., 0.2 M Sodium Carbonate, pH 10.5):
- Dissolve 2.12 g of anhydrous sodium carbonate in 100 mL of distilled water.[3]
- Adjust the pH if necessary.
- Store at room temperature.
4. 4-Methylumbelliferone (4-MU) Standard Stock Solution (e.g., 1 mM):
- Dissolve 19.8 mg of 4-methylumbelliferone sodium salt (MW = 198.17 g/mol ) in 100 mL of the assay buffer or distilled water.[3]
- Store this stock solution at 4°C, protected from light.[3]
Protocol 2: Quantitative Esterase Activity Assay in Microbial Lysates
1. Sample Preparation:
- Culture microorganisms under desired conditions.
- Harvest cells by centrifugation.
- Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline).
- Resuspend the cells in assay buffer and lyse them using a suitable method (e.g., sonication, bead beating, or enzymatic lysis).
- Centrifuge the lysate to pellet cell debris. The supernatant will be used as the enzyme source.
- Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
2. Assay Procedure:
- Prepare a working solution of 4-MUD by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). The optimal substrate concentration should be determined experimentally and should ideally be at or above the Km of the enzyme.
- Set up a 96-well microplate (black plates are recommended for fluorescence assays).
- Add a specific volume of microbial lysate (e.g., 50 µL) to each well. Include a negative control with buffer instead of lysate.
- Initiate the enzymatic reaction by adding the 4-MUD working solution (e.g., 50 µL) to each well.
- Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
- Stop the reaction by adding a volume of stop buffer (e.g., 100 µL) to each well.[3]
- Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~445-460 nm.
3. Data Analysis:
- Prepare a standard curve using the 4-MU stock solution. Make serial dilutions of the 4-MU standard in the assay buffer, add the stop buffer, and measure the fluorescence as with the samples.
- Plot the fluorescence intensity (RFU) against the known concentrations of 4-MU to generate a standard curve.
- Determine the concentration of 4-MU produced in your samples by interpolating their RFU values from the standard curve.
- Calculate the esterase activity, typically expressed in units such as nmol of 4-MU produced per minute per mg of protein.
Protocol 3: Qualitative Plate-Based Assay for Esterase Activity
1. Agar Plate Preparation:
- Prepare a suitable growth medium agar for the target microorganisms.
- Autoclave the medium and cool it to approximately 50°C.
- Add the 4-MUD stock solution to the molten agar to a final concentration of, for example, 100 µM. Mix gently to ensure even distribution.
- Pour the plates and allow them to solidify.
2. Inoculation and Incubation:
- Inoculate the plates with the microbial cultures of interest (e.g., by streaking or spotting).
- Incubate the plates under appropriate conditions for microbial growth.
3. Visualization:
- After incubation, expose the plates to a long-wave UV light source (365 nm).
- Colonies exhibiting esterase activity will be surrounded by a fluorescent halo due to the hydrolysis of 4-MUD and the release of 4-MU.[7]
Visualizations
Caption: Experimental workflow for the quantitative detection of microbial esterase activity.
Caption: Biochemical hydrolysis of this compound by microbial esterase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
Application of 4-Methylumbelliferyl Decanoate in Biopharmaceutical Stability Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of biopharmaceuticals, particularly monoclonal antibodies (mAbs), is a critical quality attribute that ensures their safety and efficacy. A common strategy to prevent aggregation and surface adsorption of protein therapeutics is the inclusion of non-ionic surfactants, such as polysorbate 20 and polysorbate 80. However, these surfactants are susceptible to degradation by residual host cell proteins (HCPs) with enzymatic activity, primarily lipases and esterases, which can be co-purified with the drug substance. This enzymatic degradation leads to the hydrolysis of polysorbates, releasing free fatty acids (FFAs) that can form visible and sub-visible particles, compromising the quality and potentially the immunogenicity of the product.[1][2]
4-Methylumbelliferyl Decanoate (4-MUD) is a fluorogenic substrate used to detect the activity of these hydrolytic enzymes. The principle of the assay is based on the enzymatic cleavage of the non-fluorescent 4-MUD molecule by lipases or esterases, which releases the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of increase in fluorescence is directly proportional to the enzymatic activity, providing a sensitive method for monitoring a key degradation pathway in biopharmaceutical formulations.[3] This application note provides a detailed protocol for the use of 4-MUD in biopharmaceutical stability studies.
Principle of the Assay
The enzymatic reaction at the core of this application is the hydrolysis of this compound (4-MUD) by hydrolases, such as lipases and esterases. This reaction yields decanoic acid and the fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence of 4-MU can be monitored over time to determine the rate of the enzymatic reaction, which is indicative of the potential for polysorbate degradation in the biopharmaceutical formulation.
Application in Biopharmaceutical Stability Studies
The 4-MUD assay is a valuable tool in various stages of biopharmaceutical development and quality control:
-
Formulation Development: To screen different formulations for their susceptibility to enzymatic degradation. By spiking formulations with known amounts of lipase, the protective effect of different excipients can be evaluated.
-
Process Development: To monitor the removal of problematic HCPs during the purification process. Samples from different downstream processing steps can be assayed to ensure the final drug substance has minimal hydrolytic activity.
-
Forced Degradation Studies: To understand the degradation pathways of the drug product under stress conditions (e.g., elevated temperature). This helps in identifying the potential for enzymatic degradation over the product's shelf life.[4]
-
Stability Testing: As part of a comprehensive stability testing program, the 4-MUD assay can be used to monitor the enzymatic activity in drug product batches over time. An increase in activity could indicate a potential stability issue.
Experimental Protocol: 4-MUD Assay for Hydrolase Activity in Biopharmaceutical Formulations
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
This compound (4-MUD)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
4-Methylumbelliferone (4-MU) standard
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
-
Biopharmaceutical formulation (sample)
-
Positive Control (e.g., a known lipase)
-
Negative Control (Assay Buffer)
Reagent Preparation:
-
4-MUD Stock Solution (10 mM): Dissolve the appropriate amount of 4-MUD in DMSO. Store protected from light at -20°C.
-
4-MUD Working Solution (200 µM): Dilute the 10 mM 4-MUD stock solution 1:50 in Assay Buffer. Prepare this solution fresh before each experiment.
-
4-MU Standard Stock Solution (1 mM): Dissolve a known amount of 4-MU in DMSO.
-
4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).
Assay Procedure:
-
Prepare the Microplate:
-
Add 50 µL of the 4-MU standards to separate wells for the standard curve.
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the biopharmaceutical formulation samples to the sample wells. If necessary, dilute the samples in Assay Buffer.
-
Add 50 µL of the positive control (lipase) to the positive control wells.
-
-
Initiate the Reaction: Add 50 µL of the 200 µM 4-MUD working solution to all wells (except the blank wells, to which 50 µL of Assay Buffer is added). The final volume in each well should be 100 µL, and the final 4-MUD concentration will be 100 µM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity in the microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
Data Analysis:
-
Subtract Blank: Subtract the average fluorescence reading of the blank wells from all standard and sample readings.
-
Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve. Determine the equation of the line (y = mx + c).
-
Calculate 4-MU Concentration: Use the standard curve equation to convert the fluorescence readings from the samples into the concentration of 4-MU produced.
-
Calculate Enzyme Activity: Calculate the hydrolase activity in the samples. The activity is typically expressed as µmol of 4-MU produced per minute per mg of protein (µmol/min/mg).
Data Presentation
The following table provides a representative example of data that could be obtained from a stability study of a monoclonal antibody formulation under different stress conditions.
| Condition | Storage Time (Months) | Hydrolase Activity (nmol/min/mg) | Polysorbate 20 Remaining (%) |
| Control (5°C) | 0 | 0.5 ± 0.1 | 100 |
| 3 | 0.6 ± 0.1 | 98 | |
| 6 | 0.7 ± 0.2 | 95 | |
| 12 | 0.9 ± 0.2 | 92 | |
| Accelerated (25°C) | 0 | 0.5 ± 0.1 | 100 |
| 1 | 2.1 ± 0.3 | 85 | |
| 3 | 5.8 ± 0.6 | 65 | |
| 6 | 12.5 ± 1.1 | 40 | |
| Forced Oxidation (H₂O₂) | 0 | 0.5 ± 0.1 | 100 |
| 1 | 0.7 ± 0.2 | 97 |
Data are presented as mean ± standard deviation (n=3). This is a hypothetical data set for illustrative purposes.
Visualizations
Logical Workflow for Enzymatic Stability Assessment
This diagram illustrates the overall workflow for assessing and mitigating the risk of enzymatic degradation in biopharmaceuticals.
Experimental Workflow for the 4-MUD Assay
This diagram provides a step-by-step visual representation of the experimental protocol.
Conclusion
The use of this compound provides a sensitive and reliable method for detecting and quantifying hydrolytic enzyme activity in biopharmaceutical formulations. Incorporating the 4-MUD assay into stability and development studies allows for a deeper understanding of potential degradation pathways, enabling the development of more robust and stable biotherapeutic products. This, in turn, contributes to ensuring the quality, safety, and efficacy of these essential medicines.
References
- 1. Identification and Characterization of Polysorbate-Degrading Enzymes in a Monoclonal Antibody Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US20240199688A1 - Methods for reducing lipase activity - Google Patents [patents.google.com]
Application Notes & Protocols: Measuring Esterase Activity in Cell Lysates with 4-Methylumbelliferyl Decanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological processes, including metabolism, detoxification, and signal transduction.[1] The quantification of esterase activity is fundamental in many areas of research, from basic cell biology to drug discovery. This document provides a detailed protocol for a highly sensitive and continuous fluorometric assay to measure esterase activity in cell lysates using 4-Methylumbelliferyl Decanoate (MU-Decanoate) as a substrate.
The assay is based on the enzymatic hydrolysis of the non-fluorescent MU-Decanoate by esterases present in the cell lysate. This reaction releases the highly fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer. The rate of 4-MU production is directly proportional to the esterase activity in the sample.
Principle of the Assay
The core of this assay is the enzymatic cleavage of the decanoate ester bond in this compound. In its esterified form, the molecule exhibits minimal fluorescence. Upon hydrolysis by esterases, it yields 4-methylumbelliferone (4-MU) and decanoic acid. 4-MU, when excited at approximately 365 nm, emits a strong fluorescence signal at around 450 nm. This fluorescence intensity is measured over time to determine the rate of the enzymatic reaction.
Data Presentation
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Value | Notes |
| Substrate Stock Solution | 10 mM in DMSO | Store in aliquots at -20°C, protected from light. |
| Substrate Working Solution | 100 µM in Assay Buffer | Prepare fresh before each experiment. |
| 4-MU Standard Stock Solution | 1 mM in DMSO | Store in aliquots at -20°C, protected from light. |
| 4-MU Standard Concentrations | 0 - 20 µM in Assay Buffer | For generation of a standard curve. |
| Cell Lysate Protein Conc. | 10 - 100 µ g/well | Optimize based on cell type and esterase expression. |
| Incubation Temperature | 37°C | Can be adjusted based on specific enzyme requirements. |
| Incubation Time | 15 - 60 minutes | Dependent on enzyme activity; should be within the linear range. |
| Excitation Wavelength | ~365 nm | |
| Emission Wavelength | ~450 nm | |
| Stop Solution | 0.2 M Glycine-NaOH, pH 10.5 | To terminate the reaction and maximize 4-MU fluorescence. |
Experimental Protocols
Preparation of Cell Lysates
This protocol is designed for cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, or Tris-HCl buffer with 0.1% Triton X-100)
-
Protease Inhibitor Cocktail
-
Microcentrifuge
-
Sonicator or 25-gauge needle and syringe
Procedure:
-
Cell Harvesting: For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail. A general guideline is to use 100 µL of Lysis Buffer per 1 million cells.
-
Homogenization: Incubate the cell suspension on ice for 20-30 minutes with occasional vortexing. For more complete lysis, sonicate the sample on ice or pass it through a 25-gauge needle several times.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is your cell lysate.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a suitable method, such as the Bradford or BCA assay.
-
Storage: Use the cell lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Preparation of Reagents
a. This compound (Substrate)
-
10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.32 mg of MU-Decanoate (MW: 332.42 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Store this stock solution in small aliquots at -20°C, protected from light.
-
100 µM Working Solution: Immediately before the assay, dilute the 10 mM stock solution 1:100 in the desired Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare a sufficient volume for all your samples and controls.
b. 4-Methylumbelliferone (4-MU) Standard
-
1 mM Stock Solution: Dissolve 17.62 mg of 4-methylumbelliferone (MW: 176.17 g/mol ) in 100 mL of DMSO to make a 1 mM stock solution.[2] Store in aliquots at -20°C, protected from light.[2]
-
Standard Curve Solutions: Prepare a series of dilutions of the 1 mM 4-MU stock solution in Assay Buffer to generate a standard curve. A typical concentration range would be 0, 2.5, 5, 10, 15, and 20 µM.
c. Assay Buffer
-
A common buffer is 50 mM Tris-HCl, pH 7.4. The optimal pH may vary depending on the specific esterase being studied.
d. Stop Solution
-
Prepare a 0.2 M Glycine-NaOH buffer with a pH of 10.5. This solution stops the enzymatic reaction and maximizes the fluorescence of the 4-MU product.
Esterase Activity Assay Protocol
This protocol is designed for a 96-well plate format.
-
Prepare the 96-well Plate:
-
Standard Curve: Add 50 µL of each 4-MU standard dilution to separate wells of a black, clear-bottom 96-well plate.
-
Samples: Add 50 µL of Assay Buffer to the sample wells.
-
Blank: Add 100 µL of Assay Buffer to the blank wells.
-
-
Add Cell Lysate:
-
Dilute your cell lysate in Assay Buffer to the desired concentration (e.g., 10-100 µg of total protein per 50 µL).
-
Add 50 µL of the diluted cell lysate to the sample wells.
-
-
Initiate the Reaction:
-
Add 50 µL of the 100 µM MU-Decanoate working solution to all standard, sample, and blank wells. The total volume in each well should now be 100 µL for the standards and 150 µL for the samples and blanks.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined experimentally to ensure the reaction is within the linear range.
-
-
Stop the Reaction:
-
After incubation, add 50 µL of Stop Solution to all wells.
-
-
Measure Fluorescence:
-
Read the fluorescence of the plate using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis
-
Standard Curve: Subtract the fluorescence reading of the blank from all standard readings. Plot the corrected fluorescence values against the known concentrations of the 4-MU standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is the concentration of 4-MU.
-
Esterase Activity:
-
Subtract the fluorescence reading of the blank from the sample readings.
-
Use the standard curve equation to convert the corrected fluorescence readings of your samples into the concentration of 4-MU produced (in µM).
-
Calculate the esterase activity using the following formula:
Activity (nmol/min/mg) = ( [4-MU produced (µM)] * Assay Volume (mL) ) / ( Incubation Time (min) * Protein Amount (mg) )
-
Mandatory Visualizations
Caption: Experimental workflow for the fluorometric measurement of esterase activity.
Caption: Principle of the fluorometric esterase activity assay.
References
Application Note: Kinetic Analysis of Hydrolase Activity using 4-Methylumbelliferyl Decanoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and detailed protocols for the use of 4-Methylumbelliferyl Decanoate (4-MUD) as a fluorogenic substrate for the kinetic characterization of lipases, esterases, and other hydrolases.
Introduction
This compound (4-MUD) is a fluorogenic substrate used for the sensitive detection and kinetic analysis of enzymes that exhibit esterase or lipase activity. The substrate consists of a ten-carbon decanoate fatty acid chain linked to a 4-methylumbelliferone (4-MU) fluorophore via an ester bond. In its native state, 4-MUD is non-fluorescent. Upon enzymatic hydrolysis, the ester bond is cleaved, releasing the highly fluorescent product 4-MU. The rate of fluorescence increase is directly proportional to the enzyme's activity, making it an ideal tool for enzyme kinetics, inhibitor screening, and high-throughput screening (HTS) applications.[1][2]
The principle of the assay relies on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product, which can be monitored in real-time using a fluorescence plate reader or spectrofluorometer.[1]
Principle of the Assay
The core of the assay is the enzyme-catalyzed hydrolysis of this compound. A hydrolase, such as a lipase or carboxylesterase, cleaves the ester linkage, yielding decanoic acid and the fluorescent molecule 4-methylumbelliferone (4-MU).
The fluorescence of 4-MU is pH-dependent and is significantly enhanced under alkaline conditions. Its fluorescence can be detected with an excitation wavelength (λex) of approximately 365 nm and an emission wavelength (λem) of around 445 nm.[1][3]
Caption: Enzymatic hydrolysis of 4-MUD.
Materials and Reagents
-
Substrate: this compound (4-MUD)
-
Standard: 4-Methylumbelliferone (4-MU) for calibration curve
-
Solvent: Dimethyl sulfoxide (DMSO), analytical grade
-
Enzyme: Purified or crude enzyme preparation (e.g., porcine liver esterase, Candida rugosa lipase)
-
Assay Buffer: 50-100 mM Tris-HCl (pH 7.2-8.0) or 50-100 mM Phosphate Buffer (pH 7.0)
-
Stop Solution: 0.1 M Glycine-NaOH, pH 10.5 (optional, for endpoint assays)
-
Equipment:
-
Fluorescence microplate reader with filters for Ex: 365 nm / Em: 445 nm
-
Black, flat-bottom 96-well or 384-well microplates
-
Standard laboratory pipettes and consumables
-
Incubator or temperature-controlled plate reader (e.g., 37°C)
-
Experimental Protocols
Reagent Preparation
-
10 mM 4-MUD Substrate Stock Solution: Dissolve the required amount of 4-MUD in 100% DMSO. For example, to make 1 mL of a 10 mM solution (MW of 4-MUD ≈ 330.4 g/mol ), dissolve 3.3 mg of 4-MUD in 1 mL of DMSO. Vortex thoroughly. Store in small aliquots at -20°C, protected from light.
-
1 mM 4-MU Standard Stock Solution: Dissolve 4-Methylumbelliferone (MW ≈ 176.17 g/mol ) in DMSO to a final concentration of 1 mM. Store this stock at -20°C.
-
Working Substrate Solution: On the day of the experiment, dilute the 10 mM 4-MUD Stock Solution in Assay Buffer to the desired final concentrations for the kinetic study. For a typical Michaelis-Menten experiment, a series of concentrations ranging from 0.1 µM to 100 µM might be appropriate. Prepare this solution fresh and protect it from light.
-
Note: The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Enzyme Working Solution: Prepare a dilution of the enzyme stock in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
Protocol 1: Enzyme Activity Assay (Kinetic Measurement)
This protocol measures the rate of reaction in real-time.
-
Prepare 4-MU Standard Curve:
-
Create a series of dilutions of the 1 mM 4-MU Standard Stock Solution in Assay Buffer to generate standards from 0 to 50 µM (e.g., 0, 2.5, 5, 10, 20, 40, 50 µM).
-
Add 100 µL of each standard concentration to wells of the 96-well plate in triplicate.
-
Measure fluorescence (Ex: 365 nm, Em: 445 nm) to generate a standard curve. This curve will be used to convert relative fluorescence units (RFU) to the concentration of product formed.
-
-
Set up the Enzymatic Reaction:
-
Add 50 µL of Assay Buffer to "blank" wells.
-
Add 50 µL of the Working Substrate Solution (at 2x the final desired concentration) to the sample wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Enzyme Working Solution (at 2x final concentration) to the sample wells. For blank wells, add 50 µL of Assay Buffer. The total volume should be 100 µL.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure fluorescence intensity every 30-60 seconds for a period of 15-30 minutes at 37°C.
-
Ensure the readings fall within the linear range of the instrument and the standard curve.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Convert the rate from RFU/min to µmol/min/mg of enzyme using the 4-MU standard curve and the amount of enzyme added to the well.
-
Protocol 2: Michaelis-Menten Kinetics
-
Reaction Setup: Prepare a series of Working Substrate Solutions with varying concentrations of 4-MUD (e.g., 8-10 different concentrations spanning the expected Km value, from 0.1x Km to 10x Km).
-
Assay Performance: Perform the kinetic assay as described in Protocol 4.2 for each substrate concentration. Determine the initial velocity (V₀) for each concentration.
-
Data Analysis:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[4]
-
Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate Km and Vmax.[4][5]
-
Caption: Experimental workflow for kinetic analysis.
Data Presentation
Kinetic parameters obtained from Michaelis-Menten analysis should be summarized for clear comparison. While specific data for 4-MUD is sparse in the literature, the table below provides an example of how to present such data, using representative values for a hypothetical esterase.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference Substrate |
| Porcine Liver Esterase | This compound | 25 | 15.2 | N/A |
| Candida rugosa Lipase | This compound | 40 | 8.9 | N/A |
| Human Carboxylesterase 1 | 4-Methylumbelliferyl Butyrate | 15 | 22.5 | 4-MUB[6] |
| Human Carboxylesterase 1 | 4-Methylumbelliferyl Oleate | 55 | 6.1 | 4-MUO[2][7] |
Note: The Km and Vmax values for this compound are illustrative and should be determined experimentally.
Application in Drug Development: Pro-drug Activation
Carboxylesterases (CES) are a key class of enzymes involved in the metabolism of many drugs. They can activate ester-containing pro-drugs into their active forms. Assays using substrates like 4-MUD are valuable for studying the activity of these enzymes and screening for potential drug-drug interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Study of the hydrolysis of 4-methylumbelliferyl oleate by acid lipase and cholesteryl oleate by acid cholesteryl esterase in human leucocytes, fibroblasts and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Untitled Document [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Esterase Libraries Using 4-Methylumbelliferyl Decanoate in Directed Evolution
Introduction
Directed evolution is a powerful technique for engineering enzymes with improved or novel properties, such as enhanced stability, altered substrate specificity, or increased catalytic activity.[1][2] This process mimics natural selection in the laboratory, involving iterative rounds of genetic diversification, expression, and high-throughput screening (HTS) to identify variants with desired characteristics.[3][4] A critical component of a successful directed evolution campaign is a sensitive and robust HTS assay that can rapidly evaluate thousands to millions of enzyme variants.[5] Fluorogenic substrates are ideal for this purpose, and 4-Methylumbelliferyl Decanoate (4-MUD) has emerged as a valuable tool for the directed evolution of esterases.
Principle of the Assay
The use of 4-methylumbelliferyl (4-MU) esters is a well-established method for the fluorometric assay of esterase and lipase activity.[6][7] this compound is a non-fluorescent molecule. In the presence of an active esterase, the ester bond is hydrolyzed, releasing the decanoate fatty acid and the highly fluorescent product, 4-methylumbelliferone (4-MU).[8]
The fluorescence intensity of the liberated 4-MU is directly proportional to the enzymatic activity. The reaction can be monitored in real-time, making it a continuous assay suitable for HTS in microplate formats.[9] The fluorescent signal of 4-MU is typically measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 460 nm.[6][8] The fluorescence is pH-dependent, with the signal being significantly enhanced at a basic pH (around 10.4), which is often exploited by using a high-pH stop buffer.[10]
Applications in Directed Evolution
4-MUD is particularly useful for screening esterase libraries for variants with:
-
Enhanced Catalytic Activity: Clones exhibiting a faster rate of fluorescence increase are readily identified as having higher specific activity towards the decanoate substrate.
-
Improved Thermostability: The assay can be adapted to screen for stability by pre-incubating the enzyme variants at an elevated temperature before adding the substrate.[11] Clones that retain a higher percentage of their initial activity are considered more thermostable.[3]
-
Altered Substrate Specificity: While 4-MUD screens for activity on a C10 acyl chain, a panel of 4-MU esters with varying chain lengths (e.g., caprylate (C8), laurate (C12), palmitate (C16)) can be used to profile the substrate specificity of evolved enzymes.[9]
Quantitative Data and Reaction Parameters
The selection of an appropriate substrate and reaction conditions is crucial for a successful screening campaign.
Table 1: Properties of 4-Methylumbelliferyl Acyl Esters
| Substrate Name | Abbreviation | Acyl Chain Length | Primary Application |
|---|---|---|---|
| 4-Methylumbelliferyl Caprylate | MU-C8 | C8 | Screening for medium-chain esterase/lipase activity.[9] |
| This compound | MU-C10 | C10 | General screening for esterase/lipase activity. [9] |
| 4-Methylumbelliferyl Dodecanoate | MU-C12 | C12 | Screening for long-chain esterase/lipase activity.[9] |
| 4-Methylumbelliferyl Palmitate | MU-C16 | C16 | Profiling substrate specificity towards saturated fatty acids.[9] |
| 4-Methylumbelliferyl Oleate | MU-C18:1 | C18 (unsaturated) | Profiling substrate specificity towards unsaturated fatty acids.[9] |
Table 2: Typical HTS Assay Conditions for Esterase Screening
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Plate Format | 96- or 384-well, black, clear bottom | Black plates minimize well-to-well crosstalk and background fluorescence. |
| Working Volume | 50 - 200 µL | Dependent on plate format. |
| Buffer System | Phosphate or Tris-HCl | pH should be optimized for the target esterase (typically pH 7.0-8.5). |
| 4-MUD Concentration | 10 - 100 µM | Should be below the Km of the parent enzyme to detect improvements in substrate affinity. |
| Temperature | 25 - 50 °C | Should match the desired operational temperature for the evolved enzyme. |
| Readout | Kinetic or Endpoint | Kinetic reads are preferred for accurately determining reaction rates. |
| Excitation / Emission | ~365 nm / ~460 nm | Wavelengths for detecting the fluorescent 4-MU product.[6] |
Experimental Protocols
Protocol 1: HTS of an E. coli Mutant Esterase Library
This protocol outlines the screening of a library of esterase mutants expressed in E. coli using 4-MUD in a 96-well plate format.
Materials:
-
Esterase mutant library cloned in an expression vector and transformed into E. coli.
-
96-well microplates for culture (e.g., deep-well plates).
-
96-well black, clear-bottom assay plates.
-
Growth medium (e.g., LB) with appropriate antibiotic and inducer (e.g., IPTG).
-
Cell Lysis Buffer (e.g., B-PER™ or a buffer containing lysozyme).
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5).
-
4-MUD Stock Solution: 10 mM in DMSO. Store at -20°C, protected from light.
-
Stop Buffer (optional, for endpoint assays): 0.1 M Sodium Carbonate, pH 10.5.
-
Multi-channel pipette or automated liquid handling system.
-
Microplate reader with fluorescence detection capabilities.
-
Plate shaker/incubator.
Procedure:
-
Library Inoculation: Inoculate single colonies of the esterase mutant library into individual wells of a 96-well deep-well plate containing 500 µL of growth medium with the appropriate antibiotic. Include wells for the parent (wild-type) enzyme and a negative control (e.g., E. coli with an empty vector).
-
Expression: Grow the cultures overnight at 37°C with shaking. The next day, induce protein expression according to your vector's requirements (e.g., add IPTG to a final concentration of 0.1-1 mM) and incubate for another 4-24 hours at a suitable temperature (e.g., 20-30°C) to ensure proper protein folding.
-
Cell Lysis: Pellet the cells by centrifugation (e.g., 3000 x g for 10 min). Discard the supernatant and resuspend the cell pellets in 100 µL of Cell Lysis Buffer. Incubate according to the manufacturer's instructions to release the intracellular enzymes. Centrifuge again to pellet cell debris. The supernatant is your crude enzyme lysate.
-
Assay Preparation: Prepare the 4-MUD working solution by diluting the 10 mM stock solution into Assay Buffer to the desired final concentration (e.g., 20 µM). Prepare enough for all wells.
-
Enzymatic Reaction:
-
Transfer 10-20 µL of the crude enzyme lysate from each well of the culture plate to a corresponding well in a new black, clear-bottom assay plate.
-
Add Assay Buffer to bring the volume to 90 µL.
-
Place the plate in the microplate reader and allow it to equilibrate to the desired assay temperature.
-
Start the reaction by adding 10 µL of the 4-MUD working solution to each well.
-
-
Fluorescence Measurement:
-
Kinetic Assay (Recommended): Immediately begin monitoring the increase in fluorescence (Ex: 365 nm, Em: 460 nm) every 30-60 seconds for 10-30 minutes. The rate of reaction (RFU/min) is calculated from the linear portion of the curve.
-
Endpoint Assay: Incubate the plate for a fixed time (e.g., 30 minutes). Stop the reaction by adding 100 µL of Stop Buffer. Read the final fluorescence in each well.
-
-
Hit Identification: Identify "hits" as the clones that show significantly higher activity (e.g., >2-fold) compared to the parent enzyme control.
Protocol 2: Generation of a 4-Methylumbelliferone (4-MU) Standard Curve
A standard curve is essential for quantifying enzyme activity and ensuring the assay is performing within its linear range.[6][8]
Materials:
-
4-Methylumbelliferone (4-MU) standard.
-
DMSO.
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5).
-
Stop Buffer (0.1 M Sodium Carbonate, pH 10.5).
-
96-well black assay plate.
Procedure:
-
Prepare 4-MU Stock: Dissolve 4-MU powder in DMSO to create a 10 mM stock solution.
-
Prepare Working Standard: Create a 100 µM working standard by diluting the stock solution in Assay Buffer.
-
Serial Dilutions: In a 96-well plate, perform a serial dilution of the 100 µM working standard to create a range of concentrations (e.g., 100 µM down to ~0.1 µM). Include a blank well with only Assay Buffer.
-
Add Stop Buffer: Add an equal volume of Stop Buffer to each well to maximize and stabilize the fluorescence signal.
-
Measure Fluorescence: Read the fluorescence of each well using the same settings as the enzyme assay (Ex: 365 nm, Em: 460 nm).
-
Plot Curve: Subtract the blank reading from all measurements. Plot the fluorescence intensity (RFU) versus the known 4-MU concentration (µM). Perform a linear regression to determine the equation of the line (y = mx + c) and the R² value, which should be >0.99 for a reliable curve.
Workflow Visualization
The overall process of directed evolution using this HTS assay can be visualized as a cyclical workflow.
References
- 1. Directed evolution of a thermostable esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Molecule of the Month: Directed Evolution of Enzymes [pdb101.rcsb.org]
- 3. cheme.caltech.edu [cheme.caltech.edu]
- 4. High-throughput assays for lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Screening of Esterases, Lipases and Phospholipases in Mutant and Metagenomic Libraries: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Directed evolution of a thermostable esterase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Monitoring of Enzymatic Reactions with 4-Methylumbelliferyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl Decanoate (4-MUD) is a fluorogenic substrate utilized for the sensitive, in situ detection of lipase and esterase activity. The principle of this assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUD molecule, which releases the highly fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, providing a quantifiable measure of enzyme function. This method is highly adaptable for high-throughput screening (HTS) applications, making it an invaluable tool in drug discovery and enzyme characterization.
The enzymatic cleavage of 4-MUD results in the formation of 4-methylumbelliferone, which exhibits maximum fluorescence under illumination with long-wavelength UV light (Excitation max. ~365 nm) with an emission maximum at approximately 445 nm.[1] This fluorescence-based assay offers greater sensitivity compared to colorimetric assays.[2]
Signaling Pathway and Reaction Principle
The enzymatic reaction involves the cleavage of the ester bond in this compound by a hydrolase, such as a lipase or esterase. This releases the decanoate fatty acid and the fluorescent molecule 4-methylumbelliferone.
Caption: Enzymatic hydrolysis of 4-MUD and fluorescence detection.
Applications
-
Enzyme Activity Screening: High-throughput screening of enzyme libraries for novel lipases and esterases.
-
Drug Discovery: Screening of compound libraries for inhibitors or activators of specific lipases, which can be therapeutic targets.
-
Bioprocess Monitoring: In situ monitoring of enzymatic degradation of lipids in industrial processes.
-
Diagnostics: Measurement of lipase activity in biological samples for diagnostic purposes, such as screening for lysosomal storage diseases like Cholesteryl Ester Storage Disease (CESD) and Wolman disease.[3]
Quantitative Data Summary
The following tables summarize key quantitative data derived from studies using 4-methylumbelliferyl-based substrates. While specific values for 4-MUD may vary depending on the enzyme and experimental conditions, these provide a valuable reference.
Table 1: Enzyme Inhibition Data
| Inhibitor | Substrate | Target Enzyme | IC50 Value (M) |
| Tropolone | 4-MUP | Candida rugosa Lipase (CRL) | 3.75 x 10⁻⁴ |
| Tropolone | 4-MUB | Candida rugosa Lipase (CRL) | 3.95 x 10⁻⁴ |
Data adapted from a study on CRL inhibition. 4-MUP and 4-MUB are structurally similar to 4-MUD.[4]
Table 2: Michaelis-Menten Kinetics
| Enzyme | Substrate | Km | Vmax | Mode of Inhibition (with Tropolone) |
| Candida rugosa Lipase (CRL) | 4-MUB | Maintained | Decreased with inhibitor | Non-competitive |
This data, from a study with 4-MUB, suggests the kinetic behavior that might be observed with 4-MUD.[4]
Table 3: Lysosomal Acid Lipase (LAL) Activity in Dried Blood Spots (DBS)
| Sample Group | Average LAL Activity (nmol/punch/h) | Standard Deviation | Range |
| Normal Controls | 0.68 | 0.2 | 0.3 - 1.08 |
| Obligate Carriers | 0.21 | 0.1 | 0.11 - 0.41 |
| CESD Patients | 0.02 | 0.02 | 0 - 0.06 |
This table demonstrates the utility of 4-MU based assays in clinical diagnostics.[3]
Experimental Protocols
Protocol 1: General Lipase/Esterase Activity Assay in a 96-Well Plate Format
This protocol provides a general guideline for measuring lipase or esterase activity and can be adapted for inhibitor screening.
Materials:
-
This compound (4-MUD) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)[4]
-
Enzyme solution (lipase or esterase of interest)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
-
4-Methylumbelliferone (4-MU) standard for calibration curve
Workflow Diagram:
Caption: General workflow for a 96-well plate-based enzyme assay.
Procedure:
-
Prepare 4-MU Standard Curve:
-
Prepare Assay Plate:
-
For blank wells, add 100 µL of assay buffer.[4]
-
For sample wells, add 50 µL of assay buffer.
-
If screening for inhibitors, add the test compounds to the sample wells at this stage.
-
-
Prepare Working Substrate Solution:
-
Dilute the 4-MUD stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined empirically.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted enzyme solution to the sample wells.
-
To initiate the reaction, add 50 µL of the working substrate solution to the sample and blank wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Use the 4-MU standard curve to convert the fluorescence readings into the concentration of product formed.
-
Calculate the enzyme activity, typically expressed as the rate of product formation over time.
-
Protocol 2: In Situ Monitoring of Enzymatic Reactions
This protocol is designed for real-time monitoring of enzyme kinetics.
Materials:
-
Same as Protocol 1
-
Fluorescence microplate reader with kinetic reading capabilities
Logical Flow Diagram:
Caption: Logical flow for in situ monitoring of an enzymatic reaction.
Procedure:
-
Prepare Reagents: Prepare the assay buffer, enzyme solution, and 4-MUD substrate solution as described in Protocol 1.
-
Set up the Reaction:
-
In a cuvette or a well of a microplate, add the assay buffer and enzyme solution.
-
Place the cuvette or plate in the temperature-controlled chamber of the fluorometer.
-
-
Initiate and Monitor:
-
Add the 4-MUD substrate solution to start the reaction and immediately begin recording fluorescence measurements.
-
Continue to record fluorescence at regular intervals (e.g., every 30 seconds) for a specified duration.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
A 4-MU standard curve can be used to convert the rate of fluorescence increase to the rate of product formation.
-
Troubleshooting and Considerations
-
Substrate Solubility: 4-MUD has limited aqueous solubility. A stock solution in an organic solvent like DMSO is necessary. Ensure the final concentration of the organic solvent in the assay does not inhibit enzyme activity.
-
pH Dependence of Fluorescence: The fluorescence of 4-methylumbelliferone is pH-dependent, with optimal fluorescence at a basic pH.[3] If the enzymatic reaction is performed at an acidic or neutral pH, a stop solution (e.g., a high pH buffer like 0.1 M glycine-carbonate buffer, pH 10.5) can be added before reading the fluorescence to maximize the signal.
-
Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be quenched. It is important to work within a concentration range where the fluorescence response is linear.
-
Enzyme Specificity: While 4-MUD is a good substrate for many lipases and esterases, the decanoate chain length may influence its specificity for different enzymes. It may be beneficial to test a panel of 4-MU substrates with varying acyl chain lengths to determine the optimal substrate for a particular enzyme.[6]
-
Controls: Always include appropriate controls, such as a no-enzyme control (blank) and a no-substrate control, to account for background fluorescence and substrate auto-hydrolysis. For inhibitor studies, a no-inhibitor control is essential.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. benchchem.com [benchchem.com]
- 3. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing 4-Methylumbelliferyl Decanoate Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the 4-Methylumbelliferyl Decanoate (4-MUD) assay. This fluorogenic substrate is widely used for detecting and quantifying the activity of various hydrolytic enzymes, such as esterases and lipases. Proper assay optimization is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-MUD assay?
The 4-MUD assay is a fluorometric method used to measure the activity of enzymes like lipases and esterases.[1][2] this compound is a non-fluorescent substrate that, when hydrolyzed by an enzyme, releases the highly fluorescent product 4-methylumbelliferone (4-MU).[1][2] The intensity of the fluorescence is directly proportional to the enzymatic activity and can be measured using a microplate reader.[1]
Q2: What are the excitation and emission wavelengths for detecting 4-methylumbelliferone (4-MU)?
The optimal excitation wavelength for 4-MU is approximately 365 nm, and the emission wavelength is around 445 nm.[1][3] It's important to note that the fluorescence of 4-MU is pH-dependent, with intensity increasing significantly at an alkaline pH, typically reaching a maximum around pH 10.0-10.5.[2]
Q3: How should I prepare the 4-MUD stock solution?
It is recommended to prepare a stock solution of 4-MUD in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[1][4] For example, a 10 mM stock solution can be prepared and stored at -20°C, protected from light.[1]
Q4: Why is a standard curve for 4-MU necessary?
A standard curve is essential to convert the relative fluorescence units (RFU) measured by the instrument into the actual amount of product (4-MU) formed.[1] This allows for the quantification of enzyme activity in standardized units, such as µmol/min or nmol/min. To generate a standard curve, a series of dilutions of a known concentration of 4-MU are prepared and their fluorescence is measured.[1]
Q5: What is the purpose of a stop solution in the 4-MUD assay?
A stop solution, typically a high-pH buffer like 0.1 M Glycine-NaOH at pH 10.5, serves two main purposes.[1] First, it halts the enzymatic reaction at a specific time point. Second, it raises the pH of the reaction mixture to maximize the fluorescence of the 4-MU product, thereby increasing the sensitivity of the assay.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the 4-MUD assay.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autohydrolysis of 4-MUD substrate. 2. Contaminated reagents or buffer. 3. Intrinsic fluorescence of sample components. | 1. Prepare fresh substrate solution before each experiment. Store stock solution properly at -20°C. 2. Use high-purity water and reagents. Prepare fresh buffers. 3. Run a sample blank (sample without substrate) to subtract background fluorescence. |
| Low or No Signal | 1. Inactive or insufficient enzyme. 2. Suboptimal assay conditions (pH, temperature). 3. Incorrect filter settings on the plate reader. 4. Substrate concentration is too low. | 1. Use a fresh enzyme preparation or increase the enzyme concentration. Ensure proper storage of the enzyme. 2. Optimize the pH and temperature for your specific enzyme. 3. Verify that the excitation and emission wavelengths are set correctly for 4-MU (Ex: ~365 nm, Em: ~445 nm).[1][3] 4. Perform a substrate titration to determine the optimal concentration. |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Reduce the incubation time or decrease the enzyme concentration. Ensure the substrate concentration is not limiting. 2. Check the stability of the enzyme under the assay conditions. Add stabilizing agents if necessary. 3. Dilute the enzyme to reduce the accumulation of the product. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the microplate. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Gently mix the contents of the wells after adding all reagents. 3. Pre-incubate the plate at the desired reaction temperature to ensure uniformity. |
Experimental Protocols
Standard 4-MUD Assay Protocol
This protocol provides a general guideline and may require optimization for specific enzymes.
Materials:
-
This compound (4-MUD)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0)[1]
-
Enzyme solution (lipase or esterase)
-
4-Methylumbelliferone (4-MU) standard
-
Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)[1]
-
Black, clear-bottom 96-well microplates[1]
-
Microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation:
-
4-MUD Stock Solution (10 mM): Dissolve the appropriate amount of 4-MUD in DMSO. Store at -20°C, protected from light.[1]
-
Working Substrate Solution: Dilute the 4-MUD stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer.[1] The optimal concentration should be determined empirically.
-
4-MU Standard Curve: Prepare a series of dilutions of 4-MU in Assay Buffer (e.g., 0 to 100 µM) to generate a standard curve.[1]
-
Enzyme Dilutions: Prepare serial dilutions of the enzyme in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the working substrate solution to each well of the 96-well plate.[1]
-
For the standard curve, add 50 µL of each 4-MU standard dilution to separate wells.[1]
-
Add 50 µL of Assay Buffer to a well to serve as a blank.[1]
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to the wells containing the substrate. For the blank and standard curve wells, add 50 µL of Assay Buffer.[1]
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes).[1] The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all experimental and standard readings.
-
Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of 4-MU produced in each experimental well.
-
Calculate the enzyme activity based on the amount of product formed over time.
-
Visualizations
Caption: Workflow for the this compound (4-MUD) assay.
Caption: A logical flow for troubleshooting common 4-MUD assay issues.
References
Troubleshooting low fluorescence signal in 4-Methylumbelliferyl Decanoate assay
This technical support guide is designed for researchers, scientists, and drug development professionals encountering a low fluorescence signal in their 4-Methylumbelliferyl Decanoate (4-MUD) assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and resolve common issues.
Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescence signal is a common issue in 4-MUD assays. This guide provides a systematic approach to pinpointing and resolving the root cause.
Is the problem related to the reaction conditions?
The enzymatic reaction that cleaves 4-MUD to produce the fluorescent 4-Methylumbelliferone (4-MU) is highly dependent on specific reaction conditions.
Question: Is the pH of my reaction optimal for both the enzyme activity and 4-MU fluorescence?
Answer: This is a critical parameter. The fluorescence of 4-MU is highly pH-dependent, with maximal fluorescence observed in the alkaline range of pH 9-10.[1][2][3] However, the optimal pH for your enzyme's activity might be different.
-
Recommendation: Perform the enzymatic reaction at the optimal pH for your enzyme. After the reaction is complete, add a "stop solution" that raises the pH of the final mixture to ~10. A commonly used stop solution is 0.2 M glycine-NaOH buffer.[4] This ensures you are measuring the maximum possible fluorescence from the generated 4-MU.
Question: Are the incubation temperature and time appropriate for my enzyme?
Answer: Enzyme activity is sensitive to temperature.
-
Recommendation: Ensure you are incubating the reaction at the optimal temperature for your specific enzyme. If the incubation time is too short, the enzyme will not have sufficient time to process the substrate. Conversely, excessively long incubation times can lead to enzyme denaturation or substrate degradation. Consult the enzyme's technical data sheet for recommended conditions.
Could the issue be with my reagents?
The quality and concentration of your reagents are paramount for a successful assay.
Question: How can I be sure my enzyme is active and at the correct concentration?
Answer: Enzyme activity can be compromised by improper storage or handling.
-
Recommendation:
Question: Is my 4-MUD substrate concentration optimal?
Answer: A substrate concentration that is too low will limit the reaction rate.
-
Recommendation: Determine the Michaelis constant (Kₘ) for your enzyme with 4-MUD. A substrate titration experiment is necessary to find the optimal concentration.[5] For many assays, a substrate concentration of 10-20 times the Kₘ is used to ensure the enzyme is operating near its maximum velocity (Vₘₐₓ).[5]
Question: How should I prepare and store my 4-MUD substrate?
Answer: Improper preparation or storage can lead to substrate degradation and high background fluorescence.
-
Recommendation: this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution.[4] This stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] For the assay, the stock is diluted into the reaction buffer. Be aware that storing the substrate at room temperature can lead to degradation.[4]
Is my instrumentation or measurement technique introducing errors?
Proper instrument setup and measurement are crucial for accurate fluorescence readings.
Question: Are my fluorometer settings correct for 4-MU detection?
Answer: Incorrect wavelength settings will result in a low or absent signal.
-
Recommendation: For 4-Methylumbelliferone (4-MU), the optimal excitation wavelength is approximately 360-365 nm, and the emission wavelength is around 450-460 nm.[8][9] Always confirm the recommended settings for your specific instrument.
Question: Could background fluorescence be masking my signal?
Answer: High background can originate from the substrate itself, the buffer components, or the microplate.
-
Recommendation:
-
Always include a "no-enzyme" control to measure the background fluorescence of the substrate and buffer.[5]
-
Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate reader.[10]
-
If using cell-based assays, be aware that components of the culture media, such as phenol red and fetal bovine serum, can contribute to autofluorescence.[10] Consider performing measurements in a buffer like PBS.[10]
-
Experimental Protocols
Protocol 1: Determining Optimal pH for 4-MU Fluorescence
-
Prepare a series of buffers with pH values ranging from 6.0 to 11.0.
-
Add a fixed, known concentration of 4-Methylumbelliferone (4-MU) to each buffer.
-
Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.
-
Plot the fluorescence intensity against the pH to determine the optimal pH for maximum fluorescence.
Protocol 2: Enzyme Concentration Titration
-
Prepare a series of dilutions of your enzyme stock solution.
-
Set up reactions with a fixed, non-limiting concentration of 4-MUD substrate.
-
Add the different enzyme concentrations to the respective wells.
-
Incubate the reactions for a fixed period at the optimal temperature.
-
Stop the reactions by adding a high-pH stop solution.
-
Measure the fluorescence.
-
Plot the fluorescence signal against the enzyme concentration to identify the range where the signal is linear.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| 4-MU Fluorescence pH | 9.0 - 10.3 | Fluorescence intensity is significantly lower at neutral or acidic pH.[1][2] |
| 4-MU Excitation Wavelength | ~360 - 365 nm | Confirm with your instrument's specifications.[8][9] |
| 4-MU Emission Wavelength | ~450 - 460 nm | Confirm with your instrument's specifications.[8][9] |
| Assay Plate Type | Black, opaque-walled | Minimizes background and crosstalk.[10] |
| DMSO in final reaction | < 0.5% | High concentrations of organic solvents can inhibit enzyme activity.[7] |
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal in 4-MUD assays.
Frequently Asked Questions (FAQs)
Q1: My negative control (substrate only, no enzyme) has a very high fluorescence signal. What could be the cause?
A1: A high background signal in the absence of an enzyme is typically due to the spontaneous hydrolysis of the 4-MUD substrate or the presence of contaminating fluorescent impurities. Ensure that your substrate is properly stored (aliquoted at -20°C or -80°C) and that your buffers are free from contamination.[4]
Q2: The fluorescence signal is strong initially but then decreases over time. Why is this happening?
A2: This phenomenon, known as photobleaching, can occur when the fluorescent molecules are exposed to the excitation light for extended periods. Minimize the exposure time of your samples in the fluorometer. Additionally, the stability of 4-MU fluorescence can be pH-dependent; at a pH of 10.32, the fluorescence is stable for at least 12 hours, but it drops rapidly at a pH of 11.76.[2]
Q3: Can I use a different fluorogenic substrate if I can't resolve the issue with 4-MUD?
A3: Yes, there are alternative fluorogenic substrates. For example, derivatives of 4-MU, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), have been developed to have lower pKa values, allowing for higher fluorescence signals at neutral or acidic pH.[11] However, you would need to ensure the substrate is appropriate for your enzyme of interest.
Q4: Does the choice of solvent for my 4-MUD stock solution matter?
A4: Yes. While DMSO is commonly used, ensure that the final concentration of the organic solvent in your assay is low (typically below 0.5%) as higher concentrations can inhibit enzyme activity.[7] Always run a vehicle control with the same concentration of solvent to account for any effects on the assay.
Q5: How do I differentiate between low enzyme activity and an issue with the fluorescence measurement itself?
A5: To confirm that your enzyme is active, you can try an alternative, non-fluorescent assay method if one is available for your enzyme (e.g., a colorimetric assay). To check the fluorescence measurement, you can use a standard solution of 4-Methylumbelliferone (4-MU) to verify that your instrument is detecting the fluorophore correctly under your assay conditions (specifically, the high pH of the stop solution).
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce background fluorescence in 4-Methylumbelliferyl Decanoate assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Methylumbelliferyl Decanoate (4-MUD) in their fluorescence-based enzyme assays. Our goal is to help you overcome common challenges and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound (4-MUD) assay?
The 4-MUD assay is a fluorescence-based method used to measure the activity of certain enzymes, such as carboxylesterases and lipases. The substrate, 4-MUD, is composed of a fluorescent molecule, 4-methylumbelliferone (4-MU), linked to decanoic acid via an ester bond. In its esterified form, 4-MUD is non-fluorescent. When an enzyme cleaves this ester bond, it releases the highly fluorescent 4-MU.[1][2] The increase in fluorescence intensity is directly proportional to the enzymatic activity.[1] The fluorescence of 4-MU is typically measured with an excitation wavelength of approximately 365 nm and an emission wavelength of around 445-460 nm.[2][3][4]
Q2: What are the primary causes of high background fluorescence in 4-MUD assays?
High background fluorescence can significantly reduce the sensitivity and accuracy of your assay. The most common causes include:
-
Substrate Instability and Degradation: 4-MUD, like other 4-MU substrates, can be susceptible to spontaneous hydrolysis, especially if not stored or handled correctly.[1][5] This leads to the release of fluorescent 4-MU independent of enzymatic activity.
-
Autofluorescence: Biological samples, cell culture media (especially those containing phenol red or serum), and test compounds can exhibit intrinsic fluorescence at the excitation and emission wavelengths used for 4-MU detection.[1][6]
-
Contaminated Reagents: Buffers, solvents, or water used in the assay may contain fluorescent impurities.[1]
-
Improper Microplate Selection: Using clear or white microplates for fluorescence assays can lead to well-to-well crosstalk and increased background readings.[7]
-
Non-specific Binding: The substrate or the fluorescent product may non-specifically bind to the wells of the microplate.[1]
Q3: How should I store and handle this compound (4-MUD)?
Proper storage and handling are critical to minimize substrate degradation and background fluorescence.
-
Storage of Powder: Store the solid 4-MUD powder at -20°C, protected from light.[2]
-
Stock Solutions: Prepare a concentrated stock solution in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO).[2][8] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8][9]
-
Working Solutions: Prepare the working substrate solution fresh for each experiment by diluting the stock solution into the assay buffer.[1][2] Avoid storing diluted substrate solutions.[5]
Troubleshooting Guide
Problem: High Background Fluorescence in "No Enzyme" Control Wells
High fluorescence in your negative control wells indicates an issue with the assay components or setup, independent of enzymatic activity.
| Possible Cause | Recommended Solution |
| Substrate Degradation | Prepare fresh working substrate solution for each experiment from a properly stored, single-use aliquot of the stock solution.[1][5] Avoid storing the substrate at room temperature.[5] |
| Contaminated Reagents | Use high-purity, sterile water and reagents for all buffers and solutions.[1] Filter-sterilize buffers if necessary. |
| Autofluorescent Media/Buffer | If using cell culture media, switch to a phenol red-free formulation for the assay.[6][10] Reduce the serum concentration if possible.[6] Test the fluorescence of each buffer component individually to identify any intrinsic fluorescence.[1] |
| Improper Microplate | Use black, opaque-walled microplates with clear bottoms for fluorescence assays to minimize crosstalk and background.[7] |
Problem: Low Signal-to-Background Ratio
A low signal-to-background ratio can make it difficult to detect true enzymatic activity.
| Possible Cause | Recommended Solution |
| High Background Fluorescence | Refer to the troubleshooting steps for high background in control wells. |
| Low Enzyme Activity | Increase the concentration of the enzyme in the reaction. Ensure the enzyme has been stored correctly and has not lost activity due to improper handling.[9] |
| Suboptimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.[9] |
| Insufficient Incubation Time | Increase the incubation time to allow for more product formation, ensuring the reaction remains in the linear range.[1][9] |
| Sub-optimal Substrate Concentration | Titrate the 4-MUD concentration to find the optimal level that provides a strong signal without contributing excessively to the background.[1] |
| Incorrect Instrument Settings | Optimize the gain settings on your fluorescence plate reader to maximize the signal from your positive control without saturating the detector.[10] |
Experimental Protocols
General Protocol for a 4-MUD Lipase Assay
This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
10 mM 4-MUD Stock Solution: Dissolve the appropriate amount of 4-MUD powder in anhydrous DMSO. Store in single-use aliquots at -20°C, protected from light.[2]
-
1 mM 4-MU Standard Stock Solution: Dissolve 4-methylumbelliferone in DMSO. Store in single-use aliquots at -20°C, protected from light.[2]
-
Working Substrate Solution: Dilute the 10 mM 4-MUD stock solution in Assay Buffer to the desired final concentration (e.g., 0.25 mM). Prepare this solution fresh before each experiment.[2]
-
Sample Preparation:
2. Assay Procedure (96-well plate format):
-
Prepare a 4-MU Standard Curve: Create a series of dilutions of the 1 mM 4-MU standard stock solution in Assay Buffer to generate standards (e.g., 0-100 µM). Add 50 µL of each standard to the wells of a black 96-well microplate, along with 50 µL of Assay Buffer.[2]
-
Set up Sample and Control Wells:
-
Sample Wells: Add 50 µL of your prepared sample.
-
Sample Background Control: Add 50 µL of your sample.
-
Positive Control: Add a known lipase solution.
-
Blank (No Enzyme) Control: Add 50 µL of Assay Buffer.
-
-
Initiate the Reaction: Add 50 µL of the Working Substrate Solution to all wells except the sample background wells. To the sample background wells, add 50 µL of Assay Buffer. The final volume in all wells should be 100 µL.[2]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~445 nm.[2]
3. Data Analysis:
-
Subtract the average fluorescence of the blank control from all readings.
-
Subtract the fluorescence of the sample background control from the corresponding sample wells.
-
Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of 4-MU produced in each sample.
-
Calculate the enzyme activity, typically expressed as µmol of 4-MU produced per minute per mg of protein.
Visualizations
Caption: General workflow for a this compound enzyme assay.
Caption: Logical workflow for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and stability assay of 4-methylumbelliferyl (1-->3)-beta-D-pentaglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
Technical Support Center: pH Effects on 4-Methylumbelliferone (4-MU) Fluorescence
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 4-methylumbelliferone (4-MU) and its derivatives in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my enzyme assay critical when using a 4-methylumbelliferone (4-MU) based substrate?
A1: The fluorescence of 4-MU, the product of the enzymatic reaction, is highly pH-dependent. The compound exists in two forms: a non-fluorescent protonated (phenol) form at acidic pH and a highly fluorescent deprotonated (phenolate) form at alkaline pH. Therefore, the pH of your final assay solution will directly impact the fluorescence intensity and, consequently, your results.
Q2: What is the optimal pH for 4-MU fluorescence?
A2: The fluorescence intensity of 4-MU increases significantly as the pH becomes more alkaline, reaching a maximum at a pH of 10 or above.[1][2] The fluorescence at pH 10.3 is approximately 100 times more intense than at pH 7.4.[1]
Q3: What is the pKa of 4-methylumbelliferone?
A3: The pKa of the 7-hydroxyl group of 4-MU is approximately 7.6 to 7.79.[1][3][4][5] This is the pH at which the protonated (less fluorescent) and deprotonated (highly fluorescent) forms are in equal equilibrium.
Q4: Can I perform my enzyme reaction at an acidic or neutral pH and still get a good signal?
A4: Yes. It is common for enzymes to have optimal activity at an acidic or neutral pH where 4-MU fluorescence is low.[6][7] The standard procedure is to perform the enzymatic reaction at its optimal pH and then stop the reaction by adding a high pH buffer (e.g., pH 10.0 or higher) to maximize the fluorescence of the liberated 4-MU for measurement.[8]
Q5: What are the recommended excitation and emission wavelengths for 4-MU?
A5: In an alkaline buffer (e.g., 0.15 M glycine buffer, pH 10.2), the recommended excitation wavelength is around 365 nm, and the emission wavelength is approximately 445 nm.[1]
Troubleshooting Guide
This section addresses common issues encountered during enzyme assays using 4-MU substrates.
Problem: Low or No Fluorescence Signal
| Possible Cause | Recommendation |
| Final pH is too low | Many enzymes require acidic or neutral conditions for optimal activity, but 4-MU fluorescence is minimal at these pH values.[2][9] Solution: After the incubation period, add a "stop buffer" with a high pH (e.g., 0.2 M sodium carbonate, pH > 10) to raise the final pH of the solution and maximize the fluorescence signal.[6] |
| Enzyme inactivity | The enzyme may be inactive due to improper storage, degradation, or the presence of inhibitors. Solution: Run a positive control with a known active enzyme to verify its functionality. Ensure proper enzyme storage conditions. |
| Substrate degradation | The 4-MU substrate may have hydrolyzed over time. Solution: Prepare fresh substrate solutions. Store stock solutions protected from light and at the recommended temperature, often -20°C. |
| Incorrect instrument settings | The fluorometer may not be set to the optimal excitation and emission wavelengths for 4-MU. Solution: Set the instrument to an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[1] |
| Insufficient incubation time | The enzymatic reaction may not have proceeded long enough to generate a detectable amount of 4-MU. Solution: Increase the incubation time. Perform a time-course experiment to determine the optimal reaction time. |
Problem: High Background Fluorescence
| Possible Cause | Recommendation |
| Substrate auto-hydrolysis | Some 4-MU substrates can spontaneously hydrolyze, especially at non-optimal pH or high temperatures, leading to the release of 4-MU and high background. Solution: Run a "no-enzyme" control (substrate in buffer only) to quantify the level of auto-hydrolysis. Subtract this background from your experimental readings. Prepare fresh substrate. |
| Contaminated reagents | Buffers or other reagents may be contaminated with fluorescent compounds. Solution: Test each reagent individually for fluorescence. Use high-purity reagents and water. |
| Compound interference | If screening compound libraries, some test compounds may be intrinsically fluorescent in the same range as 4-MU.[10] Solution: Screen all compounds for auto-fluorescence in the absence of the enzyme and substrate. |
Problem: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommendation |
| pH fluctuation | Small variations in the final pH of the wells can lead to large differences in fluorescence. Solution: Ensure the stop buffer is robust and added consistently to all wells to bring the final pH to a stable, high level (e.g., >10). |
| Temperature variations | Enzyme activity is sensitive to temperature.[11] Inconsistent temperatures during incubation can lead to variable results. Solution: Ensure all samples are incubated at the same constant temperature using a reliable incubator or water bath. |
| Pipetting errors | Inaccurate pipetting of enzyme, substrate, or stop buffer can lead to significant variability. Solution: Calibrate pipettes regularly. Use precise pipetting techniques. |
Quantitative Data Summary
The fluorescence of 4-methylumbelliferone is directly dependent on the pH of the solution. Below is a summary of the relative fluorescence intensity (RFI) at various pH values, normalized to the maximum fluorescence observed at pH 10.3.
| pH | Relative Fluorescence Intensity (RFI) | State of 4-MU |
| < 6.0 | Minimal / Very Low[2] | Predominantly Protonated (Phenol) |
| 7.4 | ~1% of maximum[1] | Mixture, mostly Protonated |
| 7.6 - 7.8 (pKa) | ~50% of maximum | Equilibrium between forms |
| 9.0 - 10.0 | Approaching Maximum[2] | Predominantly Deprotonated (Phenolate) |
| > 10.0 | Maximum and stable[1] | Predominantly Deprotonated (Phenolate) |
Note: Data is compiled from multiple sources and represents a generalized trend.
Experimental Protocols
Protocol 1: Determining the pH-Dependence of 4-Methylumbelliferone Fluorescence
This protocol allows users to generate a standard curve demonstrating the effect of pH on 4-MU fluorescence.
-
Prepare a 1 mM 4-MU stock solution: Dissolve 17.6 mg of 4-methylumbelliferone in 100 mL of a suitable solvent like methanol or DMSO.
-
Prepare a series of buffers: Prepare a range of buffers covering the desired pH range (e.g., pH 4 to 11).
-
Prepare working solutions: Dilute the 4-MU stock solution to a final concentration (e.g., 10 µM) in each of the different pH buffers.
-
Measure fluorescence: Transfer the solutions to a microplate or cuvette. Measure the fluorescence using an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Plot data: Plot the relative fluorescence units (RFU) against the pH to visualize the relationship.
Protocol 2: General Protocol for a Fluorometric Enzyme Assay using a 4-MU Substrate
This protocol provides a general workflow for measuring enzyme activity, incorporating a pH-stop solution.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for your enzyme's activity (e.g., 50 mM Sodium Acetate, pH 4.5).[6]
-
Enzyme Solution: Dilute the enzyme in the assay buffer to the desired working concentration.
-
Substrate Solution: Prepare the 4-MU substrate in the assay buffer at 2x the final desired concentration.
-
Stop Buffer: Prepare a high pH buffer to terminate the reaction (e.g., 0.2 M Sodium Carbonate, pH 10.5-11).[6][8]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution to each well. Include a "no-enzyme" control with 50 µL of assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 2x substrate solution to all wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding 100 µL of the Stop Buffer to each well.
-
-
Fluorescence Measurement:
-
Read the plate in a fluorometer with excitation set to ~365 nm and emission to ~445 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" control wells from all other readings.
-
Calculate enzyme activity based on a 4-MU standard curve prepared in the final assay conditions (including stop buffer).
-
Visual Guides
Caption: pH effect on 4-MU equilibrium and fluorescence.
Caption: Troubleshooting workflow for low fluorescence signal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Methylumbelliferone CAS#: 90-33-5 [m.chemicalbook.com]
- 5. 4-Methylumbelliferone|90-33-5|lookchem [lookchem.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
Solubility issues with 4-Methylumbelliferyl Decanoate in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of 4-Methylumbelliferyl Decanoate (4-MUD) in aqueous buffers for use in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound is a lipophilic substrate and is practically insoluble in water and aqueous buffers. Its long decanoate chain prevents it from readily dissolving in polar solvents. To achieve a working solution, it must first be dissolved in a small amount of a water-miscible organic solvent before being diluted into the final aqueous assay buffer.
Q2: What is the recommended solvent for preparing a 4-MUD stock solution?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing a concentrated stock solution of 4-MUD. Other options include N,N-Dimethylformamide (DMF) and ethanol. It is crucial to prepare a high-concentration stock solution to minimize the amount of organic solvent in the final assay mixture, as high concentrations of organic solvents can inhibit enzyme activity.
Q3: My 4-MUD precipitates out of solution when I add it to my aqueous assay buffer. How can I prevent this?
Precipitation upon addition to an aqueous buffer is a common issue. To prevent this, the inclusion of a non-ionic detergent, such as Triton X-100, in the assay buffer is often necessary. The detergent helps to emulsify the lipophilic substrate in the aqueous environment. It is also important to add the 4-MUD stock solution to the buffer with vigorous vortexing to ensure rapid and uniform dispersion.
Q4: What is the optimal concentration of detergent to use?
The optimal detergent concentration can vary depending on the specific assay conditions. However, a common starting point is a final concentration of 0.1% to 0.2% (v/v) Triton X-100 in the assay buffer. It is advisable to empirically determine the lowest effective concentration of detergent that maintains 4-MUD solubility without significantly affecting enzyme activity.
Q5: Can the organic solvent from my stock solution affect my enzyme?
Yes, high concentrations of organic solvents like DMSO can denature or inhibit enzymes. It is a standard practice to keep the final concentration of the organic solvent in the assay mixture below 1% (v/v) to minimize these effects. Preparing a concentrated stock solution of 4-MUD allows for a smaller volume to be added to the final assay, thereby keeping the organic solvent concentration low.
Troubleshooting Guide
Issue 1: 4-MUD Precipitation in Stock Solution
-
Possible Cause: The concentration of 4-MUD exceeds its solubility limit in the chosen organic solvent.
-
Solution:
-
Gently warm the solution (e.g., to 37°C) to aid dissolution.
-
If precipitation persists, dilute the stock solution with more of the same organic solvent to a lower concentration.
-
Consider switching to a different organic solvent with potentially higher solubilizing capacity (see Table 1).
-
Issue 2: Cloudiness or Precipitation in the Final Assay Buffer
-
Possible Cause 1: Insufficient mixing when adding the 4-MUD stock solution to the buffer.
-
Solution 1: Add the 4-MUD stock solution dropwise to the assay buffer while vortexing vigorously to ensure rapid dispersion.
-
Possible Cause 2: The concentration of 4-MUD is too high for the amount of detergent in the buffer.
-
Solution 2:
-
Increase the concentration of the non-ionic detergent (e.g., Triton X-100) in the assay buffer.
-
Optimize the detergent concentration to find the minimum required to maintain solubility.
-
Decrease the final concentration of 4-MUD in the assay.
-
-
Possible Cause 3: The pH of the buffer is affecting the stability of the compound or the detergent's efficacy.
-
Solution 3: Ensure the pH of your assay buffer is within the optimal range for your enzyme and that all components are stable at that pH.
Data Presentation
Table 1: Solvent Selection for 4-MUD Stock Solutions
| Solvent | Typical Stock Concentration | Final Assay Concentration (Solvent) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mM | < 1% (v/v) | Commonly used and effective. Ensure the final concentration is low to avoid enzyme inhibition. |
| N,N-Dimethylformamide (DMF) | 10-20 mM | < 1% (v/v) | Another effective solvent. Similar precautions regarding final concentration apply. |
| Ethanol (EtOH) | Lower than DMSO/DMF | < 1% (v/v) | May be less effective for high concentrations. Ensure use of absolute ethanol as water content can reduce solubility. |
Experimental Protocols
Protocol: Preparation of a 4-MUD Working Solution
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of 4-MUD powder.
-
Dissolve the 4-MUD in a minimal volume of high-purity DMSO (e.g., to a concentration of 20 mM).
-
Ensure the powder is completely dissolved. Gentle warming and vortexing may be required.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare the Assay Buffer:
-
Prepare your aqueous buffer at the desired pH and ionic strength.
-
Add a non-ionic detergent, such as Triton X-100, to a final concentration of 0.1% - 0.2% (v/v).
-
Mix thoroughly until the detergent is fully dissolved.
-
-
Prepare the 4-MUD Working Solution:
-
Vortex the assay buffer vigorously.
-
While vortexing, add the required volume of the 4-MUD stock solution dropwise to the assay buffer to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation or cloudiness. The solution should appear clear.
-
This working solution is now ready to be used in your enzyme assay.
-
Mandatory Visualization
Caption: Experimental workflow for preparing and using 4-MUD in an enzyme assay.
Caption: Troubleshooting logic for 4-MUD precipitation issues in assay buffers.
Preventing photobleaching of 4-methylumbelliferone in fluorescence measurements
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching in fluorescence measurements using 4-methylumbelliferone (4-MU).
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for 4-methylumbelliferone?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 4-methylumbelliferone, upon exposure to excitation light. This process leads to a permanent loss of the molecule's ability to fluoresce.[1][2] This is problematic because it can lead to a decrease in fluorescence signal over time, which can significantly impact the accuracy and reproducibility of quantitative fluorescence measurements, especially in kinetic assays and time-lapse microscopy.
Q2: What are the primary causes of 4-methylumbelliferone photobleaching?
A2: The primary causes of photobleaching for fluorophores like 4-methylumbelliferone are:
-
High-Intensity Excitation Light: Intense light sources increase the rate at which fluorophores are excited, leading to a higher probability of photochemical damage.
-
Prolonged Exposure Time: Continuous or repeated exposure to excitation light cumulatively damages the fluorophore molecules.
-
Presence of Molecular Oxygen: In the excited state, fluorophores can react with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically degrade the fluorophore.[1][2]
-
Suboptimal pH: The fluorescence of 4-methylumbelliferone is pH-dependent, with optimal fluorescence generally observed at a pH above 9.[3] Suboptimal pH can affect the fluorophore's stability.
Q3: How can I minimize photobleaching of 4-methylumbelliferone in my experiments?
A3: You can minimize photobleaching by:
-
Reducing Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the power of your light source.[2]
-
Minimizing Exposure Time: Limit the duration of light exposure by using shutters to block the light path when not acquiring data and by using the shortest possible exposure times for your detector.
-
Using Antifade Reagents: Incorporate antifade reagents into your mounting medium or assay buffer. These reagents work by scavenging free radicals and reducing the rate of photochemical damage.[1]
-
Optimizing the Chemical Environment: Ensure the pH of your buffer is optimal for 4-methylumbelliferone fluorescence. Deoxygenating the sample solution can also be effective, although this may not be feasible for all experimental setups.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of fluorescence signal during a time-course experiment. | High excitation light intensity. | Reduce the lamp or laser power. Use a neutral density filter. |
| Prolonged and continuous exposure to light. | Use a shutter to block the light path between measurements. Decrease the frequency of measurements if experimentally permissible. | |
| Presence of oxygen in the medium. | Use a commercial or homemade antifade mounting medium containing an oxygen scavenger like n-propyl gallate or DABCO. | |
| Initial fluorescence signal is strong but fades quickly. | Photobleaching is occurring faster than the measurement rate. | Decrease the excitation intensity and exposure time. Use a more effective antifade reagent. |
| High variability in fluorescence readings between replicate wells or samples. | Inconsistent light exposure across samples before or during measurement. | Standardize the sample handling and measurement protocol to ensure all samples receive a similar light dose. |
| Photobleaching is significant even with an antifade reagent. | The chosen antifade reagent may not be optimal for 4-methylumbelliferone. The concentration of the antifade reagent may be too low. |
Quantitative Data on Antifade Reagent Effectiveness
The effectiveness of antifade reagents can be quantified by measuring the photobleaching half-life of the fluorophore, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
| Mounting Medium | Fluorophore | Photobleaching Half-life (seconds) |
| 90% glycerol in PBS (pH 8.5) | Coumarin | 25[4] |
| VECTASHIELD® | Coumarin | 106[4][5] |
Experimental Protocols
Preparation of "DIY" Antifade Mounting Media
1. n-Propyl Gallate (NPG) Mounting Medium
-
Materials:
-
n-propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)
-
-
Protocol:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that n-propyl gallate does not dissolve well in aqueous solutions.[4][5]
-
In a separate container, thoroughly mix 9 parts of glycerol with 1 part of 10X PBS.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[4][5]
-
Store the final solution in a light-protected container at 4°C.
-
2. DABCO (1,4-diazabicyclo[2.2.2]octane) Mounting Medium
-
Materials:
-
DABCO (Sigma-Aldrich, Cat. No. D27802)
-
Glycerol
-
1X Phosphate-Buffered Saline (PBS)
-
Hydrochloric acid (HCl) for pH adjustment
-
-
Protocol:
-
To prepare a 2.5% DABCO solution, dissolve 2.5 g of DABCO in 10 mL of 1X PBS.
-
Add 90 mL of glycerol to the solution.
-
Mix thoroughly until the DABCO is completely dissolved. Gentle heating may be required.
-
Adjust the pH to 8.6 with diluted HCl.[6]
-
Store in a tightly sealed, light-protected container at 4°C or for longer-term storage at -20°C.[6]
-
Visualizations
References
Interference of biological sample components in 4-Methylumbelliferyl Decanoate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methylumbelliferyl Decanoate (4-MUD) assays with biological samples.
Troubleshooting Guides
Biological samples can introduce a variety of components that interfere with the fluorescence-based detection of 4-Methylumbelliferone (4-MU), the product of the enzymatic hydrolysis of 4-MUD. This can lead to inaccurate measurements of enzyme activity. Below is a guide to common issues, their causes, and recommended solutions.
Quantitative Interference Data
The following table summarizes the potential quantitative impact of common biological interferents on 4-MUD assay results. These values are illustrative and can vary based on specific assay conditions and the composition of the biological matrix.
| Interfering Substance | Typical Concentration in Sample | Potential Effect on Assay | Estimated Quantitative Impact on Fluorescence Signal | Recommended Mitigation Strategy |
| Serum Albumin | 35-50 mg/mL in serum/plasma | - Non-enzymatic hydrolysis of 4-MUD (False Positive)- Enzyme inhibition through binding (False Negative)[1] | Up to 15% increase in background fluorescence.Up to a 10-fold decrease in the catalytic rate constant.[1] | - Include a sample blank (without enzyme or with inhibited enzyme).- Heat inactivation of the sample prior to assay (if the target enzyme is heat-stable).- Use of albumin-depletion columns. |
| Hemoglobin | Up to 150 mg/mL in hemolyzed samples | - Quenching of 4-MU fluorescence (False Negative)[2][3] | 10-50% decrease in signal, concentration-dependent. | - Avoid hemolysis during sample collection and preparation.- Include a hemoglobin measurement and apply a correction factor.- Use of hemoglobin depletion kits. |
| Bilirubin | > 2 mg/dL in icteric samples | - Inner filter effect (absorbs excitation/emission light) (False Negative) | 5-30% decrease in signal. | - Dilute the sample.- Use of bilirubin removal columns. |
| Lipids/Triglycerides | > 400 mg/dL in lipemic samples | - Light scattering (increased background) (False Positive) | 5-20% increase in background noise. | - Centrifuge samples at high speed to pellet lipids.- Use of delipidation reagents. |
| Endogenous Fluorophores (e.g., NADH, FAD) | Variable in cell lysates | - Autofluorescence (increased background) (False Positive) | 5-15% increase in background fluorescence. | - Include a sample blank (without 4-MUD substrate).- Use a plate reader with appropriate filters to minimize background.- Photobleaching of the sample before adding the substrate. |
Frequently Asked Questions (FAQs)
Q1: My negative control (sample without enzyme) shows a high fluorescence signal. What could be the cause?
A1: A high background signal in your negative control can be caused by several factors:
-
Autofluorescence: Components within your biological sample (e.g., NADH, FAD in cell lysates) may fluoresce at the same wavelength as 4-MU.[4]
-
Non-enzymatic hydrolysis of 4-MUD: Some components in the sample, like serum albumin, can slowly hydrolyze the 4-MUD substrate, leading to the release of fluorescent 4-MU.[5]
-
Contamination: Contamination of your reagents or samples with fluorescent compounds or enzymes with similar activity.
Troubleshooting Steps:
-
Run a "sample blank" containing your biological sample and assay buffer but no 4-MUD. A high signal here indicates autofluorescence.
-
Run a "substrate blank" containing assay buffer and 4-MUD but no sample. This will check for substrate degradation or buffer contamination.
-
If serum albumin is suspected, consider heat-inactivating the sample (if your enzyme of interest is heat-stable) or using an albumin-depletion kit.
Q2: The fluorescence signal in my samples is lower than expected, even with a positive control enzyme. What should I investigate?
A2: Lower than expected fluorescence can be due to:
-
Quenching: Hemoglobin from hemolyzed samples is a common quencher of fluorescence.[2][3]
-
Enzyme Inhibition: Components in your sample may be inhibiting your enzyme of interest. Serum albumin has been shown to inhibit certain enzymes by binding to them.[1]
-
Incorrect pH: The fluorescence of 4-MU is pH-dependent, with optimal fluorescence in alkaline conditions (pH > 9). The assay itself might be run at a lower pH for optimal enzyme activity, but the final reading should be in a high pH stop buffer.
Troubleshooting Steps:
-
Visually inspect your samples for any pink or red tinge, which indicates hemolysis. If present, prepare fresh, non-hemolyzed samples.
-
Perform a spike-and-recovery experiment. Add a known amount of purified active enzyme to your sample and a buffer control. If the activity is lower in the sample, an inhibitor is likely present.
-
Ensure your stop buffer has a pH of 10-10.5 to maximize the fluorescence of the 4-MU product.
Q3: How do I prepare my cell lysate for the 4-MUD assay to minimize interference?
A3: Proper cell lysate preparation is crucial.
-
Lysis Buffer: Use a lysis buffer compatible with your enzyme and the assay. Avoid strong detergents that could denature the enzyme or interfere with fluorescence. A common choice is a buffer containing a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.1-0.5%).
-
Clarification: After lysis, centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris and organelles.[6]
-
Protein Quantification: Determine the total protein concentration of your lysate using a compatible method (e.g., BCA assay) to normalize the enzyme activity.
-
Dilution: Diluting your lysate can help reduce the concentration of interfering substances.
Q4: How do I calculate the specific activity of my enzyme from the fluorescence readings?
A4: The specific activity is the amount of product formed per unit of time per amount of enzyme.
-
Standard Curve: Generate a standard curve using known concentrations of 4-MU to convert your relative fluorescence units (RFU) to the amount of product (e.g., in nanomoles).
-
Calculate Reaction Rate: Determine the rate of the reaction (nmol of 4-MU per minute) from the linear portion of your kinetic assay or from your endpoint reading and incubation time.
-
Normalize to Protein Content: Divide the reaction rate by the amount of protein (in mg) from your cell lysate that was added to the well.
The final units for specific activity will typically be nmol/min/mg or a similar equivalent.[7][8][9]
Experimental Protocols
Protocol 1: 4-MUD Assay for Hydrolase Activity in Cell Lysates
-
Cell Lysate Preparation: a. Culture cells to the desired confluency. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors). d. Scrape the cells and transfer the suspension to a microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (lysate) and store it on ice for immediate use or at -80°C for long-term storage. h. Determine the protein concentration of the lysate using a BCA assay.
-
4-MUD Assay: a. Prepare a 4-MU standard curve (e.g., 0-10 µM) in assay buffer. b. In a 96-well black microplate, add your cell lysate (e.g., 10-50 µg of protein) to each well. c. Prepare the following controls:
- Blank: Assay buffer only.
- Substrate Control: Assay buffer + 4-MUD substrate.
- Sample Autofluorescence Control: Cell lysate + assay buffer (no substrate). d. Adjust the volume of all wells to be equal with assay buffer. e. Initiate the reaction by adding the 4-MUD substrate to all wells (except the sample autofluorescence control) to a final concentration of 100 µM. f. Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. g. Stop the reaction by adding a stop buffer (e.g., 0.2 M glycine-carbonate, pH 10.5). h. Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
Data Analysis: a. Subtract the blank reading from all wells. b. Subtract the sample autofluorescence reading from your sample wells. c. Use the 4-MU standard curve to convert the corrected fluorescence readings to the amount of 4-MU produced. d. Calculate the specific enzyme activity as described in the FAQ section.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating interference in 4-MUD assays.
Caption: Diagram of the 4-MUD assay principle and common interference pathways from biological samples.
References
- 1. Effect of human serum albumin on the kinetics of 4-methylumbelliferyl-β-D-N-N'-N″ Triacetylchitotrioside hydrolysis catalyzed by hen egg white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Degradation of 4'-methylumbelliferyl 4-guanidinobenzoate catalyzed by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. static1.squarespace.com [static1.squarespace.com]
Improving the sensitivity of 4-Methylumbelliferyl Decanoate-based assays
Welcome to the technical support center for 4-Methylumbelliferyl Decanoate (4-MUD) based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during these sensitive fluorometric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the 4-MUD assay? A1: The this compound (4-MUD) assay is a fluorogenic method used to measure the activity of carboxylesterases and lipases. The substrate, 4-MUD, is a non-fluorescent molecule. When acted upon by a hydrolytic enzyme, it is cleaved into decanoate and 4-methylumbelliferone (4-MU).[1] The product, 4-MU, is highly fluorescent, and its fluorescence intensity is directly proportional to the enzymatic activity.[2]
Q2: How should I prepare and store my 4-MUD stock solution? A2: It is crucial to handle and store 4-MUD correctly to prevent spontaneous hydrolysis, which can lead to high background fluorescence. It is often recommended to prepare a concentrated stock solution in a non-aqueous solvent like DMSO.[3] This stock solution should be stored at -20°C, protected from light.[3] Always prepare fresh working solutions by diluting the stock in the appropriate assay buffer just before use and discard any unused diluted substrate.[3]
Q3: Why is a "stop solution" often used in 4-MU based assays? A3: The fluorescence of the product, 4-methylumbelliferone (4-MU), is highly pH-dependent. Its maximum fluorescence is observed at an alkaline pH (around 10.4).[1][4] Many enzymatic reactions are performed at a neutral or acidic pH, where 4-MU fluorescence is significantly lower.[4][5] Therefore, a "stop solution," which is a buffer with a high pH (e.g., 0.2 M Glycine-NaOH), is added to terminate the enzymatic reaction and shift the pH to the optimal range for maximal fluorescence detection.[2][3]
Q4: What are the optimal excitation and emission wavelengths for detecting 4-methylumbelliferone (4-MU)? A4: The excitation maximum for 4-MU is pH-dependent.[1] However, a common range for excitation is approximately 360-365 nm, and the emission maximum is around 445-460 nm.[1][2][6] It is always recommended to confirm the optimal settings for your specific instrument and buffer conditions.
Q5: What can cause high background fluorescence in my assay? A5: High background fluorescence can be caused by several factors:
-
Substrate Instability: Spontaneous hydrolysis of the 4-MUD substrate. This can be minimized by proper storage and handling, such as preparing fresh working solutions for each experiment.[3]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds or enzymes.
-
Compound Interference: If screening compound libraries, some test compounds may be intrinsically fluorescent, leading to false-positive signals.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Use a fresh aliquot of the enzyme. - Verify enzyme activity with a known positive control substrate. |
| Suboptimal Assay Conditions: pH, temperature, or buffer composition may not be optimal for the enzyme.[8] | - Perform a pH and temperature optimization experiment for your specific enzyme.[9][10] - Consult literature for the known optimal conditions for your enzyme of interest. | |
| Incorrect Wavelengths: The fluorometer is not set to the optimal excitation/emission wavelengths for 4-MU. | - Set excitation around 365 nm and emission around 445 nm.[2] - Perform a wavelength scan to determine the optimal settings for your specific instrument and buffer conditions. | |
| Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | - Increase the incubation time, ensuring the reaction remains within the linear range.[2] | |
| High Background Signal | Substrate Hydrolysis: The 4-MUD substrate has degraded, releasing the fluorescent 4-MU product. | - Prepare fresh substrate solution immediately before use from a stock stored at -20°C in an anhydrous solvent like DMSO.[3] - Avoid storing diluted substrate solutions.[3] |
| Autofluorescence: The sample itself (e.g., cell lysate, test compounds) is fluorescent at the assay wavelengths.[7] | - Run a "sample blank" control containing your sample and all assay components except the 4-MUD substrate. Subtract this reading from your sample reading. | |
| Contaminated Reagents: Buffers, water, or microplates are contaminated with fluorescent substances. | - Use high-purity, sterile reagents and dedicated labware. - Test individual reagents for fluorescence. | |
| Poor Reproducibility / High Well-to-Well Variability | Inaccurate Pipetting: Inconsistent volumes of enzyme or substrate are being added to the wells. | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. | - Ensure the plate is incubated in a stable, calibrated incubator. - Allow all reagents to reach room temperature before starting the assay. | |
| Incomplete Mixing: Reagents are not mixed thoroughly in the wells. | - Gently mix the plate after adding reagents, avoiding bubbles. | |
| Non-linear Reaction Rate | Substrate Depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate. | - Dilute the enzyme sample. - Ensure the substrate concentration is at or above the Km for the enzyme. |
| Enzyme Instability: The enzyme is losing activity over the course of the incubation. | - Decrease the incubation time. - Add stabilizing agents like BSA to the assay buffer. |
Data Presentation: Assay Parameters
The following table summarizes key quantitative parameters for designing and optimizing 4-MUD based assays.
| Parameter | Recommended Range/Value | Notes |
| 4-MUD Concentration | 10 - 200 µM | The optimal concentration should be determined empirically by running a substrate titration curve.[2] |
| 4-MU Standard Curve | 0 - 100 µM | Used to convert relative fluorescence units (RFU) to the amount of product formed.[2] |
| Excitation Wavelength | ~360 - 365 nm | The excitation maximum of 4-MU can be pH-dependent.[1][6] |
| Emission Wavelength | ~445 - 460 nm | [1][2][6] |
| Incubation Temperature | 25 - 60°C | Highly enzyme-dependent. Should be optimized for the specific lipase or esterase being studied.[2][9] |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction.[2] |
| Stop Solution pH | > 10 | An alkaline pH enhances the fluorescence of the 4-MU product.[2][4] |
Visualizations
Enzymatic Reaction and Fluorescence Pathway
Caption: Enzymatic hydrolysis of 4-MUD to produce the fluorescent 4-MU.
General Experimental Workflow
Caption: A typical workflow for a 4-MUD based microplate assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common 4-MUD assay problems.
Experimental Protocols
Protocol: Standard Lipase Activity Assay using 4-MUD
This protocol provides a general framework for measuring lipase or esterase activity in a 96-well microplate format. Optimization of specific concentrations and incubation conditions is recommended for each new enzyme or sample type.
1. Materials:
-
4-MUD Substrate Stock: 10 mM in anhydrous DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Purified enzyme or biological sample, diluted to the desired concentration in Assay Buffer.
-
4-MU Standard: 1 mM stock solution of 4-methylumbelliferone in DMSO.
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.4.
-
Black, flat-bottom 96-well microplate.
-
Fluorescence microplate reader.
2. Preparation of 4-MU Standard Curve: a. Prepare a 10 µM 4-MU working solution by diluting the 1 mM stock in Assay Buffer. b. In the 96-well plate, prepare a serial dilution of the 10 µM 4-MU solution to generate standards ranging from 0 to 1 µM (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µM). c. Add Stop Solution to each standard well to bring the final volume to 200 µL.
3. Assay Procedure: a. Add 50 µL of Assay Buffer to "blank" wells. b. Add 50 µL of your diluted enzyme solution or sample to the "sample" wells. c. Prepare a "no-enzyme" control by adding 50 µL of Assay Buffer instead of the enzyme solution. d. Prepare the 4-MUD working solution. For a final concentration of 100 µM in a 100 µL reaction volume, dilute the 10 mM stock to 200 µM in Assay Buffer. e. To initiate the reaction, add 50 µL of the 200 µM 4-MUD working solution to all wells (blanks, controls, and samples). The total volume is now 100 µL. f. Mix gently and incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).[2] g. Stop the reaction by adding 100 µL of Stop Solution to each well.[2] h. Measure the fluorescence in a microplate reader with excitation set to ~365 nm and emission to ~445 nm.[2]
4. Data Analysis: a. Subtract the average fluorescence reading of the blank wells from all standard and sample readings. b. Plot the corrected fluorescence of the 4-MU standards against their concentrations to generate a standard curve. c. Use the equation from the linear regression of the standard curve to convert the corrected fluorescence readings of your samples into the concentration (or amount) of 4-MU produced. d. Calculate the enzymatic activity, typically expressed as nmol of product formed per minute per mg of protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 10. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
Effect of detergents on 4-Methylumbelliferyl Decanoate assay performance
Welcome to the technical support center for the 4-Methylumbelliferyl Decanoate (4-MUD) assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the impact of detergents on assay performance.
Frequently Asked Questions (FAQs)
Q1: Why are detergents necessary in a 4-MUD assay?
A1: Detergents are crucial for several reasons in a 4-MUD assay, which typically measures lipase or esterase activity. The substrate, 4-MUD, is sparingly soluble in aqueous buffers. Detergents are required to:
-
Solubilize the Substrate: They form micelles that incorporate the hydrophobic 4-MUD, making it accessible to the water-soluble enzyme.[1][2]
-
Mimic Natural Interfaces: For lipases, which are activated at lipid-water interfaces, the detergent micelles can mimic the natural emulsified lipid substrates, leading to enhanced enzyme activity.[3]
-
Prevent Protein Aggregation: Detergents can prevent the enzyme from aggregating or adsorbing to plastic surfaces (e.g., microplate wells), ensuring consistent activity.[4]
Q2: Which detergent should I choose for my 4-MUD assay?
A2: The choice of detergent depends on the specific enzyme and assay conditions. The most commonly used are non-ionic detergents like Triton X-100 and Tween 20, or zwitterionic detergents like CHAPS.
-
Triton X-100: A very common choice for creating substrate emulsions and solubilizing membrane-associated enzymes. It is generally effective but can be harsh on some sensitive enzymes.[5][6]
-
Tween 20/Tween 80: Considered milder than Triton X-100 and are often used to reduce non-specific binding and stabilize enzymes in solution.[7][8] They are effective at enhancing lipase activity.[7]
-
CHAPS: A zwitterionic (electrically neutral over a wide pH range) and non-denaturing detergent. It is particularly useful for solubilizing membrane proteins while preserving their native structure and function.[9]
Q3: How does detergent concentration affect the assay?
A3: Detergent concentration is a critical parameter that must be optimized. The effect is often biphasic:
-
Below the Critical Micelle Concentration (CMC): Detergent monomers may bind to the enzyme or substrate. Activity may increase as substrate solubility improves.
-
At or Near the CMC: This is often the optimal concentration range. The formation of micelles creates a large surface area for the enzyme to act upon the substrate, leading to a sharp increase in activity.[10]
-
Above the CMC: High detergent concentrations can lead to enzyme inhibition or denaturation.[10] Excess micelles might "dilute" the substrate, reducing the encounter rate with the enzyme, or directly interfere with the enzyme's structure.[3]
Q4: Can detergents interfere with fluorescence measurements?
A4: Yes, detergents can interfere with the assay readout. Some detergents may exhibit intrinsic fluorescence, increasing the background signal. High concentrations of certain detergents like NP-40 and Tween-20 (above 1%) have been noted to interfere with some enzymatic assays.[11] It is essential to run a "reagent blank" control (containing buffer and detergent but no enzyme) to quantify and subtract any background fluorescence.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your 4-MUD experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Instability: 4-MUD may be hydrolyzing spontaneously in the assay buffer, especially at non-optimal pH.[2] 2. Detergent Autofluorescence: The detergent itself may be fluorescent at the measurement wavelengths.[11] 3. Contaminated Reagents: Buffers or enzyme stocks may be contaminated with fluorescent compounds or microbial enzymes.[2] | 1. Prepare substrate solution fresh for each experiment. Run a "substrate only" control (no enzyme) to measure the rate of spontaneous hydrolysis and subtract it from all readings. 2. Run a "reagent blank" (buffer + detergent) to check for autofluorescence. If high, consider switching to a different detergent or lowering the concentration. 3. Use high-purity reagents and sterile-filtered buffers. |
| Low or No Enzyme Activity | 1. Sub-optimal Detergent Concentration: Concentration may be too low (insufficient substrate solubilization) or too high (enzyme inhibition).[3][10] 2. Inhibitors in Sample: The sample may contain inhibitors such as EDTA (>0.5 mM), SDS (>0.2%), or other interfering substances.[2][11] 3. Poor Substrate Quality/Solubility: The 4-MUD substrate may have degraded or is not fully dissolved.[12] 4. Incorrect pH or Temperature: The assay conditions are not optimal for the enzyme.[2] | 1. Perform a detergent titration experiment to find the optimal concentration (often near the CMC). See Table 2 for detergent properties. 2. If possible, remove potential inhibitors by dialysis or using a desalting column. Run a control with a known amount of purified enzyme in your sample matrix to test for inhibition. 3. Store 4-MUD protected from light and moisture. Consider making a concentrated stock in a solvent like DMSO and diluting it into the detergent-containing buffer immediately before use.[12][13] 4. Verify that the buffer pH and incubation temperature are optimal for your specific lipase/esterase. |
| Poor Reproducibility / High Well-to-Well Variability | 1. Inconsistent Substrate Emulsion: If using an emulsion, its quality and stability are critical. Inconsistent vortexing or mixing can lead to variable droplet sizes.[2] 2. Pipetting Errors: Inaccurate pipetting of viscous detergent or enzyme solutions.[2] 3. Temperature/Time Variations: Inconsistent incubation times or temperature fluctuations across the microplate.[2] | 1. Standardize the emulsion preparation protocol (e.g., vortexing time and speed). Ensure the emulsion is homogenous before dispensing. 2. Use calibrated positive-displacement pipettes for viscous liquids. Prepare a master mix of reagents to minimize pipetting steps. 3. Ensure the plate is incubated in a temperature-controlled reader or incubator. Start the reaction by adding one component (e.g., substrate) to all wells simultaneously using a multi-channel pipette. |
Data Presentation: Detergent Properties and Effects
Quantitative data on commonly used detergents can help guide experimental design.
Table 1: Properties of Common Detergents
| Detergent | Type | Formula Weight ( g/mol ) | Critical Micelle Concentration (CMC) |
| Triton X-100 | Non-ionic | ~625 | 0.2 - 0.9 mM (~0.012% - 0.056% w/v)[9][14] |
| Tween 20 | Non-ionic | ~1228 | 0.06 mM (~0.007% w/v)[9] |
| CHAPS | Zwitterionic | 614.9 | 6 - 10 mM (~0.37% - 0.62% w/v)[9] |
Table 2: Observed Effects of Detergents on Lipase/Esterase Activity (Note: Effects are enzyme and substrate-dependent. This table provides general observations from literature.)
| Detergent | Concentration | Enzyme Source | Substrate | Observed Effect on Activity | Reference(s) |
| Triton X-100 | 1% (v/v) | Bacillus sp. | Not Specified | ~6.9% increase | [7] |
| Triton X-100 | 0.1% | Activated Sludge Lipase | Not Specified | Maximized enzyme extraction and activity | [3] |
| Tween 20 | 1% (v/v) | Bacillus sp. | Not Specified | ~39.4% increase | [7] |
| Tween 20 | 5% (v/v) | Pancreatic Lipase | Not Specified | ~181% increase (relative to no detergent) | [8] |
| SDS (Anionic) | 0.2% (w/v) | Thermosyntropha lipolytica | p-Nitrophenyl Laurate | ~8-fold increase (peak activity) | [10] |
| SDS (Anionic) | 1% (w/v) | Bacillus sp. | Not Specified | ~78.6% inhibition | [7] |
Experimental Protocols
Standard 4-MUD Lipase/Esterase Activity Assay Protocol
This protocol provides a general framework. Concentrations of enzyme, substrate, and detergent, as well as incubation time and temperature, should be optimized for your specific system.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5). Ensure the buffer is at room temperature before use.[11]
-
Detergent Stock Solution: Prepare a 10% (w/v) stock solution of your chosen detergent (e.g., Triton X-100) in deionized water.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.[12]
-
Working Substrate Solution: Immediately before use, dilute the 10 mM stock into Assay Buffer containing the optimized concentration of detergent to achieve the final desired substrate concentration (e.g., 100 µM). Vortex vigorously to ensure homogeneity.
-
Enzyme Solution: Dilute the enzyme sample to the desired concentration in ice-cold Assay Buffer.
-
Stop Solution: Prepare a 0.2 M Glycine-NaOH buffer, pH 10.5. This will stop the reaction and maximize the fluorescence of the 4-methylumbelliferone (4-MU) product.[12]
2. Assay Procedure (96-well plate format):
-
Set up Controls: In a black, clear-bottom 96-well plate, prepare the following controls:
-
Blank: 100 µL Assay Buffer + 100 µL Stop Solution.
-
Reagent Blank: 50 µL Working Substrate Solution + 50 µL Assay Buffer.
-
Sample Control (optional): 50 µL Enzyme Solution + 50 µL Assay Buffer (without substrate).
-
-
Add Enzyme: To the sample wells, add 50 µL of the diluted enzyme solution.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 50 µL of the pre-warmed Working Substrate Solution to all wells (except the Blank).
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the assay temperature, protected from light.
-
Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to all wells (except the Blank).
-
Read Fluorescence: Measure the fluorescence on a plate reader with excitation at ~360 nm and emission at ~450 nm.
3. Data Analysis:
-
Subtract the fluorescence reading of the Reagent Blank from all sample readings.
-
Calculate the enzyme activity based on a standard curve of pure 4-methylumbelliferone.
Visualizations
Enzymatic Reaction and Detergent Role
Caption: Mechanism of the 4-MUD assay showing detergent micelle solubilizing the substrate for enzyme action.
Experimental Workflow
Caption: Step-by-step workflow for performing the this compound (4-MUD) assay.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues in the 4-MUD assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 6. Effect of Triton X-100 on the Activity and Selectivity of Lipase Immobilized on Chemically Reduced Graphene Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of Lipase Produced by Leuconostoc mesenteroides Subsp. mesenteroides ATCC 8293 Using an Aqueous Two-Phase System (ATPS) Composed of Triton X-100 and Maltitol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. CHAPS Detergent | AAT Bioquest [aatbio.com]
- 10. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
Correcting for inner filter effect in 4-Methylumbelliferyl Decanoate fluorescence readings
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers correct for the inner filter effect (IFE) in fluorescence readings involving 4-Methylumbelliferyl Decanoate (4-MUD) and its fluorescent product, 4-Methylumbelliferone (4-MU).
Troubleshooting Guide: Non-Linear Fluorescence Signal
Question: Why is the relationship between my 4-MU concentration and fluorescence intensity not linear, especially at higher concentrations?
Answer: This is a classic sign of the inner filter effect (IFE), an artifact in fluorescence measurements where the sample itself absorbs a significant portion of the excitation light or the emitted fluorescence.[1][2] This absorption leads to an underestimation of the true fluorescence, causing the linear relationship between concentration and fluorescence to break down at higher sample concentrations.[3]
There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): Occurs when molecules in the sample absorb the excitation light, preventing it from reaching all the fluorophores in the cuvette or microplate well. The molecules at the front of the light path effectively "shadow" the molecules behind them.[4]
-
Secondary Inner Filter Effect (sIFE): Occurs when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector.[1] This is more common when there is a significant overlap between the absorbance and emission spectra of the sample components.[5]
Identifying and Correcting the Inner Filter Effect
Question: How can I confirm that the inner filter effect is impacting my results and what are the primary methods to correct for it?
Answer: To confirm the presence of IFE, prepare a dilution series of your fluorescent product (4-Methylumbelliferone) and plot the fluorescence intensity against concentration. If the plot is linear at low concentrations but plateaus or curves downwards at higher concentrations, your assay is likely affected by IFE.[1][3]
There are two primary strategies to mitigate the inner filter effect:
-
Sample Dilution: The simplest method is to dilute your samples until the absorbance is within a range where IFE is negligible, typically an absorbance value of less than 0.1.[3][4]
-
Mathematical Correction: When dilution is not feasible, an absorbance-based correction formula can be applied to the measured fluorescence data.[4][6][7]
The following workflow outlines the process for identifying and correcting for the inner filter effect.
Caption: Workflow for identifying and correcting the inner filter effect.
Experimental Protocol: Absorbance-Based Correction
Question: What is the detailed protocol for applying the absorbance-based mathematical correction for IFE?
Answer: This protocol describes the most widely used method for correcting IFE, which relies on measuring the absorbance of the sample at both the excitation and emission wavelengths.
Key Parameters for 4-Methylumbelliferone (4-MU) The fluorescent product of the 4-MUD assay is 4-Methylumbelliferone (4-MU). Its fluorescence is pH-dependent.[8][9][10]
| Parameter | Wavelength (nm) | Conditions |
| Excitation (λex) | ~360-365 | Optimal at pH > 9 |
| Emission (λem) | ~445-450 | Optimal at pH > 9 |
Note: Always confirm the optimal excitation and emission wavelengths on your specific instrument using a 4-MU standard in your assay buffer.
Protocol Steps:
-
Sample Preparation: Prepare your experimental samples (e.g., from an enzyme kinetics assay using 4-MUD).
-
Fluorescence Measurement:
-
Transfer an aliquot of each sample to a suitable container (e.g., 96-well plate, cuvette).
-
Measure the fluorescence intensity (Fobs) using a fluorometer set to the predetermined excitation and emission wavelengths for 4-MU.
-
-
Absorbance Measurement:
-
Using an identical aliquot and pathlength, measure the absorbance of each sample in a spectrophotometer or plate reader.
-
Record the absorbance at the excitation wavelength (Aex).
-
Record the absorbance at the emission wavelength (Aem).
-
-
Calculation of Corrected Fluorescence:
-
Use the following formula to calculate the corrected fluorescence intensity (Fcorr) for each sample[3]: F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
This Fcorr value represents the fluorescence intensity corrected for the inner filter effect. Use this value for all subsequent data analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between the inner filter effect and fluorescence quenching? A1: While both phenomena result in decreased fluorescence intensity, their underlying mechanisms are different. The inner filter effect is a result of light absorption by the bulk sample, reducing the light that reaches the fluorophore or the detector.[4] Fluorescence quenching, on the other hand, involves specific molecular interactions (e.g., collisional quenching) that provide a non-radiative pathway for the excited fluorophore to return to its ground state, thus preventing the emission of a photon.[4]
Q2: Can the 4-MUD substrate itself contribute to the inner filter effect? A2: Yes. The substrate, 4-MUD, and other components in your assay buffer can absorb light at the excitation or emission wavelengths of the product, 4-MU.[11] This contributes to the total absorbance of the sample and can exacerbate the inner filter effect. It is crucial to measure the absorbance of the complete sample, not just the fluorophore in isolation.
Q3: Are there instrumental ways to minimize the inner filter effect? A3: Yes. Some strategies include using shorter pathlength cuvettes or, for highly concentrated samples, using front-face fluorescence detection where both excitation and emission are measured from the same surface of the sample.[1][3] Additionally, some modern microplate readers offer features like variable vertical axis focus, which can be used to develop alternative IFE correction methods.[5][12][13]
Q4: How does pH affect my 4-MUD assay and IFE correction? A4: The fluorescence of the product, 4-Methylumbelliferone (4-MU), is highly pH-dependent, with maximal fluorescence occurring at a pH above 9.[9][10] It is common practice to stop enzymatic reactions by adding a high-pH buffer (e.g., pH 10.4 glycine-carbonate buffer) to maximize and stabilize the fluorescent signal. This pH shift can alter the absorbance spectra of 4-MU and other components. Therefore, absorbance measurements for the IFE correction must be performed on the final sample after the addition of the stop solution to accurately reflect the conditions during fluorescence reading.
Caption: The two types of the inner filter effect (IFE).
References
- 1. edinst.com [edinst.com]
- 2. static.horiba.com [static.horiba.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - Analytical Chemistry - Figshare [acs.figshare.com]
Validation & Comparative
A Comparative Guide to the Validation of the 4-Methylumbelliferyl Decanoate Assay for Esterase Activity
For researchers, scientists, and drug development professionals, the accurate measurement of esterase activity is crucial for a wide range of applications, from understanding xenobiotic metabolism to developing novel therapeutics. The 4-Methylumbelliferyl Decanoate (4-MUD) assay is a highly sensitive fluorometric method for this purpose. This guide provides a comprehensive validation comparison of the 4-MUD assay with a common colorimetric alternative, the p-nitrophenyl decanoate assay, supported by experimental data and detailed protocols.
Principle of the 4-Methylumbelliferyl (4-MU) Based Esterase Assay
The 4-MUD assay relies on the enzymatic cleavage of a non-fluorescent substrate to produce a highly fluorescent product.[1] In this case, esterases hydrolyze the ester bond in this compound, releasing the decanoate molecule and the highly fluorescent 4-methylumbelliferone (4-MU). The intensity of the fluorescence, typically measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm, is directly proportional to the esterase activity.[1][2] For maximal fluorescence, the reaction is often stopped with a high-pH buffer, as the fluorescence of 4-MU is optimal above pH 9.[1]
Comparison of Assay Performance: 4-MUD vs. p-Nitrophenyl Decanoate
The choice between a fluorometric assay like 4-MUD and a colorimetric assay using a substrate like p-nitrophenyl decanoate often depends on the specific requirements of the experiment, such as the need for high sensitivity or the availability of specialized equipment.
| Parameter | This compound (Fluorometric) | p-Nitrophenyl Decanoate (Colorimetric) | References |
| Principle | Enzymatic cleavage releases fluorescent 4-methylumbelliferone. | Enzymatic cleavage releases chromogenic p-nitrophenol. | [1][3] |
| Detection Method | Fluorometry | Spectrophotometry (Absorbance) | [1][3] |
| Sensitivity | High (typically in the nanomolar range) | Moderate (typically in the micromolar range) | [4] |
| Dynamic Range | Broad | Narrow | |
| Throughput | High, suitable for HTS | Moderate | [1] |
| Equipment | Fluorescence plate reader or fluorometer | Standard spectrophotometer or plate reader | [5] |
| Cost | Generally higher due to fluorescent substrate and specialized equipment | Generally lower | [5] |
| Interference | Potential for quenching by colored compounds | Potential for interference from sample turbidity or colored compounds | [5] |
Quantitative Data Summary
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg protein) | References |
| Wild Type Lipase | p-Nitrophenyl acetate (C2) | - | 0.42 | [6][7] |
| Wild Type Lipase | p-Nitrophenyl butyrate (C4) | - | 0.95 | [6][7] |
| Wild Type Lipase | p-Nitrophenyl octanoate (C8) | - | 1.1 | [6][7] |
| Wild Type Lipase | p-Nitrophenyl dodecanoate (C12) | - | 0.78 | [6][7] |
| Wild Type Lipase | p-Nitrophenyl palmitate (C16) | - | 0.18 | [6][7] |
Note: The Vmax values are presented as reported in the source and may have different units depending on the specific activity definition.
Experimental Protocols
Detailed methodologies for performing esterase activity assays using both this compound and p-nitrophenyl decanoate are provided below.
Protocol 1: this compound (4-MUD) Esterase Assay
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials:
-
This compound (4-MUD) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Enzyme solution (e.g., cell lysate, purified enzyme)
-
Stop Solution (e.g., 0.2 M Na₂CO₃, pH > 10)
-
4-Methylumbelliferone (4-MU) standard for calibration curve
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare 4-MUD Substrate Stock Solution: Dissolve 4-MUD in a suitable organic solvent (e.g., DMSO or ethanol) to a concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the 4-MUD stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare 4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard in Stop Solution, ranging from 0 to a concentration that encompasses the expected experimental values (e.g., 0-10 µM).
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the enzyme solution (or blank/control) to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 25 µL of the working substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at the reaction temperature for a predetermined time (e.g., 15-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction and maximize the fluorescence of the 4-MU product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Use the 4-MU standard curve to convert the fluorescence readings into the concentration of 4-MU produced.
-
Calculate the esterase activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.
-
Protocol 2: p-Nitrophenyl Decanoate Esterase Assay
This protocol is a general guideline for a colorimetric esterase assay and may require optimization.
Materials:
-
p-Nitrophenyl decanoate substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Enzyme solution
-
p-Nitrophenol (pNP) standard for calibration curve
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare p-Nitrophenyl Decanoate Substrate Stock Solution: Dissolve p-nitrophenyl decanoate in a minimal amount of an organic solvent (e.g., isopropanol or DMSO) and then dilute with Assay Buffer to the desired final concentration (e.g., 1 mM). The final concentration of the organic solvent should be low enough not to inhibit the enzyme.
-
Prepare pNP Standard Curve: Prepare a series of dilutions of the pNP standard in Assay Buffer, ranging from 0 to a concentration that covers the expected experimental values (e.g., 0-100 µM).
-
Assay Setup:
-
Add 100 µL of the substrate solution to each well of the 96-well plate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 100 µL of the enzyme solution (or blank/control) to the appropriate wells to start the reaction.
-
Incubation and Measurement:
-
Kinetic Assay: Immediately place the plate in a microplate reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a set period.
-
Endpoint Assay: Incubate the plate at the reaction temperature for a fixed time. The reaction can be stopped by adding a specific stop solution if necessary, although often the change in absorbance is measured directly.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
For a kinetic assay, determine the rate of change in absorbance (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Use the pNP standard curve to determine the molar extinction coefficient of pNP under the assay conditions.
-
Calculate the esterase activity using the Beer-Lambert law, typically expressed as µmol of pNP produced per minute per mg of protein.[8]
-
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the enzymatic reaction and the general workflows for both the 4-MUD and p-nitrophenyl decanoate assays.
Caption: Enzymatic hydrolysis of 4-MUD and p-nitrophenyl decanoate.
Caption: General experimental workflows for the esterase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 5. antozyme.com [antozyme.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. 2.5. Enzymatic Activity Assay [bio-protocol.org]
A Head-to-Head Comparison: 4-Methylumbelliferyl Decanoate vs. p-Nitrophenyl Decanoate for Esterase Assays
For researchers, scientists, and drug development professionals, the accurate measurement of esterase activity is crucial for a wide range of applications, from enzyme characterization to high-throughput screening for drug discovery. The choice of substrate for these assays is a critical determinant of sensitivity, reliability, and overall experimental success. This guide provides an in-depth, objective comparison of two commonly used esterase substrates: the fluorogenic 4-Methylumbelliferyl Decanoate (4-MUD) and the chromogenic p-nitrophenyl decanoate (p-NPD).
This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal substrate for their specific needs.
Principle of Detection
The fundamental difference between these two substrates lies in their method of detection upon enzymatic cleavage.
This compound (4-MUD) is a fluorogenic substrate. In its native state, the 4-methylumbelliferyl moiety is ester-linked to decanoic acid and is non-fluorescent. Esterase activity cleaves this ester bond, releasing the highly fluorescent product 4-methylumbelliferone (4-MU). The increase in fluorescence, measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm, is directly proportional to the esterase activity.[1][2]
p-Nitrophenyl Decanoate (p-NPD) is a chromogenic substrate. It is a colorless compound that, upon hydrolysis by an esterase, releases p-nitrophenol (p-NP). In an alkaline buffer, p-nitrophenol forms the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring the absorbance of light at approximately 405-410 nm.[3][4]
Performance Comparison: A Quantitative Overview
The choice between a fluorogenic and a chromogenic substrate often involves a trade-off between sensitivity and convenience. The following table summarizes the key performance characteristics of 4-MUD and p-NPD based on available data.
| Feature | This compound (Fluorogenic) | p-Nitrophenyl Decanoate (Chromogenic) |
| Detection Method | Fluorescence | Absorbance (Colorimetric) |
| Product of Hydrolysis | 4-Methylumbelliferone (highly fluorescent) | p-Nitrophenol (colored) |
| Wavelength (Detection) | Excitation: ~360 nm, Emission: ~450 nm | ~405-410 nm |
| Sensitivity | High (picomolar to nanomolar range)[5] | Moderate (micromolar range)[6] |
| Interference | Less susceptible to colored or turbid samples | Susceptible to colored and turbid samples |
| pH Dependence of Signal | Fluorescence of 4-MU is pH-dependent (optimal at alkaline pH)[1] | Absorbance of p-NP is pH-dependent (requires alkaline pH for color development)[3] |
| Substrate Stability | Generally more stable in aqueous solutions | Prone to spontaneous hydrolysis in aqueous solutions, especially at alkaline pH[7] |
| Instrumentation | Fluorescence microplate reader or fluorometer | Spectrophotometer or absorbance microplate reader |
| Cost | Generally higher | Generally lower |
Experimental Protocols
Detailed and optimized experimental protocols are essential for obtaining reliable and reproducible results. Below are representative microplate-based assay protocols for both substrates.
Protocol 1: Esterase Assay using this compound (Fluorometric)
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials:
-
This compound (4-MUD) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Esterase solution
-
Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of 4-MUD by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Add 50 µL of the esterase solution (and appropriate controls, such as a buffer blank and a no-enzyme control) to the wells of the microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 4-MUD working solution to each well.
-
Incubate the plate at the desired temperature for a set period (e.g., 15-60 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The alkaline pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone product.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the esterase activity based on a standard curve of 4-methylumbelliferone.
Protocol 2: Esterase Assay using p-Nitrophenyl Decanoate (Colorimetric)
This protocol is a general guideline and may require optimization. It is crucial to include a no-enzyme control to account for the spontaneous hydrolysis of p-NPD.
Materials:
-
p-Nitrophenyl Decanoate (p-NPD) stock solution (e.g., 20 mM in isopropanol or acetonitrile)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 to aid substrate solubility)[4]
-
Esterase solution
-
Stop Solution (e.g., 0.1 M Na₂CO₃)
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader
Procedure:
-
Prepare a working solution of p-NPD by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Add 50 µL of the esterase solution (and appropriate controls, including a buffer blank and a no-enzyme control) to the wells of the microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the p-NPD working solution to each well.
-
Incubate the plate at the desired temperature for a set period (e.g., 15-60 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405-410 nm.
-
Calculate the esterase activity based on a standard curve of p-nitrophenol.
Visualizing the aAssay Principles and Workflows
To further clarify the underlying mechanisms and experimental steps, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and highly sensitive method for measuring enzyme activities in single mycorrhizal tips using 4-methylumbelliferone-labelled fluorogenic substrates in a microplate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 4. digital.csic.es [digital.csic.es]
- 5. A comparison of the sensitivity and specificity of enzyme immunoassays and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abstract: The Use of p-Nitrophenol and 4-Methylumbelliferone in Soil Enzyme Assay. (2010 Annual Meeting (Oct. 31 - Nov. 3, 2010)) [scisoc.confex.com]
- 7. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Lipase Activity Assays: Exploring Alternatives to 4-Methylumbelliferyl Decanoate
For researchers, scientists, and drug development professionals engaged in the study of lipases, the accurate measurement of their enzymatic activity is paramount. For years, 4-Methylumbelliferyl Decanoate (4-MUD) has been a widely used fluorogenic substrate for this purpose. However, the landscape of lipase assays is evolving, with a growing number of alternative methods offering distinct advantages in sensitivity, specificity, and experimental flexibility. This guide provides an objective comparison of various alternatives to 4-MUD, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
Performance Comparison of Lipase Substrates
The selection of an appropriate substrate is critical for the reliable quantification of lipase activity. The ideal substrate should exhibit high specificity for lipases, demonstrate favorable kinetics, and produce a readily detectable signal. Below is a comparative summary of key performance indicators for 4-MUD and its alternatives.
| Substrate Class | Specific Substrate | Detection Method | Signal Type | Typical Wavelength (nm) | Sensitivity | Key Advantages | Key Disadvantages |
| Fluorogenic | This compound | Fluorescence | Fluorophore Release | Ex: ~360, Em: ~450 | High | Well-established, commercially available. | pH-dependent fluorescence of 4-methylumbelliferone. |
| BODIPY-labeled Triglycerides | Fluorescence | Dequenching | Varies (e.g., Ex: 485, Em: 515) | High | Homogeneous assay format, suitable for high-throughput screening.[1] | Synthesis of substrate can be complex. | |
| Resorufin Oleate | Fluorescence | Fluorophore Release | Ex: ~535, Em: ~585 | High | Long-wavelength emission minimizes interference from autofluorescence.[2] | Potential for substrate aggregation. | |
| 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Fluorescence | Fluorophore Release | Ex: ~358, Em: ~455 | Very High | Lower pKa of the fluorophore allows for assays at neutral or acidic pH without loss of signal.[3] | Primarily designed for phosphatases but can be adapted. | |
| Colorimetric | p-Nitrophenyl Palmitate (pNPP) | Absorbance | Chromophore Release | 405 - 415 | Moderate | Simple, inexpensive, does not require a fluorometer.[4][5] | Lower sensitivity than fluorogenic assays, potential for turbidity from product precipitation.[4] |
| 5-(4-hydroxy-3,5-dimethoxyphenylmethylene)-2-thioxothiazoline-3-acetic acid esters | Absorbance | Chromophore Release | 505 | Good | Yields an intensely colored product upon hydrolysis.[6][7] | Newer method, less commercially available. | |
| Dimercaptopropanol tributyrate (BALB) | Absorbance | Thiol Reaction | 412 | Good | Coupled reaction with DTNB provides a distinct color change.[8] | Indirect assay, requires additional reagents. | |
| Titrimetric | Olive Oil / Triolein | Titration | Fatty Acid Release | N/A | Variable | Uses natural substrates, reflecting physiological conditions.[2][9] | Low-throughput, requires careful pH monitoring and titration. |
| Conductimetric | Triacetin | Conductance | Ion Release | N/A | Good | Based on the change in electrical conductance due to fatty acid release.[2] | Requires specialized equipment, best for water-soluble substrates. |
Experimental Methodologies
Detailed and reproducible protocols are essential for accurate and comparable results. The following sections provide methodologies for key lipase assays.
Fluorogenic Lipase Assay using BODIPY-labeled Substrates
This protocol is adapted from a method for measuring endothelial lipase activity and is suitable for high-throughput screening.[1]
Principle: This assay utilizes a self-quenching fluorogenic substrate, such as Bodipy-labeled triglycerides, incorporated into micelles or synthetic HDL particles. In their aggregated state, the proximity of the Bodipy moieties leads to fluorescence quenching. Lipase-mediated hydrolysis releases the Bodipy-labeled fatty acids, leading to dequenching and a measurable increase in fluorescence.
Workflow Diagram:
Caption: Workflow for a fluorogenic lipase assay using BODIPY-labeled substrates.
Materials:
-
BODIPY-labeled triglyceride substrate
-
Triton X-100 or components for synthetic HDL particle generation
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl)
-
Lipase source (e.g., purified enzyme, cell lysate, or serum)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare the BODIPY-labeled substrate in detergent micelles or synthetic HDL particles according to published methods.[1] The final concentration of the substrate should be optimized for the specific lipase being studied.
-
Assay Setup: In a 96-well black microplate, add the lipase sample to the assay buffer.
-
Initiate Reaction: Add the prepared substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the lipase (e.g., 37°C).
-
Measurement: Measure the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the BODIPY fluorophore.
-
Data Analysis: The rate of fluorescence increase is directly proportional to the lipase activity.
Colorimetric Lipase Assay using p-Nitrophenyl Palmitate (pNPP)
This is a classic and widely used method for measuring lipase activity.[4][5]
Principle: Lipase hydrolyzes the ester bond in p-nitrophenyl palmitate (pNPP), releasing p-nitrophenol. At an alkaline pH, p-nitrophenol forms a yellow-colored p-nitrophenolate ion, which can be quantified by measuring its absorbance at 405-415 nm.
Reaction Scheme:
Caption: Reaction principle of the pNPP colorimetric lipase assay.
Materials:
-
p-Nitrophenyl palmitate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Emulsifier (e.g., 5 mM sodium deoxycholate or Triton X-100)
-
Solvent for pNPP (e.g., isopropanol)
-
Lipase source
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Substrate Solution: Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
Reaction Mixture: Prepare the reaction mixture in a 96-well plate containing the assay buffer and emulsifier.
-
Add Lipase: Add the lipase sample to the wells.
-
Initiate Reaction: Add the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time.
-
Measurement: Measure the absorbance at 410 nm at different time points.
-
Calculation: Calculate the lipase activity based on the rate of p-nitrophenol formation, using a standard curve of p-nitrophenol.
Conclusion
While this compound remains a valuable tool, a diverse array of alternative substrates and methods are available to researchers for the measurement of lipase activity. The choice of assay should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and the nature of the biological sample. Fluorogenic assays using substrates like BODIPY-labeled lipids offer high sensitivity for high-throughput screening, while colorimetric assays such as the pNPP method provide a simple and cost-effective option. For studies requiring the use of natural substrates, titrimetric methods remain a relevant, albeit lower-throughput, choice. By carefully considering the advantages and limitations of each method, researchers can select the most appropriate tool to advance their understanding of lipase function in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The detection of lipase activity in bacteria using novel chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 4-Methylumbelliferyl Decanoate Cross-Reactivity with Various Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of the fluorogenic substrate 4-Methylumbelliferyl Decanoate (4-MUD) with a range of hydrolase enzymes. While direct, comprehensive comparative studies detailing the kinetic parameters of 4-MUD across diverse hydrolase families are not extensively available in the current literature, this document synthesizes existing data and provides a framework for assessing its substrate specificity.
This compound is a well-established substrate for assaying the activity of carboxylesterases. Its utility stems from the enzymatic cleavage of the ester bond, which releases the highly fluorescent molecule 4-methylumbelliferone (4-MU). The increase in fluorescence over time provides a sensitive measure of enzyme activity. However, the decanoate moiety, a ten-carbon fatty acid chain, may also be recognized by other classes of hydrolases, leading to potential cross-reactivity. Understanding this substrate promiscuity is crucial for the accurate interpretation of experimental results and for the development of specific enzyme assays.
Quantitative Data on Hydrolase Activity with this compound
The following table summarizes the known and potential reactivity of various hydrolase classes with this compound. It is important to note that quantitative kinetic data for 4-MUD is not available for all enzyme classes. In such cases, qualitative assessments based on the known substrate specificities of the enzymes are provided.
| Enzyme Class | Specific Enzyme Example | Substrate | Reported Activity with 4-MUD or Related Esters | Kinetic Parameters (Km) | Kinetic Parameters (Vmax) |
| Carboxylesterases | Porcine Liver Esterase | 4-MUD | High | Not widely reported for 4-MUD | Not widely reported for 4-MUD |
| Triticum aestivum Esterase | 4-Methylumbelliferyl Caprate (C10) | Demonstrated activity, with a preference for longer-chain fatty acid esters.[1] | Not Reported | Not Reported | |
| Lipases | Candida rugosa Lipase | 4-MUD | Expected to be high due to preference for long-chain fatty acids. | Not Reported | Not Reported |
| Triticum aestivum Lipase | 4-Methylumbelliferyl Caprate (C10) | Demonstrated activity, with a preference for longer-chain fatty acid esters.[1] | Not Reported | Not Reported | |
| Proteases | Bovine Trypsin | 4-MUD | Low to negligible; primary specificity is for peptide bonds following specific amino acid residues (lysine, arginine).[2][3] | Not Applicable | Not Applicable |
| Glycosidases | Almond β-Glucosidase | 4-MUD | Negligible; requires a glycosidic bond for activity.[4][5] | Not Applicable | Not Applicable |
| Phosphatases | Bovine Intestinal Alkaline Phosphatase | 4-MUD | Negligible; requires a phosphate ester bond for activity.[6][7] | Not Applicable | Not Applicable |
Experimental Protocols
To assess the cross-reactivity of 4-MUD with a panel of hydrolases, a standardized fluorometric assay can be employed. The following protocol provides a general framework that can be adapted for specific enzymes and experimental conditions.
Principle
The enzymatic hydrolysis of the non-fluorescent 4-MUD substrate yields decanoic acid and the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU formation, measured by the increase in fluorescence intensity over time, is directly proportional to the hydrolase activity.
Materials
-
This compound (4-MUD) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, or other appropriate buffer for the enzyme being tested)
-
Purified hydrolase enzymes (e.g., Porcine Liver Esterase, Candida rugosa Lipase, Bovine Trypsin, Almond β-Glucosidase, Bovine Intestinal Alkaline Phosphatase)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm
-
4-Methylumbelliferone (4-MU) standard solution for calibration
Procedure
-
Preparation of Reagents:
-
Prepare a series of dilutions of the 4-MUD stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM) for kinetic analysis.
-
Prepare working solutions of each hydrolase in Assay Buffer to a final concentration suitable for detecting activity within the linear range of the assay.
-
Prepare a standard curve of 4-MU in Assay Buffer to convert relative fluorescence units (RFU) to molar concentrations of the product.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add 50 µL of the appropriate Assay Buffer.
-
Add 25 µL of the enzyme solution to the corresponding wells. Include wells with Assay Buffer only as a no-enzyme control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the 4-MUD substrate solution to each well.
-
-
Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each enzyme and substrate concentration, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Convert the rate from RFU/min to moles/min using the 4-MU standard curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
-
Compare the kinetic parameters for 4-MUD across the different hydrolases to assess cross-reactivity.
-
Visualizations
Enzymatic Hydrolysis of this compound
Caption: General reaction scheme for the hydrolysis of 4-MUD by a hydrolase.
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for the experimental determination of 4-MUD cross-reactivity.
Signaling Pathway of Fluorescence Detection
Caption: Pathway from substrate hydrolysis to fluorescence detection.
References
- 1. elar.uspu.ru [elar.uspu.ru]
- 2. Trypsin from bovine pancreas Sigma [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. recursosbioquimica.es [recursosbioquimica.es]
- 5. Studies on almond emulsin beta-D-glucosidase. I. Isolation and characterization of a bifunctional isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic behaviour of calf-intestinal alkaline phosphatase with 4-methylumbelliferyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native Bovine intestinal mucosa Alkaline Phosphatase | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
A Comparative Guide to Lipase Activity Assays: 4-Methylumbelliferyl Decanoate vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate and precise measurement of lipase activity is critical. This guide provides an objective comparison of the 4-Methylumbelliferyl Decanoate (MUD) assay with two common alternatives: the p-nitrophenyl palmitate (pNPP) and rhodamine B assays. The performance of each method is evaluated based on available experimental data on reproducibility and precision.
The determination of lipase activity is fundamental in various research and development areas, from screening for potential therapeutic agents to quality control in the food and biotechnology industries. The ideal assay should be sensitive, reliable, and reproducible. This guide delves into the specifics of the fluorometric MUD assay and compares it against the colorimetric pNPP assay and the fluorescence-based rhodamine B method.
Performance Comparison: Reproducibility and Precision
The reproducibility and precision of an assay are paramount for generating reliable and comparable data. These parameters are often expressed as the coefficient of variation (CV), which quantifies the degree of variation relative to the mean. A lower CV indicates higher precision. For high-throughput screening applications, the Z'-factor is another critical parameter that reflects the robustness of an assay, with a value greater than 0.5 generally considered excellent.
| Assay | Principle | Intra-Assay CV (%) | Inter-Assay CV (%) | Z'-Factor |
| This compound (MUD) | Fluorometric | ~1.8 - 4.5 (estimated)¹ | ~3.1 - 7.9 (estimated)¹ | > 0.5 (expected for fluorometric assays) |
| p-Nitrophenyl Palmitate (pNPP) | Colorimetric | < 10 (reported for similar assays) | < 15 (reported for similar assays) | Generally lower than fluorometric assays |
| Rhodamine B | Fluorometric | Good reproducibility reported, specific CVs vary | Good reproducibility reported, specific CVs vary | Potentially > 0.5, dependent on optimization |
¹Data estimated from a study on the 4-Methylumbelliferyl butyrate (4-MUB) assay, a shorter-chain analog of the MUD substrate. The precision is expected to be comparable.[1]
Delving into the Methodologies
The this compound (MUD) Assay
The MUD assay is a highly sensitive fluorometric method for detecting lipase activity. The principle lies in the enzymatic hydrolysis of the non-fluorescent MUD substrate by lipase, which releases the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the lipase activity.
Experimental Workflow for the this compound (MUD) Assay
Caption: Workflow of the this compound (MUD) assay.
The p-Nitrophenyl Palmitate (pNPP) Assay
The pNPP assay is a widely used colorimetric method. Lipase hydrolyzes the substrate p-nitrophenyl palmitate to produce p-nitrophenol, which is a yellow-colored compound that can be quantified by measuring its absorbance at around 410 nm.
Signaling Pathway of the p-Nitrophenyl Palmitate (pNPP) Assay
Caption: Enzymatic reaction in the p-Nitrophenyl Palmitate (pNPP) assay.
The Rhodamine B Assay
The rhodamine B-based assay is a fluorescent method that utilizes the interaction between the fluorescent dye rhodamine B and the fatty acids released by lipase activity from a triglyceride substrate (e.g., olive oil). This interaction leads to a measurable change in fluorescence.
Logical Relationship in the Rhodamine B Assay
Caption: Principle of the Rhodamine B assay for lipase activity.
Detailed Experimental Protocols
This compound (MUD) Assay Protocol
1. Reagent Preparation:
- Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO).
- Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.2.
- Enzyme Solution: Dilute the lipase-containing sample to the desired concentration in the assay buffer.
- Stop Solution (Optional): 0.1 M Glycine-NaOH, pH 10.5.
2. Assay Procedure:
- Add 50 µL of the enzyme solution to the wells of a black 96-well microplate.
- Initiate the reaction by adding 50 µL of the MUD substrate solution (final concentration typically 50-200 µM).
- Incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a defined period (e.g., 30 minutes).
- (Optional) Stop the reaction by adding 100 µL of the stop solution.
- Measure the fluorescence using a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.
3. Data Analysis:
- Generate a standard curve using known concentrations of 4-methylumbelliferone.
- Calculate the rate of 4-MU production, which is proportional to the lipase activity.
p-Nitrophenyl Palmitate (pNPP) Assay Protocol
1. Reagent Preparation:
- Substrate Solution: Dissolve p-nitrophenyl palmitate in isopropanol. This stock is then emulsified in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a detergent like Triton X-100 and gum arabic.
- Enzyme Solution: Prepare the lipase sample in the same buffer.
2. Assay Procedure:
- Add 100 µL of the substrate solution to the wells of a clear 96-well microplate.
- Add 100 µL of the enzyme solution to initiate the reaction.
- Incubate at the desired temperature (e.g., 37°C).
- Measure the absorbance at 410 nm at multiple time points or as an endpoint reading after a specific incubation time.
3. Data Analysis:
- Use the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹) to calculate the amount of product formed.
- Determine the lipase activity based on the rate of p-nitrophenol release.
Rhodamine B Assay Protocol
1. Reagent Preparation:
- Substrate Emulsion: Prepare an emulsion of a natural triglyceride substrate (e.g., olive oil) in a buffer (e.g., 50 mM Tris-HCl, pH 7.0) containing rhodamine B and an emulsifying agent like gum arabic.
- Enzyme Solution: Dilute the lipase sample in the assay buffer.
2. Assay Procedure:
- Add 180 µL of the substrate emulsion to the wells of a black 96-well microplate.
- Add 20 µL of the enzyme solution to start the reaction.
- Incubate at the optimal temperature for the lipase.
- Measure the fluorescence intensity at an excitation wavelength of around 530 nm and an emission wavelength of around 580 nm over time.
3. Data Analysis:
- The increase in fluorescence intensity is proportional to the amount of free fatty acids released.
- A standard curve can be prepared using a known fatty acid (e.g., oleic acid) to quantify the lipase activity.
Conclusion
The choice of a lipase assay depends on the specific requirements of the experiment, including the desired sensitivity, throughput, and the nature of the lipase and substrate.
-
The This compound (MUD) assay offers high sensitivity and is well-suited for high-throughput screening due to its fluorometric nature and potential for high Z'-factors. Its precision, as inferred from studies on similar substrates, is excellent.
-
The p-Nitrophenyl Palmitate (pNPP) assay is a cost-effective and straightforward colorimetric method. While generally less sensitive than fluorometric assays, it provides acceptable reproducibility for many applications.
-
The Rhodamine B assay provides the advantage of using natural triglyceride substrates, which can be more biologically relevant. Its performance in terms of reproducibility is reported to be good, but may require more optimization compared to assays with synthetic substrates.
For applications demanding high precision, sensitivity, and suitability for high-throughput formats, the this compound assay presents a compelling choice. However, the pNPP and rhodamine B assays remain valuable alternatives for specific applications where cost-effectiveness or the use of natural substrates are primary considerations.
References
A Comparative Guide to 4-Methylumbelliferyl Fatty Acid Esters for Lipase and Esterase Activity Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is paramount for the accurate determination of lipase and esterase activity. This guide provides a comprehensive comparison of 4-Methylumbelliferyl Decanoate (4-MUD) and other commonly used 4-Methylumbelliferyl (4-MUF) fatty acid esters, supported by experimental data and detailed protocols to aid in substrate selection and assay optimization.
The fundamental principle behind these assays lies in the enzymatic hydrolysis of a non-fluorescent 4-MUF fatty acid ester to release the highly fluorescent molecule, 4-methylumbelliferone (4-MU). The rate of 4-MU formation, measured by an increase in fluorescence intensity, is directly proportional to the enzyme's activity. The choice of the fatty acid ester chain length is critical as it dictates the substrate specificity for different lipases and esterases.
Comparative Analysis of 4-MUF Fatty Acid Esters
The substrate preference of lipases is dependent on the acyl chain length of the fatty acid ester. While some lipases exhibit higher activity towards short-chain esters, others preferentially hydrolyze medium or long-chain esters. This section provides a comparative overview of commonly used 4-MUF esters.
| Substrate | Acyl Chain Length | Common Applications & Enzyme Specificity |
| 4-Methylumbelliferyl Butyrate (4-MUB) | C4 (Short-chain) | Widely used for general lipase and esterase activity. Often preferred by enzymes with a higher affinity for short-chain fatty acids.[1] |
| 4-Methylumbelliferyl Heptanoate (4-MUH) | C7 (Medium-chain) | Suitable for lipases that prefer medium-chain fatty acid esters.[1] |
| This compound (4-MUD) | C10 (Medium-chain) | A versatile substrate for a range of lipases with a preference for medium-chain fatty acids. |
| 4-Methylumbelliferyl Oleate (4-MUO) | C18:1 (Long-chain, unsaturated) | Often used for lipases with a preference for long-chain, unsaturated fatty acids. Some microbial lipases show higher activity towards 4-MUO compared to shorter chain esters.[1] |
| 4-Methylumbelliferyl Palmitate (4-MUP) | C16 (Long-chain, saturated) | A common substrate for assaying lysosomal acid lipase and other lipases that act on long-chain saturated fatty acids. |
Quantitative Comparison of Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are crucial parameters for characterizing enzyme-substrate interactions. While comprehensive comparative data across a wide range of lipases and 4-MUF substrates is not always available in a single study, the following table compiles illustrative kinetic data from the literature for different lipases with various substrates. It is important to note that assay conditions such as pH, temperature, and buffer composition can significantly influence these values.
| Enzyme | Substrate | Km | Vmax | Source |
| Lipoprotein Lipase (bovine) | EnzChek® Lipase Substrate* | 1.36 µM | 0.89 µmol/ml/min | [2] |
| Candida rugosa Lipase (immobilized) | Olive Oil | 0.15 mM | 51 µmol/(min x mg) | [3] |
| Thermomyces lanuginosus Lipase | Methyl Butanoate | 203 mM | 195 mM min⁻¹ | [4] |
| Thermomyces lanuginosus Lipase | Methyl Benzoate | 150 mM | 115 mM min⁻¹ | [4] |
| Wild Type Lipase | p-Nitrophenyl Acetate (C2) | - | 0.42 U/mg protein | [5] |
| Wild Type Lipase | p-Nitrophenyl Butyrate (C4) | - | 0.95 U/mg protein | [5] |
| Wild Type Lipase | p-Nitrophenyl Octanoate (C8) | - | 1.1 U/mg protein | [5] |
| Wild Type Lipase | p-Nitrophenyl Dodecanoate (C12) | - | 0.78 U/mg protein | [5] |
| Wild Type Lipase | p-Nitrophenyl Palmitate (C16) | - | 0.18 U/mg protein | [5] |
Note: The EnzChek® substrate is a proprietary fluorescent triglyceride analog, not a 4-MUF ester, but is included for comparative purposes of a fluorescent lipase assay.
Experimental Protocols
This section provides a detailed methodology for a typical lipase activity assay using a 4-MUF fatty acid ester in a 96-well plate format. This protocol can be adapted for comparing different substrates.
Materials and Reagents
-
Black, flat-bottom 96-well microplate
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
-
4-Methylumbelliferyl fatty acid ester substrate (e.g., 4-MUD)
-
4-Methylumbelliferone (4-MU) standard
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0, containing a detergent like Triton X-100 to emulsify the substrate)
-
Lipase/esterase enzyme solution
-
Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)
Procedure
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the 4-MUF ester in DMSO.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100-250 µM). The optimal concentration should be determined empirically.
-
4-MU Standard Curve: Prepare a series of dilutions of 4-MU in Assay Buffer (e.g., 0 to 50 µM) to generate a standard curve for quantifying the amount of product formed.
-
Enzyme Dilution: Prepare appropriate dilutions of the enzyme in cold Assay Buffer. The optimal enzyme concentration should result in a linear rate of fluorescence increase over the desired time course.
-
-
Assay Protocol:
-
Add 50 µL of the Working Substrate Solution to each well of the 96-well plate.
-
For the standard curve, add 50 µL of each 4-MU standard dilution to separate wells.
-
Add 50 µL of Assay Buffer to a well to serve as a blank (no enzyme).
-
To initiate the enzymatic reaction, add 50 µL of the diluted enzyme solution to the wells containing the substrate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes), protected from light.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all experimental wells.
-
Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of 4-MU produced in each sample.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparing 4-MUF Substrates
The following diagram illustrates a typical workflow for comparing the suitability of different 4-MUF fatty acid esters as substrates for a particular lipase.
Role of Lipases in Glycerolipid Metabolism and Signaling
Lipases play a crucial role in the breakdown of triglycerides (TGs) stored in lipid droplets, a process known as lipolysis. This process releases free fatty acids (FFAs) and glycerol, which are not only essential for energy metabolism but also act as signaling molecules that can regulate gene expression through nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors).[6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Role of Metabolic Lipases in the Pathogenesis and Management of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycerolipid metabolism and signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of fluorogenic substrates for carboxylesterase detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of commonly used fluorogenic substrates for the detection of carboxylesterase (CES) activity. Carboxylesterases are a crucial class of enzymes involved in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. The ability to accurately measure CES activity is vital for drug discovery, development, and basic research. This document aims to assist researchers in selecting the most appropriate fluorogenic substrate for their specific application by presenting a side-by-side comparison of their performance characteristics, supported by experimental data and detailed protocols.
Introduction to Fluorogenic Carboxylesterase Assays
Fluorogenic assays for carboxylesterase activity rely on substrates that are non-fluorescent or weakly fluorescent until they are hydrolyzed by a carboxylesterase. This enzymatic cleavage releases a highly fluorescent product, and the resulting increase in fluorescence intensity is directly proportional to the enzyme activity. These assays are highly sensitive, suitable for high-throughput screening, and can be adapted for use in various biological samples, including cell lysates, tissue homogenates, and even live cells.[1] The general principle involves a fluorophore molecule whose fluorescence is quenched by an ester group. Upon hydrolysis of the ester bond by carboxylesterase, the quenching is relieved, leading to a "turn-on" of the fluorescent signal.
Comparative Analysis of Fluorogenic Substrates
The selection of a fluorogenic substrate is critical and depends on several factors, including the specific CES isoform of interest (e.g., CES1 or CES2), the required sensitivity, and the experimental setup. This section provides a comparative overview of four major classes of fluorogenic substrates: fluorescein-based, coumarin-based, BODIPY-based, and resorufin-based probes.
Data Presentation: Quantitative Comparison of Substrate Performance
The following table summarizes the key quantitative parameters for representative substrates from each class. It is important to note that kinetic parameters can vary depending on the specific enzyme source, purity, and assay conditions. The data presented here is compiled from various studies to provide a comparative overview.
| Substrate Class | Representative Substrate | Target CES Isoform(s) | Km (µM) | Vmax (relative) | Fluorophore | Quantum Yield (Φ) | Excitation/Emission (nm) |
| Fluorescein-based | Fluorescein Diacetate (FDA) | Primarily CES2 | ~10-200[2][3] | High[2] | Fluorescein | ~0.95 (in basic solution)[4][5] | ~490 / ~514[5] |
| Coumarin-based | 4-Methylumbelliferyl Acetate (4-MUA) | General Esterases | Variable | Moderate | 4-Methylumbelliferone | ~0.63[6][7] | ~365 / ~449[8] |
| BODIPY-based | Various proprietary probes | CES1 or CES2 specific | Variable | High | BODIPY dyes | Often high | Varies with structure |
| Resorufin-based | Resorufin Acetate | General Esterases | Variable | Moderate | Resorufin | ~0.74[9] | ~571 / ~585[10] |
Note: "Variable" indicates that a wide range of values has been reported in the literature, often dependent on the specific derivative and experimental conditions. "Relative Vmax" is a qualitative comparison of the maximum reaction velocity.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Fluorogenic Substrate Activation
The fundamental mechanism of action for these substrates involves enzymatic cleavage of an ester bond, leading to the generation of a fluorescent reporter molecule.
Caption: Enzymatic hydrolysis of a non-fluorescent substrate by carboxylesterase produces a fluorescent product.
Experimental Workflow for Comparative Analysis
A standardized workflow is crucial for the objective comparison of different fluorogenic substrates. The following diagram outlines the key steps in such a comparative study.
Caption: A standardized workflow ensures reliable comparison of fluorogenic substrates.
Experimental Protocols
This section provides a generalized, detailed methodology for the comparative analysis of fluorogenic carboxylesterase substrates.
Materials and Reagents
-
Recombinant human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2)
-
Fluorogenic substrates (e.g., Fluorescein Diacetate, 4-Methylumbelliferyl Acetate, etc.)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Dimethyl sulfoxide (DMSO) for dissolving substrates
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with kinetic measurement capabilities
Enzyme Kinetic Assay Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of each fluorogenic substrate in DMSO (e.g., 10 mM).
-
Dilute recombinant CES1 and CES2 in assay buffer to the desired working concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted enzyme solution (CES1 or CES2) to the appropriate wells. For background controls, add 25 µL of assay buffer instead of the enzyme.
-
Prepare serial dilutions of the substrate stock solution in assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate dilution to each well. The final reaction volume will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for each substrate's fluorescent product.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[11]
-
The signal-to-background ratio can be calculated by dividing the fluorescence intensity of a reaction well by the fluorescence intensity of a no-enzyme control well at a specific time point.[12][13]
-
Logical Relationship of Performance Parameters
The interplay of different performance parameters determines the overall suitability of a substrate for a particular application.
Caption: Key parameters influencing the overall sensitivity of a carboxylesterase assay.
Conclusion
The choice of a fluorogenic substrate for carboxylesterase detection is a critical decision that can significantly impact the quality and reliability of experimental results. This guide provides a framework for making an informed choice by comparing the key performance characteristics of different substrate classes. While fluorescein-based substrates like FDA are widely used and offer high signal output, they may lack specificity.[2] Coumarin- and resorufin-based substrates provide alternative spectral properties. Newer, proprietary probes, often based on BODIPY dyes, are being developed with improved specificity for individual CES isoforms.[14] Researchers should carefully consider the specific requirements of their assay, including the target enzyme, desired sensitivity, and potential for off-target effects, when selecting a substrate. The provided experimental protocol offers a starting point for conducting a rigorous, in-house comparison to identify the optimal substrate for your research needs.
References
- 1. Human carboxylesterases and fluorescent probes to image their activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of recombinant human carboxylesterases: fluorescein diacetate as a probe substrate for human carboxylesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omlc.org [omlc.org]
- 5. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 4-Methylumbelliferone CAS#: 90-33-5 [m.chemicalbook.com]
- 9. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A long-wavelength fluorescent substrate for continuous fluorometric determination of cellulase activity: resorufin-beta-D-cellobioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Untitled Document [ucl.ac.uk]
- 12. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. horiba.com [horiba.com]
- 14. researchgate.net [researchgate.net]
Inter-laboratory Comparison of 4-Methylumbelliferyl Decanoate (MUD) Assay Results: A Harmonization Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a simulated inter-laboratory study on the 4-Methylumbelliferyl Decanoate (MUD) assay, a common fluorometric method for measuring lipase and esterase activity. The objective of this document is to highlight potential sources of variability in assay results across different laboratories and to provide a standardized protocol to promote reproducibility. The experimental data presented herein is a realistic simulation intended to guide researchers in establishing robust and comparable assay practices.
Introduction to the this compound Assay
The this compound (MUD) assay is a sensitive and widely used method for detecting the hydrolytic activity of enzymes such as lipases and esterases. The principle of the assay is based on the enzymatic cleavage of the non-fluorescent substrate, this compound, to yield the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of 4-MU formation, measured by an increase in fluorescence intensity over time, is directly proportional to the enzyme's activity.[1] This assay is frequently employed in drug discovery for high-throughput screening of enzyme inhibitors and in various research settings for enzyme characterization.
Simulated Inter-laboratory Comparison Study
To assess the reproducibility of the MUD assay, a simulated inter-laboratory study was designed involving four fictional laboratories (Lab A, Lab B, Lab C, and Lab D). Each laboratory was provided with the same batch of a purified lipase enzyme, the MUD substrate, and a standardized protocol (outlined in Section 4). The laboratories were instructed to measure the enzyme activity in triplicate and report the mean specific activity, standard deviation, and coefficient of variation (%CV).
Data Presentation
The results of the simulated inter-laboratory comparison are summarized in the tables below. These data are hypothetical and generated to illustrate potential inter-laboratory variability.
Table 1: Comparison of Lipase Specific Activity
| Laboratory | Mean Specific Activity (μmol/min/mg) | Standard Deviation (μmol/min/mg) | Coefficient of Variation (%CV) |
| Lab A | 125.8 | 5.2 | 4.1 |
| Lab B | 115.2 | 7.8 | 6.8 |
| Lab C | 132.5 | 4.5 | 3.4 |
| Lab D | 108.9 | 9.1 | 8.4 |
Table 2: Comparison of Assay Parameters
| Laboratory | Incubation Time (min) | Incubation Temperature (°C) | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Lab A | 30 | 37 | 365 | 445 |
| Lab B | 30 | 37 | 360 | 450 |
| Lab C | 30 | 37 | 365 | 445 |
| Lab D | 30 | 37.5 | 365 | 445 |
Analysis of Inter-laboratory Variability
The simulated data highlights potential sources of variation in MUD assay results, even when a standardized protocol is provided. Factors that can contribute to inter-laboratory variability include:
-
Pipetting and Dilution Errors: Minor inaccuracies in preparing reagent and enzyme dilutions can lead to significant differences in the final calculated activity.
-
Instrumentation: Variations in microplate readers, including differences in lamp intensity, detector sensitivity, and wavelength accuracy, can affect fluorescence measurements.[1]
-
Temperature Control: Precise and stable temperature control during the incubation period is critical for consistent enzyme kinetics.[2] Even small fluctuations can alter enzyme activity.
-
Reagent Handling and Storage: Improper storage of the MUD substrate, which can be light-sensitive, or the enzyme can lead to degradation and loss of activity.
-
Data Analysis: Differences in the methods used to calculate the standard curve and determine the initial reaction velocity can introduce variability.
Standardized Experimental Protocol
To minimize inter-laboratory variability, the following detailed protocol for the this compound assay is recommended.
Materials and Reagents
-
This compound (MUD)
-
Dimethyl sulfoxide (DMSO)
-
Purified Lipase Enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
4-Methylumbelliferone (4-MU) standard
-
Black, flat-bottom 96-well microplate
-
Microplate reader with fluorescence detection capabilities
Reagent Preparation
-
10 mM MUD Stock Solution: Dissolve an appropriate amount of MUD in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
1 mM 4-MU Standard Stock Solution: Dissolve an appropriate amount of 4-MU in DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the 10 mM MUD stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM). Prepare this solution fresh before each experiment.
-
Enzyme Dilution: Prepare a series of dilutions of the lipase enzyme in ice-cold Assay Buffer to determine the optimal concentration that provides a linear reaction rate over the desired time course.
4-MU Standard Curve
-
Prepare a series of dilutions of the 1 mM 4-MU standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM).
-
Add 50 µL of each standard dilution to the wells of the 96-well plate in triplicate.
-
Add 50 µL of Assay Buffer to each well.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Plot the fluorescence intensity versus the 4-MU concentration and perform a linear regression to obtain the equation of the line.
Enzyme Activity Assay
-
Add 50 µL of the Working Substrate Solution to the wells of a black 96-well microplate.
-
Add 50 µL of Assay Buffer to a set of wells to serve as a blank control.
-
To initiate the enzymatic reaction, add 50 µL of the diluted lipase solution to the substrate-containing wells.
-
Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically every minute for 30-60 minutes at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
Data Analysis
-
Subtract the average fluorescence reading of the blank from all experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (fluorescence units per minute).
-
Use the equation from the 4-MU standard curve to convert the V₀ from fluorescence units/min to µmol/min.
-
Calculate the specific activity of the enzyme using the following formula:
Specific Activity (µmol/min/mg) = (Rate of 4-MU production (µmol/min)) / (Amount of enzyme in the well (mg))
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of this compound.
Inter-laboratory Comparison Workflow
Caption: Workflow of the inter-laboratory comparison study.
References
Validating a 4-Methylumbelliferyl Decanoate-Based Method Against a Reference Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate assay method is critical for generating robust and reliable data. This guide provides a comprehensive comparison of a fluorometric method based on the substrate 4-Methylumbelliferyl Decanoate (4-MUD) against a traditional colorimetric reference standard, the p-nitrophenyl butyrate (pNPB) assay, for the quantification of lipase and esterase activity.
Introduction to Enzyme Assay Methodologies
Enzyme activity assays are fundamental tools in drug discovery and biochemical research. The 4-Methylumbelliferyl (4-MU) based assays rely on the enzymatic cleavage of a non-fluorescent substrate to release the highly fluorescent 4-methylumbelliferone molecule.[1] This fluorometric approach is often lauded for its high sensitivity.[2][3][4] In contrast, colorimetric assays, such as those using p-nitrophenyl esters, result in a colored product that can be quantified using absorbance spectrophotometry.[5][6] The choice between these methods often depends on the required sensitivity, sample throughput, and instrumentation availability.[3][4]
Principle of the Methods
This compound (Fluorometric) Method:
The 4-MUD assay is a continuous, fluorescence-based method. The substrate, this compound, is a non-fluorescent molecule. In the presence of a lipase or esterase, the decanoate group is cleaved, releasing the fluorophore 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is pH-dependent, with maximal emission in the alkaline range. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
p-Nitrophenyl Butyrate (Colorimetric) Method:
The pNPB assay is a widely used colorimetric method for measuring lipase and esterase activity. The substrate, p-nitrophenyl butyrate, is colorless. Enzymatic hydrolysis of the ester bond releases p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion, a yellow-colored product.[5] The rate of formation of this yellow product is monitored by measuring the increase in absorbance at approximately 405-410 nm and is proportional to the enzyme's activity.[5][7]
Comparative Performance Data
The primary advantage of the 4-MUD fluorometric assay over the pNPB colorimetric assay is its significantly higher sensitivity.[2][3][4] While direct head-to-head comparative data for 4-MUD and pNPB is not always available in a single study, the general consensus in the scientific literature is that fluorometric assays can be at least an order of magnitude more sensitive than their colorimetric counterparts.[2] This increased sensitivity allows for the detection of lower enzyme concentrations, the use of smaller sample volumes, and is particularly advantageous for high-throughput screening (HTS) applications.
| Parameter | This compound (Fluorometric) | p-Nitrophenyl Butyrate (Colorimetric) | Reference(s) |
| Detection Principle | Fluorescence | Absorbance (Colorimetric) | [1][5] |
| Product Detected | 4-Methylumbelliferone (highly fluorescent) | p-Nitrophenol (colored) | [1][5] |
| Sensitivity | High (typically in the nanomolar range) | Moderate (typically in the micromolar range) | [2][3][4][8] |
| Limit of Detection (LOD) | Lower | Higher | [8] |
| Limit of Quantification (LOQ) | Lower | Higher | |
| Dynamic Range | Wider | Narrower | [3] |
| Throughput | Highly suitable for HTS | Suitable for lower to medium throughput | [3] |
| Instrumentation | Fluorescence Plate Reader | Spectrophotometer/Absorbance Plate Reader | [3] |
| Interference | Potential for quenching by colored compounds | Potential for interference from turbid samples | [9] |
Enzyme Kinetics:
The choice of substrate can also influence the kinetic parameters of the enzyme. The following table presents kinetic data for a lipase with various p-nitrophenyl esters, which can serve as a baseline for the performance of the reference method.
| Substrate | Vmax (U/mg protein) | Km (mM) | Vmax/Km | Reference(s) |
| p-Nitrophenyl Acetate (C2) | 0.42 | - | - | |
| p-Nitrophenyl Butyrate (C4) | 0.95 | - | 0.83 | |
| p-Nitrophenyl Octanoate (C8) | 1.1 | - | - | |
| p-Nitrophenyl Dodecanoate (C12) | 0.78 | - | - | |
| p-Nitrophenyl Palmitate (C16) | 0.18 | - | 0.063 |
Note: One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of product per minute under specified conditions.
Experimental Protocols
Detailed methodologies for performing both the 4-MUD and pNPB assays are provided below. These protocols are intended as a general guide and may require optimization for specific enzymes and experimental conditions.
Protocol 1: this compound (Fluorometric) Assay
Materials:
-
This compound (4-MUD)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Enzyme solution (e.g., Porcine Pancreatic Lipase or Candida rugosa Lipase)
-
Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare a 10 mM stock solution of 4-MUD in DMSO.
-
Prepare a working substrate solution by diluting the 4-MUD stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Pipette 50 µL of the enzyme solution (at various dilutions) and controls (buffer only for blank, and a known active enzyme concentration for positive control) into the wells of the microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed working substrate solution to each well.
-
Measure the fluorescence kinetically over a set period (e.g., 30 minutes) with readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then add 50 µL of Stop Solution to each well before reading the final fluorescence.
-
Calculate the rate of reaction (increase in fluorescence units per minute) for each well. The rate is proportional to the enzyme activity.
Protocol 2: p-Nitrophenyl Butyrate (Colorimetric) Assay
Materials:
-
p-Nitrophenyl Butyrate (pNPB)
-
Acetonitrile or isopropanol
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5% Triton X-100 and 10 mM CaCl₂)
-
Enzyme solution (e.g., Porcine Pancreatic Lipase or Candida rugosa Lipase)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader (405-410 nm)
Procedure:
-
Prepare a 50 mM stock solution of pNPB in acetonitrile or isopropanol.
-
Prepare the reaction mixture in the microplate wells by adding 180 µL of Assay Buffer.
-
Add 10 µL of the enzyme solution (at various dilutions) and controls to the respective wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the pNPB stock solution to each well.
-
Immediately measure the absorbance kinetically over a set period (e.g., 15-30 minutes) with readings every 1-2 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each well. The activity can be calculated using the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH 8.0).
Mandatory Visualizations
Caption: Workflow for the 4-MUD fluorometric assay.
References
- 1. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 2. Fluorometric assay for pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review | MDPI [mdpi.com]
- 7. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Essential Safety and Operational Guide for 4-Methylumbelliferyl Decanoate
This guide provides crucial safety protocols, handling procedures, and disposal instructions for 4-Methylumbelliferyl Decanoate, a fluorogenic substrate utilized in assays for carboxylesterase activity.[1] Adherence to these guidelines is paramount for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
While some safety data sheets for similar compounds indicate no classification as a hazardous substance, it is best practice to treat all chemicals as potentially hazardous until thoroughly investigated.[2] The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
Minimum PPE Requirements:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3][4][5]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn.[3][4]
-
Hand Protection: Disposable nitrile gloves are required for incidental contact.[4][6] If direct or prolonged contact is anticipated, consider using double gloves or more robust chemical-resistant gloves.[4] Always inspect gloves before use and use proper removal techniques.
Enhanced PPE for Specific Tasks:
-
Chemical Splash Hazard: When there is a risk of splashing, chemical splash goggles should be worn.[5][6]
-
Significant Splash Hazard: For tasks with a high potential for splashing, such as when preparing solutions or handling larger quantities, a face shield worn over safety goggles is required.[3][5]
-
Dust Inhalation: If handling the powdered form and dust generation is likely, use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7]
Quantitative Data: Physical and Chemical Properties
The following table summarizes the physical and chemical properties of this compound and a closely related compound, 4-Methylumbelliferyl Octanoate.
| Property | 4-Methylumbelliferyl Octanoate Value |
| Molecular Formula | C18H22O4 |
| Molecular Weight | 302.36 g/mol |
| Appearance | Solid |
| Melting/Freezing Point | 68-69 °C |
| Boiling Point/Range | 441.1°C at 760 mmHg |
Data for 4-Methylumbelliferyl Octanoate is provided as a close structural analog to this compound.[8]
Operational Plans: From Handling to Disposal
Handling and Storage
-
Engineering Controls: Work in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when handling the solid powder to avoid dust inhalation.[7] Ensure safety showers and eyewash stations are readily accessible.[8]
-
Safe Handling Practices:
-
Storage: Store in a cool, dry place. For long-term stability, some related compounds are stored at -20°C.[9] Keep the container tightly closed.
Experimental Protocol: Fluorometric Assay for Carboxylesterase Activity
This protocol outlines a general procedure for using this compound to measure carboxylesterase activity. The enzyme cleaves the decanoate group, releasing the highly fluorescent 4-methylumbelliferone.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)
-
Enzyme solution (e.g., purified enzyme or cell lysate)
-
Stop Solution (e.g., a high pH buffer like 0.1 M glycine-carbonate, pH 10.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)[10]
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). This product is soluble in organic solvents such as DMSO and dimethylformamide.[9]
-
Prepare Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration. The optimal concentration may need to be determined empirically.
-
Set up the Reaction:
-
Pipette the assay buffer into the wells of the 96-well plate.
-
Add the enzyme solution to the appropriate wells. Include wells with no enzyme as a negative control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
-
Initiate the Reaction: Add the this compound working solution to all wells to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for a set period (e.g., 15-60 minutes). Protect the plate from light during incubation.
-
Stop the Reaction: Add the stop solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the 4-methylumbelliferone product.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation set to approximately 365 nm and emission to approximately 445 nm.[10]
-
Data Analysis: Subtract the background fluorescence (from the no-enzyme control wells) from the experimental wells. The fluorescence intensity is proportional to the enzyme activity.
Spill and Emergency Procedures
-
Spill Cleanup:
-
For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
-
Clean the affected area thoroughly.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[8] Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air.[8] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
-
Disposal Plan
-
Waste Collection: All waste containing this compound, including unused solutions, contaminated disposables (e.g., pipette tips, gloves), and spill cleanup materials, should be collected in a clearly labeled, sealed container for chemical waste.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[8] Do not dispose of it down the drain or in regular trash.[2] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Workflow and Pathway Visualizations
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. esf.edu [esf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
